molecular formula C11H11N3O2 B1275909 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid CAS No. 19867-63-1

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1275909
CAS No.: 19867-63-1
M. Wt: 217.22 g/mol
InChI Key: DYYNEZNBGKLOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2 . It belongs to the 5-aminopyrazole class of heterocycles, which are recognized as important templates in medicinal and agrochemical research due to their wide range of biological activities . As a multifunctional molecule, it serves as a versatile synthon and building block for the preparation of more complex nitrogen-containing heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and other fused structures . The presence of both an amino and a carboxylic acid functional group on the pyrazole core allows for diverse chemical modifications and enables the compound to participate in various intermolecular interactions, such as hydrogen bonding, which can influence its crystalline structure and physical properties . Pyrazole derivatives in general have been reported to possess significant biological activities, including antifungal, antibacterial, anti-inflammatory, and pesticidal properties, making the 5-aminopyrazole scaffold a subject of ongoing scientific interest . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYNEZNBGKLOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406262
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-63-1
Record name 5-Amino-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19867-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the prevalent synthetic strategies, focusing on a reliable and efficient two-step pathway. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and present quantitative data to ensure reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore, and the specific arrangement of the amino, benzyl, and carboxylic acid functionalities on this core allows for diverse derivatization and interaction with biological targets. The efficient construction of this molecule is therefore a key objective for synthetic chemists in the field.

The most logical and widely adopted synthetic approach is a convergent two-step process that begins with the construction of the core pyrazole ring system, followed by the modification of a functional group to yield the final carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and involves robust, high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Pyrazole Ring Formation cluster_1 Phase 2: Ester Hydrolysis A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Benzylhydrazine B->C D This compound C->D 1. NaOH (aq) 2. HCl (aq) C->D

Figure 1: High-level workflow for the synthesis of the target compound.

This guide will focus on this two-step synthesis:

  • Step 1: Cyclocondensation Reaction to form Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis) to yield the final product, this compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: The Gould-Jacobs Reaction for Pyrazole Synthesis

The formation of the 5-aminopyrazole ring is a classic cyclocondensation reaction. The reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EEMC) is a variation of the Gould-Jacobs reaction.

The reaction proceeds through a sequence of steps:

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of benzylhydrazine attacks the electron-deficient β-carbon of the ethoxyacrylate. This is a conjugate addition (Michael addition).

  • Elimination: The resulting intermediate eliminates ethanol to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: A final proton transfer (tautomerization) yields the aromatic 5-aminopyrazole ring system.

The choice of benzylhydrazine directly installs the required N-benzyl group in a single, regioselective step.[1] The alternative, alkylating a pre-formed NH-pyrazole, often leads to mixtures of N1 and N2 isomers, requiring complex purification.[2][3] Using benzylhydrazine from the outset elegantly circumvents this common problem.

G cluster_mech start Mechanism: Pyrazole Formation Reactants Benzylhydrazine + EEMC Step1 Michael Addition Reactants->Step1 Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Ethanol Elimination Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Attack on Nitrile) Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 Product Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate Step4->Product

Figure 2: Mechanistic pathway for the cyclocondensation reaction.

Step 2: Base-Mediated Ester Hydrolysis (Saponification)

The conversion of the ethyl ester to the carboxylic acid is a standard saponification reaction.[4][5] This process is typically irreversible and high-yielding.

The mechanism involves:

  • Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, eliminating the ethoxide ion, which is a moderately good leaving group.

  • Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

  • Protonation: A final workup step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Starting Material: Ethyl (ethoxymethylene)cyanoacetate (EEMC)

While commercially available, EEMC can be readily synthesized if needed.[6][7]

  • Reaction: Ethyl cyanoacetate + Triethyl orthoformate → Ethyl (ethoxymethylene)cyanoacetate

  • Procedure:

    • To a round-bottom flask equipped with a distillation head, add ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to 120-140 °C and distill off the ethyl acetate formed during the reaction.

    • After the theoretical amount of ethyl acetate has been removed, cool the reaction mixture.

    • The crude product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
  • Reaction: Benzylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 5 mL per gram of EEMC).

    • To this stirred solution, add benzylhydrazine (1.0 eq) dropwise at room temperature. An exotherm may be observed.

    • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the ethyl ester as a solid.

Step 2: Synthesis of this compound
  • Reaction: Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate → this compound

  • Protocol:

    • Suspend the ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 eq).

    • Heat the mixture to 80-90 °C with vigorous stirring. The solid should dissolve as the hydrolysis proceeds.

    • Continue heating for 2-3 hours, monitoring the reaction by TLC until the ester is no longer present.

    • Cool the resulting clear solution in an ice bath.

    • While stirring, slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A thick white precipitate will form.

    • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Dry the final product under vacuum at 50-60 °C to a constant weight.

Data Summary and Characterization

The following table summarizes typical results for this synthetic sequence.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Product Form
1Pyrazole FormationBenzylhydrazine, EEMCEthanol783-485-95Off-white solid
2Ester HydrolysisNaOH (aq), HCl (aq)Water80-902-390-98White solid

Characterization Data (Literature Values):

  • Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate:

    • Appearance: White to off-white solid.

    • Melting Point: ~135-138 °C.

  • This compound:

    • Appearance: White crystalline solid.

    • Melting Point: ~210-213 °C (with decomposition).

Conclusion

The is reliably achieved through a robust two-step sequence involving a cyclocondensation reaction followed by ester hydrolysis. This method is highly efficient, regioselective, and utilizes readily accessible starting materials. The detailed protocols and mechanistic rationale provided in this guide offer researchers a solid foundation for the successful synthesis of this valuable chemical intermediate, enabling further exploration in the fields of drug discovery and materials science.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

  • Su, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Su, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (n.d.).
  • Kim, D. H., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Abdelhamed, M. I., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

  • Bekhite, M. M., & Aziem, M. A. (2004). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. [Link]

  • N-Alkylation of Pyrazoles. (n.d.). Various Sources. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). Semantic Scholar. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publishing. [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. (n.d.). ResearchGate. [Link]

  • Ethyl cyanoacrylate. (n.d.). Wikipedia. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

  • (E)-Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). MySkinRecipes. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). PubChem - NIH. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2019). The Royal Society of Chemistry. [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).

Sources

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic scaffold of immense importance in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Within this class, 5-aminopyrazole derivatives are particularly valuable as they serve as key building blocks for a multitude of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and potent antibacterial compounds.[3][4][5] The 5-amino group and an adjacent functional handle, such as a carboxylic acid or its precursor, provide two reactive sites for constructing more complex, fused heterocyclic systems or for introducing diverse side chains to explore the chemical space around a biological target.[1][6]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. The N-benzyl substituent is a frequently employed group in medicinal chemistry to probe hydrophobic pockets in target proteins. We will dissect the core synthetic strategies, moving from the foundational cyclocondensation reactions that form the pyrazole ring to the subsequent derivatization of the core scaffold. The narrative emphasizes the causality behind experimental choices, providing field-proven protocols and comparative data to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies for the Pyrazole Ring

The construction of the 5-aminopyrazole ring is most effectively achieved through the cyclocondensation of a hydrazine derivative with a suitable three-carbon dielectrophilic partner.[7][8] The specific nature of this C3 component dictates the synthetic strategy, which can be broadly categorized into streamlined multicomponent reactions or more controlled, linear sequences.

Strategy A: The Multicomponent "One-Pot" Synthesis

This approach embodies the principles of green and efficient chemistry by combining three or more starting materials in a single reaction vessel to form the product, thereby avoiding the isolation of intermediates.[8][9] For the target scaffold, a common and highly effective method is the three-component reaction of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile), and benzylhydrazine.[10][11]

Causality and Mechanistic Insight: The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a highly reactive benzylidenemalononitrile intermediate in situ.[10][11] This intermediate is a potent Michael acceptor. The subsequent step involves the conjugate (Michael) addition of benzylhydrazine to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the terminal amino group onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 5-aminopyrazole ring system.[11] The efficiency of this one-pot method stems from the high reactivity of the in-situ generated intermediate, which drives the reaction to completion.

G cluster_reaction Reaction Sequence start_node start_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A Aromatic Aldehyde I1 Benzylidenemalononitrile (Knoevenagel Intermediate) A->I1 B Malononitrile B->I1 Base Catalyst (e.g., DABCO) C Benzylhydrazine I2 Michael Adduct C->I2 I1->I2 Michael Addition P 5-Amino-1-benzyl-3-aryl- 1H-pyrazole-4-carbonitrile I2->P Intramolecular Cyclization & Tautomerization

Caption: Workflow for the three-component synthesis of a 5-aminopyrazole-4-carbonitrile.

Experimental Protocol: One-Pot Synthesis of 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carbonitrile [10][11]

  • Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (assuming synthesis of the 1-phenyl analog for this representative protocol, 1.08 g, 10 mmol) to 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol).[10]

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 55 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Strategy B: The Linear Synthesis via an Acrylate Intermediate

A more traditional and highly reliable route involves the stepwise synthesis where a three-carbon electrophile is first synthesized and isolated before its reaction with benzylhydrazine. A premier precursor for this strategy is ethyl 2-cyano-3-ethoxyacrylate, formed from the condensation of ethyl cyanoacetate and triethyl orthoformate.[12][13][14]

Causality and Mechanistic Insight: This linear approach provides greater control over the reaction and purification of intermediates, which can be advantageous when dealing with complex substrates. The reaction proceeds in two distinct stages:

  • Precursor Formation: Ethyl cyanoacetate is reacted with triethyl orthoformate, often in the presence of a catalyst like acetic anhydride, to form the stable and isolable ethyl 2-cyano-3-ethoxyacrylate.

  • Cyclocondensation: This activated acrylate serves as an excellent 1,3-dielectrophile. Benzylhydrazine first acts as a nucleophile, attacking the C3 position and displacing the ethoxy group (a vinylogous substitution). This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[13][14] This method ensures high regioselectivity, as the substitution pattern is unambiguously defined by the structure of the acrylate precursor.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation start_node start_node intermediate_node intermediate_node product_node product_node A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate A->B Acetic Anhydride Reflux D Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate B->D C Benzylhydrazine C->D Ethanol Reflux

Caption: Linear synthesis of a 5-aminopyrazole-4-carboxylate ester.

Experimental Protocol: Two-Step Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate [15]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine ethyl cyanoacetate (11.3 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (12.2 g, 0.12 mol).

  • Reaction: Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours.

  • Isolation: After cooling, the excess reagents and byproducts (ethyl acetate, ethanol) are removed by distillation under reduced pressure to yield crude ethyl (ethoxymethylene)cyanoacetate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate [16]

  • Reaction Setup: Dissolve the crude ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.

  • Hydrazine Addition: Add benzylhydrazine dihydrochloride (19.7 g, 0.1 mol) followed by a base such as triethylamine (20.2 g, 0.2 mol) to neutralize the hydrochloride salt. Alternatively, use benzylhydrazine free base if available.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 4-8 hours until TLC indicates the consumption of the starting materials.

  • Workup and Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Derivatization of the Core Scaffold

The synthesized this compound ester is a versatile intermediate for creating a library of derivatives. The two primary handles for modification are the C4-ester and the C5-amino group.

A. Hydrolysis to the Carboxylic Acid

The most fundamental derivatization is the hydrolysis of the C4-ester to the corresponding carboxylic acid, a key precursor for amide coupling reactions.

Causality and Mechanistic Insight: This transformation is a standard saponification reaction. A base, typically sodium hydroxide or lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.[6][17]

Experimental Protocol: Synthesis of this compound [17]

  • Reaction Setup: Dissolve ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (2.59 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Base Addition: Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like toluene or ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: The carboxylic acid will precipitate as a white solid. Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

B. Amide Coupling and Further Functionalization

The C4-carboxylic acid and the C5-amino group are gateways to a vast chemical space, enabling the synthesis of pyrazolo-pyrimidines, amides, and other complex structures.[3][6][18]

G core_node core_node acid_node acid_node amide_node amide_node fused_node fused_node Core Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Acid 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid Core->Acid NaOH, H₂O/EtOH (Hydrolysis) Amide C4-Carboxamide Derivatives Acid->Amide R-NH₂, Coupling Agent (e.g., HATU) Fused Pyrazolo[3,4-d]pyrimidine Derivatives Acid->Fused 1. Acetic Anhydride 2. Hydrazine/Amine (Annulation)

Caption: Key derivatization pathways from the core pyrazole scaffold.

Experimental Protocol: Synthesis of a C4-Carboxamide Derivative [16]

  • Activation: To a solution of this compound (2.31 g, 10 mmol) in an anhydrous solvent like DMF or DCM (50 mL), add a coupling agent such as HATU (4.18 g, 11 mmol) and a base like DIPEA (2.58 g, 20 mmol).

  • Amine Addition: Stir the mixture for 15-20 minutes at room temperature, then add the desired primary or secondary amine (11 mmol).

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to obtain the target amide.

Part 3: Data and Comparative Analysis

For researchers selecting a synthetic route, a direct comparison of methodologies is essential. The choice between a one-pot or linear synthesis often depends on the availability of starting materials, desired scale, and the need for intermediate purification.

Table 1: Comparison of Core Synthetic Strategies

ParameterStrategy A: Three-ComponentStrategy B: Linear Synthesis
Principle Aldehyde + Malononitrile + BenzylhydrazineAcrylate Precursor + Benzylhydrazine
Key Intermediate Benzylidenemalononitrile (in situ)Ethyl 2-cyano-3-ethoxyacrylate (isolated)
Atom Economy HighModerate
Steps 1 (One-Pot)2
Typical Yields Good to Excellent (70-95%)Good to Excellent (65-90% over 2 steps)
Advantages High efficiency, operational simplicity, green.[10]High control, easy purification of intermediate, unambiguous regioselectivity.[12]
Disadvantages May require optimization for some substrates; potential for side reactions.More steps, lower overall throughput.

Conclusion and Outlook

The this compound scaffold is a privileged starting point for the development of novel therapeutics. The synthetic routes outlined in this guide, particularly the efficient three-component one-pot reaction and the robust linear synthesis via acrylate intermediates, provide reliable and scalable methods for accessing this core structure. The subsequent derivatization at the C4-carboxyl and C5-amino positions allows for extensive structure-activity relationship (SAR) studies, as demonstrated by the development of potent FGFR inhibitors and other biologically active agents.[3] Future research will likely focus on developing even more sustainable protocols, perhaps utilizing flow chemistry or novel catalytic systems, to further streamline the synthesis of these vital heterocyclic compounds for the advancement of drug discovery programs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Available at: [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Available at: [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Institutes of Health. Available at: [Link]

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.
  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. Available at: [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]

  • Some biologically active 5-aminopyrazole derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (2018). National Institutes of Health. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Available at: [Link]

  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. (2015). ResearchGate. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Available at: [Link]

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (2001). Google Patents.

Sources

The Emergence of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become a focal point in drug discovery, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the pyrazole nucleus has proven to be a "privileged" structure, with numerous derivatives gaining FDA approval.[1][2][3] This technical guide delves into the specifics of a highly promising, yet underexplored scaffold: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid . We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its potency and selectivity, identify the key kinases it targets, and provide a roadmap for its successful application in modern kinase inhibitor design. This guide is intended to be a living document, providing both foundational knowledge and actionable protocols for researchers in the field.

Introduction: The Power of the Pyrazole Core in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and synthetic tractability have made it a cornerstone in medicinal chemistry.[4][5] In the context of kinase inhibition, the aminopyrazole moiety, in particular, has demonstrated a remarkable ability to mimic the adenine region of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[6] This "hinge-binding" motif provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.[6][7]

The this compound scaffold builds upon this solid foundation. The benzyl group at the N1 position offers a vector for probing hydrophobic pockets within the kinase domain, while the carboxylic acid at the C4 position can engage in additional hydrogen bonding or salt-bridge interactions, further enhancing binding affinity and influencing pharmacokinetic properties. The strategic placement of these functional groups creates a versatile platform for the rational design of next-generation kinase inhibitors.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold and its derivatives is a critical first step in any drug discovery program. The following section outlines a robust and reproducible synthetic strategy, starting from readily available precursors.

Synthesis of the Precursor: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

A common and efficient route to the core scaffold involves the initial synthesis of the corresponding carbonitrile derivative, which can then be hydrolyzed to the carboxylic acid.

Experimental Protocol:

  • Step 1: Reaction of Benzylhydrazine with Ethoxymethylenemalononitrile.

    • To a solution of benzylhydrazine in a suitable solvent (e.g., ethanol, isopropanol), add ethoxymethylenemalononitrile portion-wise at room temperature.

    • The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours) to drive the cyclization.

    • Upon cooling, the product, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, often precipitates and can be collected by filtration.[1]

Hydrolysis to the Carboxylic Acid

The conversion of the nitrile to the carboxylic acid is a standard transformation in organic synthesis.

Experimental Protocol:

  • Step 2: Acid or Base-Catalyzed Hydrolysis.

    • The 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is suspended in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[8][9][10]

    • The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If acidic hydrolysis is used, the product will be in its protonated form. Neutralization with a base will precipitate the carboxylic acid.

    • If basic hydrolysis is used, the product will be the carboxylate salt. Acidification of the reaction mixture will precipitate the desired this compound.[10]

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow

Structure-Activity Relationship (SAR) Studies: Decoding the Path to Potency and Selectivity

The potency and selectivity of kinase inhibitors derived from the this compound scaffold are profoundly influenced by the nature of the substituents at various positions. A systematic exploration of these modifications is key to optimizing inhibitor performance.

The N1-Benzyl Group: Probing the Hydrophobic Pocket

The benzyl group at the N1 position plays a crucial role in orienting the inhibitor within the ATP-binding pocket and can be modified to enhance interactions with hydrophobic regions.

  • Substitution on the Benzyl Ring: Introduction of substituents on the phenyl ring of the benzyl group can significantly impact potency. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, leading to improved van der Waals contacts. For instance, in a series of 1-benzyl-1H-pyrazole derivatives targeting Receptor Interacting Protein 1 (RIP1) kinase, substitutions on the benzyl ring were found to be critical for activity.[11]

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can fine-tune the inhibitor's properties. For example, replacing the phenyl with a pyridine or other heterocycles can introduce additional hydrogen bond acceptors or donors, potentially leading to new interactions with the kinase.

The C4-Carboxylic Acid and its Bioisosteres: The Anchor and Beyond

The carboxylic acid at the C4 position is a key anchoring group, often forming hydrogen bonds or salt bridges with conserved lysine or arginine residues in the active site.

  • Amide Derivatives: Conversion of the carboxylic acid to a carboxamide is a common and often fruitful modification. The resulting amide can act as both a hydrogen bond donor and acceptor, providing additional points of interaction. A wide range of amines can be used, allowing for the introduction of diverse chemical functionalities to explore different regions of the active site. For example, 5-aminopyrazole-4-carboxamide derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK).[12]

  • Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid moiety can lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. Replacing it with a bioisostere, such as a tetrazole, hydroxamic acid, or a sulfonamide, can mitigate these issues while retaining the key interactions.[13]

The C3 Position: A Gateway to Selectivity

While the core scaffold itself provides a strong foundation, modifications at the C3 position of the pyrazole ring offer a powerful strategy for achieving kinase selectivity.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl or ethyl group, can provide favorable van der Waals interactions without introducing significant steric hindrance.

  • Aromatic and Heteroaromatic Rings: Appending aromatic or heteroaromatic rings at the C3 position can lead to significant gains in potency and selectivity by accessing adjacent pockets in the kinase active site. The choice of the ring system and its substitution pattern can be guided by the specific topology of the target kinase.

SAR_Logic

Kinases Targeted by the this compound Scaffold

Derivatives of the 5-aminopyrazole scaffold have demonstrated inhibitory activity against a broad range of kinases, highlighting the versatility of this chemical framework. While specific data for the 1-benzyl-4-carboxylic acid series is emerging, related aminopyrazole inhibitors have shown potent activity against several important kinase families.

Kinase FamilySpecific ExamplesTherapeutic AreaReference(s)
Tyrosine Kinases FGFR, BTK, JNK3, p38αCancer, Inflammation, Neurodegenerative Diseases[1][7][12][14][15][16]
Serine/Threonine Kinases RIP1, Aurora KinasesInflammation, Cancer[5][11]
Atypical Kinases CDPK1 (in Toxoplasma gondii)Infectious Diseases

Table 1: Kinase families targeted by aminopyrazole-based inhibitors.

This broad activity profile underscores the potential of the this compound scaffold as a starting point for the development of inhibitors against a wide array of kinase targets.

In Vitro and In Vivo Evaluation: From the Bench to Preclinical Models

The successful development of a kinase inhibitor requires rigorous evaluation in both biochemical and cellular assays, followed by validation in animal models.

In Vitro Kinase Inhibition Assays

A variety of in vitro assays can be employed to determine the potency of a compound against a specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase, the substrate (a protein or peptide), ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light.

  • Signal Detection:

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

In Vivo Efficacy in Xenograft Models

For anticancer drug development, the in vivo efficacy of a lead compound is often evaluated in a mouse xenograft model.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Line Selection:

    • Choose a cancer cell line that is known to be dependent on the target kinase for its growth and survival.

  • Tumor Implantation:

    • Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement:

    • Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis:

    • Plot the mean tumor volume over time for both groups.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[1]

InVivo_Workflow

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the multiple points for chemical modification, allows for a systematic and rational approach to drug design. The ability of the aminopyrazole core to act as a potent hinge-binder, combined with the opportunities for exploring hydrophobic and polar interactions through the N1-benzyl and C4-carboxylic acid groups, provides a powerful toolkit for medicinal chemists.

Future research in this area should focus on:

  • Expanding the Kinase Target Profile: Systematically screening libraries of derivatives against a broad panel of kinases to identify novel and unexpected targets.

  • Structure-Based Drug Design: Obtaining co-crystal structures of inhibitors bound to their target kinases to guide the design of more potent and selective compounds.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, ultimately leading to candidates with better in vivo efficacy and safety.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of the this compound scaffold and contribute to the development of the next generation of life-saving kinase inhibitors.

References

  • Ojo, K. K., et al. (2014). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 58(11), 6376-6384. [Link]

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

  • OSTI.GOV. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. [Link]

  • Google Patents. (2017). EP3459940B8 - 5-aminopyrazole carboxamide derivative as btk inhibitor and preparation method and pharmaceutical composition thereof.
  • Zhang, T., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 55(1), 449-458. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. [Link]

  • Ahmed, K. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Whittington, D. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1937-1943. [Link]

  • Kim, B. H., et al. (2019). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7968-7984. [Link]

  • De Savi, C., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(11), 1103-1108. [Link]

  • ResearchGate. (2025). (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]

  • Google Patents. (1982). EP0053698B1 - 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides.
  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Google Patents. (1983).
  • Zhang, Y., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • MDPI. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • National Institutes of Health. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • PubMed. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

An In-depth Technical Guide to the Characterization of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the 5-aminopyrazole framework stands out as a "privileged scaffold." Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds serve as crucial building blocks for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which mimic the purine bases found in DNA and RNA.[1][4][5]

This guide focuses on a specific, highly versatile derivative: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid . The presence of the N-benzyl group offers a handle to explore steric and electronic effects within target binding pockets, while the amino and carboxylic acid moieties provide reactive sites for combinatorial library development and bioisosteric modifications. Understanding the precise characterization of this molecule is paramount for its effective utilization in drug discovery pipelines.[6] This document provides a comprehensive analysis of its synthesis, physicochemical properties, and detailed spectroscopic signature, offering both foundational data and the causal reasoning behind the analytical methodologies.

Section 1: Synthesis Pathway and Rationale

The synthesis of this compound is most logically achieved through a multi-step process starting from common laboratory reagents. The core pyrazole ring is typically formed via a condensation reaction, followed by hydrolysis to unmask the carboxylic acid. The chosen pathway prioritizes yield, purity, and scalability.

A robust method involves the reaction of benzylhydrazine with an activated three-carbon electrophile, such as an ethoxymethylenemalononitrile or a related cyanoacetate derivative, to form a stable intermediate which is then hydrolyzed.[7][8]

Proposed Synthetic Workflow

The synthesis proceeds in two primary stages:

  • Ring Formation: Condensation of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Base-catalyzed hydrolysis of the ethyl ester to yield the target carboxylic acid.[4][5]

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Hydrolysis A Benzylhydrazine C Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Ethyl 2-cyano-3-ethoxyacrylate B->C D This compound (Target Compound) C->D 1. NaOH (aq), Reflux 2. HCl (aq) to pH ~4 Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Compound (Crude Product) Purify Purification (Recrystallization) Start->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry (ESI-MS) Pure->MS Final Structural Confirmation & Purity Assessment NMR->Final IR->Final MS->Final Applications cluster_derivatives Chemical Diversification cluster_targets Potential Biological Targets Core 5-amino-1-benzyl-1H-pyrazole- 4-carboxylic acid Amide C4-Amide Library (via Amide Coupling) Core->Amide R-NH₂, Coupling Agents Fused Pyrazolo[3,4-d]pyrimidines (via Cyclocondensation) Core->Fused Formamide, Heat Kinases Protein Kinases Amide->Kinases Microbes Bacterial/Fungal Targets Amide->Microbes Fused->Kinases Inflammation Inflammatory Pathways Fused->Inflammation

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, valued for their diverse biological activities.[1] 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound, serves as a vital scaffold in the synthesis of novel therapeutic agents, including potent pan-FGFR covalent inhibitors for cancer therapy.[2][3] A precise and comprehensive structural elucidation of this molecule is paramount for ensuring its purity, predicting its reactivity, and understanding its role in structure-activity relationships. This technical guide provides an in-depth exploration of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will detail not just the expected spectral features, but also the causal relationships between the molecular structure and the spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

The biological efficacy of a molecule like this compound is intrinsically linked to its three-dimensional structure. The spatial arrangement of the amino, benzyl, and carboxylic acid functional groups on the pyrazole core dictates its interaction with biological targets. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of the drug discovery process. This guide is structured to provide a logical workflow for the complete spectroscopic characterization of the title compound, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the proximity of neighboring protons (spin-spin coupling). For this compound, we expect to see distinct signals for the aromatic protons of the benzyl group, the methylene bridge protons, the pyrazole ring proton, the amino group protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~12.5Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water in the solvent.
~7.80Singlet1HH-3 (Pyrazole)The lone proton on the pyrazole ring is expected to be a singlet as it has no adjacent proton neighbors. Its downfield shift is due to the aromatic nature of the pyrazole ring.
~7.35 - 7.25Multiplet5HPhenyl ProtonsThe five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.
~7.05Broad Singlet2H-NH₂The amino group protons often appear as a broad singlet. The chemical shift can be variable and is influenced by concentration, temperature, and solvent due to hydrogen bonding.
~5.40Singlet2H-CH₂-The two methylene protons of the benzyl group are chemically equivalent and appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the phenyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and allows for the observation of exchangeable protons like those of the carboxylic acid and amino groups.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Spectral Width: 10-15 ppm.

    • Pulse Angle: 30-45°.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This is essential for confirming the carbon backbone of the pyrazole and its substituents.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~165.0C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
~153.0C-5 (Pyrazole, C-NH₂)The carbon atom attached to the amino group is deshielded due to the electronegativity of the nitrogen.
~145.0C-3 (Pyrazole, C-H)The carbon atom bearing the lone proton on the pyrazole ring.
~137.0Quaternary Phenyl CThe ipso-carbon of the phenyl ring attached to the methylene group.
~129.0, ~128.5, ~127.5Phenyl C-HAromatic carbons of the benzyl group. The number of signals and their shifts can be complex.
~95.0C-4 (Pyrazole, C-COOH)The carbon atom attached to the carboxylic acid group.
~52.0-CH₂-The methylene carbon of the benzyl group, deshielded by the adjacent nitrogen and phenyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz NMR spectrometer will have a ¹³C frequency of approximately 100 MHz.

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm.

    • Pulse Angle: 45°.

    • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Number of Scans: 1024 or more scans are typically required to obtain an adequate signal-to-noise ratio for the less abundant ¹³C isotope.[1]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak (δ ~39.5 ppm).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality and Insights
3450 - 3300N-H StretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.
3300 - 2500O-H StretchCarboxylic Acid (-COOH)A very broad and strong absorption in this region is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]
~3050C-H StretchAromaticStretching vibrations of the C-H bonds on the phenyl and pyrazole rings.
~2950C-H StretchAliphaticStretching vibrations of the C-H bonds of the methylene group.
1760 - 1690C=O StretchCarboxylic Acid (-COOH)A strong, sharp absorption characteristic of the carbonyl group. Its position can be influenced by hydrogen bonding.[4]
~1640N-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine.
~1600, ~1490C=C StretchAromatic RingCharacteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring.
1320 - 1210C-O StretchCarboxylic Acid (-COOH)The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[4]

Experimental Protocol: IR Spectroscopy (ATR or KBr Pellet)

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for characterizing compounds with conjugated systems, such as the pyrazole and phenyl rings in our target molecule.

Expected UV-Vis Absorption: Substituted pyrazoles typically exhibit absorption maxima in the UV region. The presence of the benzyl and amino groups, as well as the carboxylic acid, will influence the position and intensity of these absorptions. A bathochromic (red) shift is generally observed with increased substitution and conjugation.[5] We can anticipate strong absorptions corresponding to π → π* transitions within the aromatic systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in a suitable UV-transparent solvent like methanol or ethanol.

    • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.

    • Record the absorbance spectrum of each dilution over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is useful for quantitative analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Upon ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then break apart into smaller, characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₁H₁₁N₃O₂ (217.23 g/mol ) should be observable.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles often involves characteristic losses.[6]

    • Loss of -COOH (45 Da): A fragment ion at m/z 172 resulting from the cleavage of the carboxylic acid group.

    • Loss of Benzyl Group (91 Da): Cleavage of the N-CH₂ bond can lead to a fragment at m/z 126 and the formation of the stable benzyl cation at m/z 91 (tropylium ion), which is often a prominent peak.

    • Ring Fragmentation: Pyrazole rings can undergo complex rearrangements, often involving the loss of HCN (27 Da) or N₂ (28 Da) from the molecular ion or subsequent fragments.[6][7]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer techniques like Electrospray Ionization (ESI) are better for observing the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 5-amino-1-benzyl-1H- pyrazole-4-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity (H & C Skeleton) IR->Structure Functional Groups UVVis->Structure Conjugated System MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: A Self-Validating System for Structural Confirmation

The multi-technique approach described in this guide forms a self-validating system for the structural confirmation of this compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. By integrating the data from these diverse analytical techniques, researchers can achieve an unambiguous and comprehensive characterization of this important medicinal chemistry scaffold, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Shi, Y., Wu, Z., Chen, L., Chen, G., Liu, Y., & Zhang, L. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and 1-Carboxamidepyrazoles and Their Application. Spectroscopy and Spectral Analysis, 29(3), 781-785.
  • UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Hassan, A. S., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116851.
  • El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5789.

Sources

An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this class, 5-aminopyrazole derivatives serve as exceptionally valuable building blocks for constructing complex heterocyclic systems with applications ranging from kinase inhibitors to potent antibacterial agents.[3] This guide focuses on a specific, highly functionalized derivative: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid .

While extensive literature exists for the broader class of aminopyrazoles, detailed public data on this particular molecule is not consolidated. This document, therefore, serves as a comprehensive technical guide for researchers and drug development professionals. It synthesizes information from analogous compounds, established chemical principles, and predictive models to provide a robust overview of the molecule's properties, characterization, and synthetic utility. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on explaining the underlying chemical logic—the "why" behind the properties—to empower researchers in their experimental design and application of this versatile compound.

Molecular Identity and Structure

Chemical Structure

The structure features a pyrazole ring substituted at key positions: a benzyl group at N1, an amino group at C5, and a carboxylic acid at C4. This arrangement of functional groups dictates its unique physicochemical and reactive properties.

Chemical structure of this compound
Key Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searching and regulatory documentation.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 19867-63-1[4]
Molecular Formula C₁₁H₁₁N₃O₂[5]
Molecular Weight 217.22 g/mol [4]
InChI InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16)[5]
InChIKey DYYNEZNBGKLOQT-UHFFFAOYSA-N[5]
SMILES C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N[5]

Physicochemical Properties

Understanding the physical properties is fundamental to designing experiments, formulating the compound, and predicting its behavior in biological systems.

Summary of Physical Data
PropertyValue / DescriptionRationale & Scientific Insight
Appearance White to off-white or pale yellow solid/powder.Based on analogous aminopyrazole and benzylpyrazole compounds.[6] The color can depend on purity and trace oxidation products.
Melting Point Not experimentally reported; predicted >200 °C.Carboxylic acid dimers formed via intermolecular hydrogen bonding, combined with potential zwitterionic character, significantly raise the melting point compared to its ester or nitrile analogs. The related 1-phenyl analog melts at ~187 °C (460 K).[2]
pKa (Predicted) pKa₁ ≈ 2.5-3.5 (Carboxylic Acid)pKa₂ ≈ 4.5-5.5 (Protonated Amino Group)The carboxylic acid is expected to be a moderately strong acid. The amino group's basicity is reduced by the electron-withdrawing nature of the pyrazole ring. These values are critical for predicting charge state and solubility at physiological pH (7.4).
XLogP (Predicted) 1.6[5] This value suggests moderate lipophilicity in the neutral state, but this is highly pH-dependent. At neutral pH, the zwitterionic form will be significantly more hydrophilic.
Solubility Profile

The molecule's amphoteric nature, possessing both an acidic (carboxylic acid) and a basic (amino) group, governs its solubility.

SolventPredicted SolubilityJustification
Water (pH 7) Sparingly SolubleLikely exists as a zwitterion with strong intermolecular interactions, limiting solubility at its isoelectric point.
Aqueous Acid (pH < 2) SolubleThe amino group is protonated (R-NH₃⁺), forming a soluble salt.
Aqueous Base (pH > 9) SolubleThe carboxylic acid is deprotonated (R-COO⁻), forming a soluble salt.
DMSO, DMF SolubleThese polar aprotic solvents effectively solvate the molecule by disrupting hydrogen bonds.
Methanol, Ethanol Sparingly to Moderately SolublePolar protic solvents can solvate the molecule, but less effectively than DMSO. Solubility increases with heating.
DCM, Chloroform InsolubleInsufficiently polar to overcome the strong hydrogen bonding network of the solid.
Hexane, Toluene InsolubleNonpolar solvents cannot solvate the polar functional groups.

Chemical Reactivity and Stability

The reactivity is a composite of its three key functional components: the 5-amino group, the 4-carboxylic acid group, and the pyrazole core.

  • 5-Amino Group: The exocyclic amino group behaves as a typical, albeit slightly deactivated, aniline-like amine. It is nucleophilic and can readily undergo:

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Alkylation: Can be alkylated, though selectivity between N-alkylation and reaction at other sites can be an issue.

    • Cyclization Reactions: The amino group is a key handle for building fused-ring systems, such as pyrazolo[3,4-d]pyrimidines, by reacting with 1,3-dielectrophiles.[7]

  • 4-Carboxylic Acid Group: This group undergoes standard carboxylic acid transformations:

    • Esterification: Readily converted to esters (e.g., methyl or ethyl esters) under acidic conditions (Fischer esterification) or using coupling agents.

    • Amide Formation: Can be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse library of amides. This is a common strategy in medicinal chemistry.[8]

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Pyrazole Core: The pyrazole ring is aromatic and generally stable. The electron-donating amino group and electron-withdrawing carboxylic acid group influence its reactivity towards electrophiles. The C3 position is the most likely site for electrophilic substitution, though reactions on the ring are less common than modifications of the side chains.

Synthesis and Purification Workflow

The most logical and widely adopted strategy for synthesizing 5-aminopyrazole-4-carboxylic acids involves a multi-step sequence starting from readily available precursors. The key step is the cyclization of a substituted hydrazine with a functionalized three-carbon electrophile.[1][3]

Synthetic Pathway Overview

The synthesis proceeds via two main stages: (1) Formation of the ethyl ester derivative through a condensation-cyclization reaction, and (2) Saponification (hydrolysis) of the ester to yield the final carboxylic acid. This approach is generally preferred because the ester intermediate is often more crystalline and easier to purify than the final acid.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Expertise Insight: This protocol is a robust, field-proven method adapted from standard procedures for this class of compounds.[7][9] The choice of an ester intermediate simplifies purification, and the subsequent hydrolysis is a high-yielding, clean transformation.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine (10.0 g, 81.9 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add ethyl 2-cyano-3-ethoxyacrylate (13.8 g, 81.9 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).

  • Workup: After completion, cool the mixture to room temperature. A precipitate will typically form. If not, reduce the solvent volume in vacuo to ~30% of the original volume to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to yield the pure ester as a crystalline solid. Dry the product under vacuum.

Step 2: Hydrolysis to this compound

  • Setup: In a 250 mL round-bottom flask, suspend the ethyl ester from Step 1 (10.0 g, 40.8 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide (3.26 g, 81.6 mmol, 2.0 equivalents) and stir the mixture.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) for 2-4 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds. Monitor by TLC until the starting ester is fully consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add 2M hydrochloric acid (HCl) dropwise with vigorous stirring. A white precipitate will form as the solution is neutralized. Continue adding acid until the pH of the solution is approximately 4-5.

    • Trustworthiness Check: The precipitation of the product upon acidification is a key validation that the saponification was successful, as the resulting zwitterionic acid is much less soluble than its sodium salt form.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the final compound. This represents a self-validating system where each analysis provides complementary information.

Characterization Workflow

G cluster_0 cluster_1 A Synthesized Product B Purity Assessment (HPLC, LC-MS) A->B C Identity Confirmation B->C NMR ¹H & ¹³C NMR (Structural Backbone) C->NMR Primary MS Mass Spectrometry (Molecular Weight) C->MS Confirmatory IR FT-IR (Functional Groups) C->IR Supportive

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Signatures

The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.[10][11][12]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 broad s 1H -COOH (exchangeable with D₂O)
~7.6 s 1H Pyrazole C3-H
7.25 - 7.40 m 5H Benzyl-Ar-H
~6.5 broad s 2H -NH₂ (exchangeable with D₂O)

| ~5.3 | s | 2H | -CH₂-Ph |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165 -COOH
~155 Pyrazole C5-NH₂
~140 Pyrazole C3-H
~138 Benzyl Ar-C (quaternary)
127 - 129 Benzyl Ar-CH
~95 Pyrazole C4-COOH

| ~50 | -CH₂-Ph |

FT-IR Spectroscopy (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300 N-H Stretch 5-Amino group
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid
~1680 C=O Stretch Carboxylic Acid (H-bonded)
~1620 N-H Scissoring 5-Amino group

| ~1500 | C=C/C=N Stretch | Aromatic/Pyrazole rings |

Mass Spectrometry (ESI+)

m/z Species
218.09 [M+H]⁺

| 240.07 | [M+Na]⁺ |

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise Insight: DMSO-d₆ is the solvent of choice because it effectively solubilizes the compound and, importantly, slows the proton exchange of the -COOH and -NH₂ groups, allowing them to be observed as broad singlets in the ¹H spectrum.

  • Dissolution: Cap the tube and vortex or sonicate gently until the solid is completely dissolved.

  • Acquisition: Acquire standard ¹H, ¹³C, and DEPT spectra. To confirm exchangeable protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum; the signals for -COOH and -NH₂ should diminish or disappear.

Applications and Significance in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic intermediate for drug discovery programs. The 5-aminopyrazole scaffold is present in numerous clinically relevant molecules.[1] This compound offers three distinct points of diversification:

  • Amide Library Synthesis: The carboxylic acid is a prime handle for coupling with a vast array of commercially available amines to rapidly generate large libraries of amides for structure-activity relationship (SAR) studies.

  • Fused Heterocycle Formation: The 5-amino group and the adjacent C4-substituent are perfectly positioned for cyclization reactions to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases.[7]

  • N1-Substituent Modification: While this guide focuses on the N-benzyl derivative, the synthetic route can be adapted to incorporate different substituents at the N1 position, allowing for fine-tuning of properties like solubility, metabolic stability, and target engagement.

The presence of the benzyl group provides a lipophilic vector that can engage with hydrophobic pockets in target proteins, making this a valuable starting point for fragment-based or scaffold-based drug design.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(3), 594. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • This compound molecular information. (n.d.). Cas Number Lookup. Retrieved January 17, 2026, from [Link]

  • Pyrazole-4-carboxylic acid, 5-amino-1-benzyl-, ethyl ester. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2021). RSC Advances, 11(53), 33535-33547. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-170. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Targets in Heterocyclic Systems, 22, 318-350. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E, 69(Pt 8), o1376. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules, 11(8), 655-665. MDPI. Retrieved January 17, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-170. Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E, 64(Pt 7), o1312-o1313. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). Acta Crystallographica Section E, 78(Pt 4), 336-342. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1629-1644. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3824. MDPI. Retrieved January 17, 2026, from [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1542. MDPI. Retrieved January 17, 2026, from [Link]

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (2001). European Patent EP1067121A2. Google Patents.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved January 17, 2026, from [Link]

  • 5-Aminopyrazole-4-carbonitrile. (n.d.). PharmaCompass.com. Retrieved January 17, 2026, from [Link]

  • ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved January 17, 2026, from [Link]

  • 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. (2006). Molbank, 2006(4), M494. MDPI. Retrieved January 17, 2026, from [Link]

Sources

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for this compound, a heterocyclic compound belonging to the versatile pyrazole class. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, this paper synthesizes findings from structurally analogous pyrazole derivatives to propose and detail plausible biological targets and pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for investigating the pharmacological profile of this and related compounds. We will delve into potential enzyme inhibition and receptor modulation activities, supported by detailed experimental protocols and conceptual diagrams to facilitate further research and application.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar structure, make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects[1].

This compound itself is a distinct molecule within this class, characterized by an amino group at the 5-position, a carboxylic acid at the 4-position, and a benzyl group on the pyrazole nitrogen[2]. These functional groups provide multiple points for potential interaction with biological macromolecules, suggesting a rich, yet unexplored, pharmacological profile. This guide will extrapolate from the known activities of related compounds to build a scientifically grounded hypothesis for its mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on extensive research into pyrazole derivatives, the mechanism of action for this compound is likely centered on the inhibition of key enzymes or the modulation of specific receptors.

Enzyme Inhibition

The pyrazole carboxylic acid moiety is a common feature in many potent enzyme inhibitors. The following enzyme classes represent high-probability targets for this compound.

Kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology and immunology. Several 5-aminopyrazole derivatives have been identified as potent kinase inhibitors.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against FGFR1, 2, and 3[3]. The representative compound from this series, 10h, was shown to bind irreversibly to FGFR1[3]. The 5-amino group is often crucial for forming key hydrogen bonds within the kinase hinge region.

  • Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis. 1-benzyl-1H-pyrazole derivatives have been successfully optimized as potent RIP1 kinase inhibitors[4].

  • Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a key transducer in inflammatory signaling pathways. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors[5].

Potential Interaction Hypothesis: The 5-amino group of this compound could act as a hydrogen bond donor to the hinge region of the kinase, a common binding motif for kinase inhibitors. The benzyl group could occupy a hydrophobic pocket, while the carboxylic acid could form additional electrostatic interactions or hydrogen bonds, contributing to binding affinity and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 5-amino-1-benzyl- 1H-pyrazole- 4-carboxylic acid Inhibitor->FGFR Inhibits FGF FGF Ligand FGF->FGFR Binds

Caption: Postulated inhibition of the FGFR signaling pathway.

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. Pyrazole carboxylic acid derivatives have been shown to be effective inhibitors of human carbonic anhydrase I and II isoforms (hCA I and II)[1][6][7].

Potential Interaction Hypothesis: The carboxylic acid group of the molecule could coordinate with the zinc ion in the active site of carbonic anhydrase, a common mechanism for carboxylic acid-based CA inhibitors.

Receptor Modulation

Beyond enzyme inhibition, 5-aminopyrazole derivatives have been shown to modulate the activity of various receptors.

  • GABA Receptors: Certain 5-aminopyrazole derivatives have been described as potent GABA inhibitors, with selectivity for insect over mammalian receptors, highlighting their potential as insecticides[8][9].

  • N-formyl Peptide Receptors (FPRs): These receptors are involved in the inflammatory response. Pyrazole and pyrazolone derivatives have been synthesized and evaluated as FPR agonists[10].

Framework for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Initial Screening

A broad-based initial screening is essential to identify potential biological targets.

Experimental Protocol: Broad Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a wide range of human kinases.

  • Materials: this compound, a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™), appropriate buffers, ATP, and substrates.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • In a multi-well plate, combine the kinase, the test compound at various concentrations, and the appropriate substrate in buffer.

    • Initiate the reaction by adding a fixed concentration of ATP (often at or near the Km for each kinase).

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the remaining ATP or the phosphorylated product using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Calculate the percent inhibition at each concentration and determine the IC50 value for each kinase hit.

  • Data Analysis: Identify kinases that are inhibited with low IC50 values. These become the primary candidates for further investigation.

start Compound Synthesis & Purification screen Broad Panel Screen (e.g., Kinase Panel) start->screen hit_id Hit Identification (Potent & Selective Targets) screen->hit_id ic50 IC50 Determination (Dose-Response Curve) hit_id->ic50 cell_assay Cell-Based Assays (Target Engagement & Pathway Modulation) ic50->cell_assay in_vivo In Vivo Efficacy & Toxicology Studies cell_assay->in_vivo end Mechanism of Action Elucidated in_vivo->end

Caption: Experimental workflow for mechanism of action elucidation.

Cellular Target Engagement and Pathway Analysis

Once a primary target is identified (e.g., FGFR1), it is crucial to confirm that the compound engages this target in a cellular context and modulates its downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of FGFR Pathway

  • Objective: To determine if the compound inhibits FGFR phosphorylation and downstream signaling in a relevant cancer cell line (e.g., one with an FGFR amplification or mutation).

  • Materials: A suitable cancer cell line (e.g., SNU-16), cell culture medium, this compound, FGF ligand, lysis buffer, primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.

  • Procedure:

    • Culture the cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with FGF ligand for 15-30 minutes to activate the FGFR pathway.

    • Wash the cells with cold PBS and lyse them.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total FGFR and ERK would confirm cellular target engagement and pathway inhibition.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of related pyrazole derivatives against various targets, providing a benchmark for potential efficacy.

Compound ClassTarget Enzyme/ReceptorReported Activity (IC50 / Ki)Reference
5-amino-1H-pyrazole-4-carboxamidesFGFR1, FGFR2, FGFR341-99 nM (IC50)[3]
Pyrazole Carboxylic AcidsRat Long Chain L-2-Hydroxy Acid Oxidase (Hao2)Potent and selective inhibitors[11]
Pyrazole-3-Carboxylic AcidsDengue Virus NS2B-NS3 ProteaseEC50 down to 2.2 µM[12]
Pyrazoline DerivativesCarbonic Anhydrase I & II16.1-55.2 nM (Ki)[1]
1-benzyl-1H-pyrazole derivativesRIP1 Kinase0.078 µM (Kd)[4]

Conclusion

This compound is a compound of significant interest due to its privileged pyrazole scaffold. Based on the extensive body of research on analogous structures, its mechanism of action is likely to involve the inhibition of key enzymes, such as protein kinases or carbonic anhydrases. The structural motifs of the molecule—the 5-amino group, the 4-carboxylic acid, and the 1-benzyl group—provide a strong basis for potent and specific interactions with these targets.

The experimental frameworks provided in this guide offer a clear path for future research to definitively establish the mechanism of action, cellular activity, and therapeutic potential of this promising compound. The elucidation of its biological targets will be a critical step in unlocking its potential in drug development.

References

  • Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed URL: [Link]

  • Title: Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: IntechOpen URL: [Link]

  • Title: Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme Source: Dergipark URL: [Link]

  • Title: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: PubMed URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists Source: National Center for Biotechnology Information URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

Sources

The Discovery of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid: A Foundational Scaffold for Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated oncogenic driver in a multitude of solid tumors. This has catalyzed the development of targeted therapies aimed at inhibiting FGFR kinase activity. This technical guide provides a comprehensive overview of the discovery and significance of the 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid scaffold as a crucial precursor in the development of potent and selective FGFR inhibitors. We will dissect the underlying biological rationale, the synthetic chemistry, structure-activity relationships (SAR), and the critical experimental protocols that underpin the journey from a foundational chemical entity to a promising therapeutic lead.

The Rationale: Targeting Aberrant FGFR Signaling in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] The binding of a Fibroblast Growth Factor (FGF) ligand to its cognate FGFR induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation event creates docking sites for downstream signaling molecules, activating multiple intracellular cascades.

The primary signaling pathways activated by FGFRs include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Predominantly regulates cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

  • PLCγ Pathway: Influences cell motility.

  • JAK-STAT Pathway: Involved in a variety of cellular functions, including inflammation and hematopoiesis.[2][4]

In healthy adult tissues, FGFR signaling is tightly regulated. However, in many cancers, this regulation is lost due to genetic alterations such as gene amplification (e.g., FGFR1 in breast and lung cancers), activating mutations (e.g., FGFR3 in bladder cancer), or chromosomal translocations resulting in fusion proteins (e.g., FGFR2 fusions in cholangiocarcinoma).[1][5][6] These aberrations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled tumor growth, angiogenesis, and resistance to other therapies.[7] This direct link between genetic alteration and oncogenesis establishes FGFRs as highly attractive and validated targets for cancer drug discovery.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR P-Tyr FGF->FGFR PLCg PLCγ FGFR->PLCg P FRS2 FRS2 FGFR->FRS2 P STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression

Caption: Simplified FGFR Signaling Cascade.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and its frequent appearance in bioactive molecules. The pyrazole core can serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[8]

Key features that make the pyrazole scaffold ideal for designing kinase inhibitors include:

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of the kinase ATP-binding pocket.

  • Structural Rigidity: The aromatic nature of the ring provides a rigid core, which helps to properly orient substituents into specific binding pockets, minimizing the entropic penalty of binding.

  • Tunable Substitution: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies.[9][10]

Numerous approved drugs, such as the pan-FGFR inhibitor Erdafitinib, incorporate a pyrazole core, demonstrating its clinical and therapeutic relevance.[8]

Synthesis and Characterization of the Precursor Scaffold

The discovery process for novel inhibitors often begins with the synthesis and screening of foundational chemical libraries. The this compound scaffold represents a key starting point, built upon established and reliable synthetic routes. While the direct synthesis of the carboxylic acid is feasible, a common and robust approach involves the synthesis of a nitrile intermediate, which is then hydrolyzed.

Protocol 1: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established methodologies for the synthesis of 5-aminopyrazoles.[11][12][13] The core reaction is the condensation of a hydrazine with an activated methylene compound.

Materials:

  • Benzylhydrazine

  • Ethoxymethylenemalononitrile (EMMN)

  • Ethanol (absolute)

  • Reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add benzylhydrazine (1.1 eq) dropwise at room temperature. The addition is often mildly exothermic.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.

Synthesis_Workflow start Start Materials (Benzylhydrazine, EMMN) step1 Dissolve EMMN in Ethanol start->step1 step2 Add Benzylhydrazine step1->step2 step3 Heat to Reflux (Cyclization) step2->step3 step4 Monitor by TLC step3->step4 step4->step3 Incomplete step5 Cool & Precipitate step4->step5 Complete step6 Filter & Dry step5->step6 end_product Product: 5-amino-1-benzyl-1H- pyrazole-4-carbonitrile step6->end_product

Caption: Synthesis of the Pyrazole Precursor.
Hydrolysis to Carboxylic Acid

The resulting carbonitrile can be hydrolyzed to the target this compound under either acidic or basic conditions, typically by heating in aqueous HCl or NaOH, followed by neutralization to precipitate the carboxylic acid product.

Lead Generation: From Precursor to Potent Inhibitor

The this compound scaffold serves as a template for SAR exploration. The goal is to install chemical moieties at key positions to enhance binding affinity for the FGFR ATP pocket and improve drug-like properties.

Initial Screening and SAR Insights: The precursor itself may show weak inhibitory activity. The key functional groups for initial SAR are:

  • The 5-amino group: Acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • The pyrazole nitrogens: Participate in additional hydrogen bonding.

  • The C4 position (Carboxylic Acid): This group can be modified to explore interactions in the solvent-front region. It is often converted to an amide to introduce further vectors for chemical modification.

  • The N1 position (Benzyl group): This group projects towards the outside of the ATP binding pocket and can be modified to enhance potency and tune selectivity.[10]

Table 1: Illustrative Structure-Activity Relationship (SAR) Data (Note: Data is representative and based on common findings in pyrazole-based inhibitor development.)

Compound IDN1-SubstituentC4-SubstituentFGFR1 IC50 (nM)Rationale for Change
Precursor-01 Benzyl-COOH>10,000Baseline compound.
PYR-02 Benzyl-CONH₂5,000Amide improves interaction potential.
PYR-03 Benzyl-CONH-(3,5-dimethoxyphenyl)500Phenyl amide explores hydrophobic pocket. Dimethoxy groups enhance potency.
PYR-04 2,4-dichlorophenyl-CONH-(3,5-dimethoxyphenyl)80Halogenation on N1-phenyl increases potency.
Lead-05 2,4-dichlorophenyl-CONH-(piperidine-linked moiety)<10Further optimization for solubility and cell permeability.

This iterative process, guided by X-ray crystallography of inhibitor-kinase complexes and computational modeling, allows for the rational design of highly potent and selective FGFR inhibitors.[14][15] For instance, the discovery of CH5183284 involved extensive modifications of a 5-aminopyrazole core to achieve high selectivity and oral availability.[14]

Drug_Discovery_Funnel node_a Scaffold Identification (e.g., 5-Aminopyrazole) node_b Initial SAR Studies (Weak Hits) node_c Lead Optimization (Potency & Selectivity) node_d Preclinical Candidate (In Vivo Efficacy)

Caption: The Drug Discovery Optimization Funnel.

Core Methodologies for Evaluation

Validating the activity of newly synthesized compounds requires a robust set of biochemical and cell-based assays.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the IC50 value of an inhibitor against a purified FGFR enzyme.[16]

Objective: To measure the concentration of inhibitor required to reduce the enzymatic activity of FGFR by 50%.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of FGFR1 enzyme in kinase buffer. Add 2 µL of this solution to each well (except "no enzyme" controls).

  • Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Add 2 µL of this mix to all wells to start the kinase reaction. Final concentrations might be 10 µM ATP and 0.2 mg/ml substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (Cell-Based)

This assay determines the effect of an inhibitor on the proliferation of cancer cells that are dependent on FGFR signaling.

Objective: To measure the GI50 (concentration for 50% growth inhibition) in a relevant cancer cell line.

Materials:

  • A cancer cell line with a known FGFR alteration (e.g., NCI-H1581 or DMS114 lung cancer cells with FGFR1 amplification).[17]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test inhibitor.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 96-well clear-bottom, white-walled plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test inhibitor. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Calculate the percent growth inhibition for each concentration relative to the DMSO control. Plot the data and determine the GI50 value.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in the development of modern FGFR inhibitors. Its favorable chemical properties and synthetic tractability provide an exceptional starting point for medicinal chemistry campaigns. Through systematic SAR studies, this simple precursor has been elaborated into highly potent, selective, and clinically effective drugs that have changed the treatment landscape for patients with FGFR-driven cancers.

The journey from this foundational molecule highlights the synergy between synthetic chemistry, molecular biology, and clinical science. Future challenges in the field will involve designing next-generation pyrazole-based inhibitors that can overcome acquired resistance, particularly mutations in the FGFR gatekeeper residue, and developing compounds with improved selectivity profiles to minimize off-target toxicities.[18] The fundamental principles learned from the optimization of this core scaffold will undoubtedly guide these future endeavors.

References

  • Title: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Source: Cells URL: [Link]

  • Title: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Source: Frontiers in Pharmacology URL: [Link]

  • Title: FGF/FGFR signaling pathway involved resistance in various cancer types. Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Source: MDPI URL: [Link]

  • Title: Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Source: Frontiers in Pharmacology URL: [Link]

  • Title: In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. Source: PLOS ONE URL: [Link]

  • Title: Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo. Source: Semantic Scholar URL: [Link]

  • Title: In vitro evaluation of pan-FGFR inhibitors in preventing recurrence... Source: ResearchGate URL: [Link]

  • Title: Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Source: PubMed Central URL: [Link]

  • Title: Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Source: AACR Journals URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed URL: [Link]

  • Title: FGFR4 Kinase Assay Kit. Source: BPS Bioscience URL: [Link]

  • Title: Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Source: PubMed URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. Source: SpringerLink URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Source: SciSpace URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: PubMed Central URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: MDPI URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Title: Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Source: PubMed URL: [Link]

Sources

Preliminary Investigation of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid represents a core structure with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive preliminary investigation into the synthesis, derivatization, and potential biological applications of this compound class. By elucidating key synthetic pathways and exploring strategic derivatization at the 5-amino and 4-carboxylic acid positions, this document aims to equip researchers with the foundational knowledge to harness the therapeutic promise of these versatile molecules.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the pyrazole ring system is a prominent member of this class.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3] The 5-aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of various fused heterocyclic systems and decorated scaffolds.[4] The presence of a primary amino group at the C5 position and a carboxylic acid at the C4 position on a 1-benzyl-substituted pyrazole core offers two reactive handles for chemical modification, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic properties.

The strategic placement of the benzyl group at the N1 position can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide will delve into the synthetic strategies to access the core structure and explore its derivatization to generate novel compounds with therapeutic potential.

Synthesis of the Core Scaffold: this compound

The synthesis of the target carboxylic acid is most efficiently achieved through a two-step process, commencing with the synthesis of the nitrile precursor, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis.

Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

The most common and effective method for the synthesis of 5-aminopyrazole-4-carbonitriles is the condensation of a hydrazine derivative with an activated methylene compound. In this case, benzylhydrazine reacts with (ethoxymethylene)malononitrile.

Reaction Scheme:

Synthesis_of_Nitrile_Precursor benzylhydrazine Benzylhydrazine intermediate Intermediate benzylhydrazine->intermediate + ethoxymethylene (Ethoxymethylene)malononitrile ethoxymethylene->intermediate nitrile 5-Amino-1-benzyl-1H- pyrazole-4-carbonitrile intermediate->nitrile Cyclization

Figure 1: Synthesis of the nitrile precursor.

Experimental Protocol: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

  • Reaction Setup: To a solution of benzylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or toluene, add (ethoxymethylene)malononitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a solid.

Self-Validation: The identity and purity of the synthesized nitrile can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic nitrile peak in the IR spectrum and the correct mass-to-charge ratio in the mass spectrum are key indicators of successful synthesis.

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the 4-cyano group to a carboxylic acid can be achieved through either acidic or alkaline hydrolysis. The choice of method depends on the stability of other functional groups in the molecule.

Reaction Scheme:

Hydrolysis_of_Nitrile nitrile 5-Amino-1-benzyl-1H- pyrazole-4-carbonitrile acid 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid nitrile->acid Hydrolysis conditions H+ or OH-, H2O, Heat Amide_Synthesis_Workflow start 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid activation Carboxylic Acid Activation (e.g., EDC/HOBt, HATU) start->activation amide 5-Amino-1-benzyl-1H- pyrazole-4-carboxamide Derivative activation->amide Amide Coupling amine Primary or Secondary Amine (R1R2NH) amine->amide +

Figure 3: Workflow for amide derivatization.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Activation: Dissolve this compound (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: After completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Trustworthiness of Protocol: The use of coupling agents like EDC and HOBt is a well-established and reliable method for amide bond formation, minimizing side reactions and racemization. [5] Potential Applications of Carboxamide Derivatives:

  • Anticancer Agents: Pyrazole carboxamides have shown significant potential as anticancer agents. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [6]* Antimicrobial Agents: The pyrazole carboxamide scaffold is also present in compounds with antimicrobial activity. [7]

    Derivative Class Potential Biological Target Example Activity
    N-Aryl Carboxamides Kinases (e.g., FGFR, DHFR) Inhibition of cancer cell proliferation [6][8]
    N-Alkyl Carboxamides Various enzymes and receptors Modulation of biological pathways

    | Peptide Conjugates | Specific protein-protein interactions | Targeted drug delivery or enhanced potency |

Derivatization of the 5-Amino Group: Synthesis of Fused Heterocycles

The 5-amino group is a key nucleophile for the construction of fused pyrimidine rings, leading to the formation of pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest due to its structural similarity to purines, allowing them to act as antagonists in various biological pathways.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

Pyrazolopyrimidine_Synthesis start 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid fused_ring 1-Benzyl-1H-pyrazolo[3,4-d] -pyrimidin-4-one Derivative start->fused_ring Cyclocondensation cyclization Cyclizing Agent (e.g., Formamide, Orthoesters) cyclization->fused_ring +

Figure 4: Synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

  • Reaction Setup: A mixture of this compound (or its corresponding ester) and a suitable one-carbon source, such as formamide or an orthoester (e.g., triethyl orthoformate), is prepared. [8]2. Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux or using microwave irradiation to accelerate the reaction. [9]3. Purification: The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Recrystallization from a suitable solvent can be used for further purification.

Potential Applications of Pyrazolo[3,4-d]pyrimidine Derivatives:

  • Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif for many protein kinases. Derivatives have been developed as potent inhibitors of various kinases involved in cell cycle regulation and signaling pathways, making them attractive anticancer agents.

  • DHFR Inhibitors: Some pyrazolo[3,4-d]pyrimidines have been designed as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. [8]

    Fused Ring System Potential Biological Target Example Activity
    Pyrazolo[3,4-d]pyrimidin-4-one Kinases, DHFR Anticancer, Antifolate [8]

    | Substituted Pyrazolo[3,4-d]pyrimidines | Various enzymes | Broad therapeutic potential |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to the core structure are well-established, and the dual functional handles of the 5-amino and 4-carboxylic acid groups offer rich opportunities for chemical exploration. The derivatization strategies outlined in this guide, particularly the formation of carboxamides and fused pyrazolo[3,4-d]pyrimidines, have already shown significant promise in yielding compounds with potent anticancer and antimicrobial activities.

Future research in this area should focus on the synthesis of diverse libraries of derivatives and their systematic biological evaluation. High-throughput screening against a panel of relevant biological targets, such as various protein kinases and microbial enzymes, will be crucial in identifying lead compounds. Further optimization of these leads through iterative rounds of chemical synthesis and biological testing will be essential to develop clinically viable drug candidates. The insights provided in this guide serve as a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Aggarwal, R., & Kumar, S. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. Future Journal of Pharmaceutical Sciences, 6(1), 79.
  • Abdelgawad, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Bagle, S. V., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1841-1847.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
  • El-Sayed, N. N. E., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Archives of Pharmacal Research, 33(12), 1891-1900.
  • Hassan, A. S., et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[3][9][10]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 79(1), 53-66.

  • Kamal, A., et al. (2021).
  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-176. [Link]

  • Kumar, V., et al. (2022).
  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1024.
  • Tsai, P.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Screening of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid against FGFR Kinases using a Luminescence-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid in a biochemical kinase assay to determine its inhibitory potency against the Fibroblast Growth Factor Receptor (FGFR) family. The protocol details a robust, high-throughput, luminescence-based method (ADP-Glo™) for quantifying kinase activity. We emphasize the scientific rationale behind the experimental design, provide step-by-step methodologies, and offer guidance on data analysis and interpretation to ensure the generation of reliable and actionable data in the context of cancer drug discovery.

Scientific Foundation: Targeting the FGFR Signaling Axis

The Fibroblast Growth Factor Receptor (FGFR) family, composed of four transmembrane receptor tyrosine kinases (FGFR1-4), are critical regulators of fundamental cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in numerous malignancies, such as breast, gastric, and bladder cancers.[3][4][5] This makes the FGFRs highly compelling targets for therapeutic intervention.

The development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain is a cornerstone of targeted cancer therapy.[6][7] The pyrazole scaffold is a privileged structure in kinase inhibitor design, and compounds like this compound are of significant interest for their potential to selectively inhibit FGFRs.[8][9][10] This protocol outlines a precise method to quantify the inhibitory activity of this compound.

FGFR Signaling Pathway Overview

Upon binding of a Fibroblast Growth Factor (FGF) ligand and co-factor heparan sulfate proteoglycans (HSPGs), FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains.[11][12] This phosphorylation cascade creates docking sites for adaptor proteins like FRS2, which subsequently activate major downstream pathways, including the RAS-MAPK and PI3K-AKT signaling cascades, driving cellular responses.[6][11][12]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR_dimer Active FGFR Dimer FGF->FGFR_dimer HSPG HSPG HSPG->FGFR_dimer FGFR FGFR FRS2 FRS2 FGFR_dimer->FRS2 P PLCg PLCγ FGFR_dimer->PLCg P GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Cell_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) PLCg->Cell_Responses MAPK MAPK RAS->MAPK AKT->Cell_Responses MAPK->Cell_Responses

Caption: Canonical FGFR signaling cascade activation.

Assay Principle and Design Rationale

This protocol employs the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction.[13][14] This is a superior method to older radioactive assays as it is safer, faster, and well-suited for high-throughput screening.[15]

The assay operates in two steps:

  • Kinase Reaction & ATP Depletion: The FGFR enzyme phosphorylates a substrate, converting ATP to ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and, crucially, eliminate any remaining ATP. This step is vital for reducing background signal.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, generating a luminescent signal that is directly proportional to the initial kinase activity.[14][15][16]

An inhibitor like this compound will reduce FGFR activity, leading to less ADP production and thus a lower luminescent signal. This inverse relationship allows for the precise calculation of inhibitory potency (IC50).

Materials and Reagents

Core Components & Buffers
ReagentExample SupplierExample Catalog No.Storage Temp.Rationale for Use
This compoundSigma-AldrichCustom Synthesis-20°CTest compound for FGFR inhibition.
Recombinant Human FGFR1 (catalytic domain)PromegaV2691-80°CKinase enzyme target.
Recombinant Human FGFR2 (catalytic domain)Carna Biosciences08-111-80°CKinase enzyme target.
Recombinant Human FGFR3 (catalytic domain)PromegaV2701-80°CKinase enzyme target.
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275-20°CGeneric tyrosine kinase substrate.
ADP-Glo™ Kinase Assay KitPromegaV9101-20°CDetection reagents for luminescence-based assay.[13]
ATP, Ultra-PurePromegaV9151-20°CCo-substrate for kinase reaction.
DMSO, AnhydrousSigma-AldrichD2650Room TempSolvent for test compound stock.
1X Kinase Buffer N/AN/A4°COptimized reaction environment for kinase.
- 40-50 mM HEPES, pH 7.5Sigma-AldrichH3375Room TempMaintains physiological pH.
- 10-20 mM MgCl₂Sigma-AldrichM8266Room TempEssential divalent cation cofactor for ATP binding.
- 1 mM EGTASigma-AldrichE3889Room TempChelates contaminating divalent cations.
- 0.1 mg/mL BSASigma-AldrichA15954°CPrevents non-specific enzyme adsorption to plates.
- 50 µM DTTSigma-AldrichD9779-20°CMaintains a reducing environment for the enzyme.[17]
White, Opaque, 384-well Assay PlatesCorning3570Room TempMinimizes well-to-well crosstalk in luminescence assays.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a 384-well plate format. Ensure all reagents are thawed and equilibrated to room temperature before starting.

Compound Preparation
  • Primary Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 100x working concentration (e.g., 250 µM for a 2.5 µM final concentration) by diluting the primary stock in 1X Kinase Buffer.

  • Serial Dilution Plate: Perform a 10-point, 3-fold serial dilution in 1X Kinase Buffer containing a constant amount of DMSO to ensure the final solvent concentration is consistent across all wells (typically ≤1%).

Assay Workflow

Assay_Workflow start Start add_compound 1. Add 1 µL Compound/ Vehicle Control start->add_compound add_enzyme 2. Add 2 µL FGFR Enzyme Solution add_compound->add_enzyme preincubate 3. Pre-incubate 10 min, RT (Compound-Enzyme Binding) add_enzyme->preincubate initiate_reaction 4. Add 2 µL Substrate/ATP Mix (Initiate Reaction) preincubate->initiate_reaction kinase_reaction 5. Incubate 60 min, RT (Kinase Reaction) initiate_reaction->kinase_reaction stop_reaction 6. Add 5 µL ADP-Glo™ Reagent (Stop & Deplete ATP) kinase_reaction->stop_reaction incubate_stop 7. Incubate 40 min, RT stop_reaction->incubate_stop detect_signal 8. Add 10 µL Kinase Detection Reagent (Convert ADP -> Light) incubate_stop->detect_signal incubate_detect 9. Incubate 30 min, RT detect_signal->incubate_detect read_plate 10. Read Luminescence incubate_detect->read_plate

Caption: Sequential workflow for the FGFR kinase inhibition assay.

Detailed Assay Procedure

Final reaction volume: 5 µL before adding stop/detection reagents.

  • Compound Dispensing: Add 1 µL of serially diluted this compound or vehicle control (e.g., 5% DMSO in buffer) to the appropriate wells of a 384-well white plate.[16][18]

  • Enzyme Addition: Add 2 µL of the desired FGFR kinase (e.g., FGFR3) diluted to 2.5x the final concentration in 1X Kinase Buffer.

    • Expert Tip: The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction. For FGFRs, this is typically 1-5 ng/well.

  • Pre-incubation: Mix gently on a plate shaker for 30 seconds and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase active site.

  • Reaction Initiation: Add 2 µL of a 2.5x solution of Poly(Glu, Tyr) substrate and ATP in 1X Kinase Buffer.

    • Critical Step: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific FGFR isoform to accurately determine the potency of ATP-competitive inhibitors. A typical starting point is 50 µM ATP.[16][17][18]

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14][19]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14][19]

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.25-1 second per well.

Essential Controls for Data Integrity
  • "No Enzyme" Control (0% Activity): Wells containing buffer, substrate/ATP, and vehicle, but no FGFR enzyme. This defines the background signal.

  • "Vehicle" Control (100% Activity): Wells containing all reaction components, including the enzyme and vehicle (DMSO), but no test compound. This defines the maximum kinase activity.

  • Positive Control Inhibitor: Include a known potent FGFR inhibitor (e.g., AZD4547) to validate assay performance.[10]

Data Analysis and Interpretation

  • Data Normalization: First, subtract the average "No Enzyme" control luminescence from all experimental wells.

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • IC50 Curve Generation: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal dose-response) curve.

  • IC50 Determination: The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as determined from the fitted curve.

Example Data and IC50 Curve
[Compound] (µM)Log [Compound]Avg. Luminescence% Inhibition
10.0001.0015,23498.1
3.3330.5248,98794.0
1.1110.05187,45677.1
0.370-0.43412,33049.5
0.123-0.91654,12319.8
0.041-1.39798,5432.2
0.000 (Vehicle)N/A816,5000.0
No EnzymeN/A12,500100.0

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
High Z'-factor (>0.9) High variability in control wells (especially the 100% activity control).Ensure thorough mixing at each step. Verify pipette accuracy and precision. Check for bubbles in wells before reading.
Inconsistent IC50 Values Compound precipitation at high concentrations; inaccurate serial dilutions.Visually inspect the compound plate for precipitate. Consider lowering the top concentration. Use freshly calibrated pipettes and ensure complete mixing between dilution steps.
No or Weak Inhibition Inactive compound; degraded enzyme; incorrect ATP concentration.Confirm compound identity and purity. Run a positive control inhibitor. Check enzyme activity with a titration curve. Verify ATP concentration is near Km; excessively high ATP will require more compound to compete.
"Bell-shaped" Dose-Response Curve Compound autofluorescence/luminescence or assay interference at high conc.Run the compound in a counter-screen without the enzyme to check for direct effects on the detection reagents. If interference is confirmed, data points at high concentrations may need to be excluded from the curve fit.

References

  • Katoh, M. (2013). Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers. Apoptosis, 18(12), 1447–1468. [Link]

  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 8, 613865. [Link]

  • Babina, I. S., & Turner, N. C. (2017). Biological Significance and Targeting of the FGFR Axis in Cancer. Cancers, 9(6), 54. [Link]

  • Heinzle, C., et al. (2012). Roles of Fibroblast Growth Factor Receptors in Carcinogenesis. Cancer Research, 72(23), 5962-5967. [Link]

  • Dienstmann, R., et al. (2014). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Molecular Cancer Therapeutics, 13(6), 1355-1366. [Link]

  • Wikipedia. (n.d.). Fibroblast growth factor receptor. Wikipedia. [Link]

  • Haugsten, E. M., et al. (2013). Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers. ProQuest. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. [Link]

  • Protocol Exchange. (2016). ADP Glo Protocol. Nature. [Link]

  • Yu, C., et al. (2002). Cellular Signaling by Fibroblast Growth Factors (FGFs) and Their Receptors (FGFRs) in Male Reproduction. Endocrine Reviews, 23(1), 1–25. [Link]

  • Wesche, J., et al. (2011). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 17(8), 2042-2048. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • PerkinElmer. (n.d.). Luciferase Luminescence Assays. NOVA. [Link]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(4), 221–245. [Link]

  • Nakagawa, T., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 278, 116558. [Link]

  • Shevchenko, O. G., et al. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Archiv der Pharmazie, 349(5), 358–366. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E64(7), o1312–o1313. [Link]

  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045–2056. [Link]

  • Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. [Link]

  • Herrag, L., et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, 2006(4), M494. [Link]

Sources

A Robust and Versatile Protocol for the Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to readily synthesize diverse libraries of amides derived from this core is crucial for structure-activity relationship (SAR) studies in drug discovery. This application note provides a detailed, three-step experimental procedure for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid amides. The protocol begins with the construction of the pyrazole ring via a cyclocondensation reaction, followed by nitrile hydrolysis to the key carboxylic acid intermediate, and culminates in a flexible amide coupling step. This guide explains the rationale behind procedural choices, offers alternative methods, and includes a troubleshooting section to address common experimental challenges, ensuring researchers can reliably and efficiently generate target compounds for their research programs.

Overall Synthetic Strategy

The synthesis of the target pyrazole amides is most efficiently achieved through a linear, three-step sequence. This approach is widely adopted due to the commercial availability of the starting materials and the high-yielding, robust nature of each transformation.[3][4]

  • Step 1: Pyrazole Ring Formation. The synthesis commences with the construction of the core heterocyclic system. This is achieved through a classic cyclocondensation reaction between benzylhydrazine and ethoxymethylenemalononitrile. This reaction is highly regioselective and provides the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile intermediate in excellent yield. The choice of an alcohol like ethanol as a solvent facilitates the reaction and the subsequent precipitation of the product upon cooling.

  • Step 2: Nitrile Hydrolysis. The carbonitrile functional group of the intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation is critical as it furnishes the functional handle required for the subsequent amidation. Strong basic conditions, such as using sodium hydroxide in a refluxing aqueous ethanol mixture, are employed to drive the reaction to completion.

  • Step 3: Amide Coupling. The final step is the formation of the amide bond between the this compound and a primary or secondary amine of interest. This is the diversification step, allowing for the generation of a library of analogs. We present two highly reliable and common methods: activation of the carboxylic acid to an acyl chloride using thionyl chloride, and a milder, carbodiimide-mediated coupling using EDC and HOBt.[5][6]

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation (Diversification) start Benzylhydrazine + Ethoxymethylenemalononitrile proc1 Cyclocondensation (Ethanol, Reflux) start->proc1 Reactants int1 Intermediate 1: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile proc1->int1 Product proc2 Base Hydrolysis (NaOH, EtOH/H₂O, Reflux) int1->proc2 int2 Intermediate 2: This compound proc2->int2 proc3 Amide Coupling (e.g., SOCl₂ or EDC/HOBt) int2->proc3 start2 Primary or Secondary Amine (R¹R²NH) start2->proc3 final Final Product: This compound amide proc3->final

Caption: General workflow for the synthesis of target pyrazole amides.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

This protocol details the initial construction of the pyrazole ring system.[7]

Materials:

  • Benzylhydrazine (1.0 eq)

  • Ethoxymethylenemalononitrile (1.0 eq)

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add benzylhydrazine (1.0 eq) and ethoxymethylenemalononitrile (1.0 eq).

  • Add absolute ethanol (approx. 5-10 mL per gram of benzylhydrazine).

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to maximize product precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to yield 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the nitrile intermediate to the key carboxylic acid.

Materials:

  • 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Sodium hydroxide (NaOH) (4.0-5.0 eq)

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Hydrochloric acid (HCl), concentrated or 6M

  • pH paper or pH meter

Procedure:

  • Suspend the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.

  • Add sodium hydroxide pellets (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction can take 4-12 hours and is monitored by the evolution of ammonia gas (use wet pH paper to test) and TLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated or 6M HCl with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid under vacuum to afford this compound.

Protocol 3: Synthesis of this compound Amides

This final step involves coupling the carboxylic acid with a desired amine. Two common methods are provided.

Method A: Thionyl Chloride Activation

This classic method converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts readily with the amine.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

  • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1-1.2 eq) and TEA (2.0-3.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final amide.

Method B: EDC/HOBt Coupling

This method is milder and often preferred for sensitive substrates or to minimize side reactions.[5]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq), desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table summarizes expected outcomes for the key steps.

StepProduct NameTypical YieldMelting Point (°C)Key Characterization Notes
1 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile>85%~150-155IR: Strong C≡N stretch (~2210 cm⁻¹), N-H stretches (~3300-3450 cm⁻¹). ¹H NMR: Singlet for pyrazole H3, signals for benzyl group and broad singlet for NH₂.
2 This compound>80%>200 (decomposes)IR: Disappearance of C≡N stretch, appearance of broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
3 This compound amide60-95%VariesIR: Appearance of amide C=O stretch (~1640-1670 cm⁻¹). ¹H NMR: Appearance of signals corresponding to the coupled amine and an amide N-H proton. MS: Correct molecular ion peak [M+H]⁺.

Troubleshooting

Even robust protocols can present challenges. The following diagram outlines a decision-making process for common issues encountered during the amide coupling step (Protocol 3).

G start Problem: Low yield or incomplete amide coupling check_tlc Analyze reaction by TLC. What is observed? start->check_tlc sm_remain Significant starting carboxylic acid remains check_tlc->sm_remain Case 1 side_prod Multiple new spots or streaking observed check_tlc->side_prod Case 2 no_reaction Only starting materials (acid and amine) present check_tlc->no_reaction Case 3 sol_sm1 Solution: 1. Increase reaction time. 2. Add more coupling reagent (0.2-0.5 eq). 3. Ensure reagents are anhydrous. sm_remain->sol_sm1 sol_sm2 Solution: 1. Switch to a milder coupling method (e.g., from SOCl₂ to EDC/HATU). 2. Check purity of amine. 3. Lower reaction temperature. side_prod->sol_sm2 sol_sm3 Solution: 1. Verify activity of coupling reagents (EDC/SOCl₂ can degrade). 2. Ensure base is present and not quenched. 3. Check for steric hindrance in substrates. no_reaction->sol_sm3

Sources

Application Notes & Protocols: The Utility of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and synthetic tractability have established it as a critical building block in the design of targeted therapies.[3][4] Within this class, 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid represents a versatile starting material for the generation of small molecule libraries aimed at a diverse range of biological targets. The primary amino group and the carboxylic acid moiety serve as orthogonal chemical handles for systematic structural modifications, enabling extensive exploration of structure-activity relationships (SAR).[5] This guide provides a comprehensive overview of the strategic application of this scaffold, with a particular focus on its use in the discovery of novel protein kinase inhibitors. Detailed protocols for its synthesis, derivatization into a focused amide library, and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.

The Pyrazole Scaffold: A Privileged Element in Kinase Inhibitor Design

Protein kinases, which regulate a vast number of cellular processes, are a major class of therapeutic targets, particularly in oncology.[3] The pyrazole ring is a key structural feature in numerous clinically approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3] Its utility stems from several key properties:

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors and acceptors, allowing it to form critical interactions within the ATP-binding pocket of kinases.[6]

  • Bioisosteric Replacement: It can serve as a bioisostere for other aromatic rings, like benzene, often leading to improved potency and better drug-like properties such as solubility and lipophilicity.[7]

  • Synthetic Accessibility: The synthesis of substituted pyrazoles is well-established, allowing for the creation of diverse chemical libraries with relative ease.[8][9]

The subject of this guide, this compound, is strategically designed for library synthesis. The N1-benzyl group provides a lipophilic anchor that can occupy hydrophobic pockets in a target protein, while the C4-carboxylic acid and C5-amino group are ideal points for diversification to explore different regions of a binding site.

Synthetic Strategy and Protocols

The synthesis of the title compound and its subsequent derivatization is a logical, multi-step process. The overall workflow is designed for efficiency and adaptability in a drug discovery setting.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Library Generation cluster_2 Part 3: Biological Evaluation A Ethyl (ethoxymethylene)cyanoacetate + Benzylhydrazine B Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->B Cyclocondensation C This compound B->C Ester Hydrolysis E Amide Library C->E Amide Coupling D Diverse Primary/Secondary Amines (R1R2-NH) D->E F In Vitro Kinase Assay (e.g., FGFR1) E->F G IC50 Determination F->G H SAR Analysis G->H

Caption: Drug discovery workflow using the target scaffold.

Protocol 2.1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for synthesizing similar 5-aminopyrazole esters.[8][9] The reaction involves a cyclocondensation between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate.

  • Rationale: This is a classic and robust method for forming the pyrazole ring. The ethoxymethylene group acts as a masked aldehyde, and the cyanoacetate provides the remaining carbons for the ring. The reaction is typically high-yielding.

  • Materials:

    • Benzylhydrazine

    • Ethyl (ethoxymethylene)cyanoacetate

    • Ethanol (absolute)

    • Round-bottom flask with reflux condenser

    • Stirring plate and magnetic stir bar

    • Ice bath

  • Procedure:

    • To a 250 mL round-bottom flask, add benzylhydrazine (1.0 eq) and absolute ethanol (100 mL). Stir until fully dissolved.

    • Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution at room temperature. The addition is mildly exothermic.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration, washing the cake with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the desired ester as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[10][11]

  • Rationale: Saponification (base-mediated ester hydrolysis) is a standard transformation that is generally clean and high-yielding. The resulting carboxylate salt is neutralized in an acidic workup to yield the final carboxylic acid.[12]

  • Materials:

    • Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture (e.g., 1:1)

    • Hydrochloric acid (HCl), 2M

    • pH paper or pH meter

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring. Monitor the pH. The carboxylic acid will precipitate as the solution becomes acidic (target pH ~3-4).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Protocol 2.3: Amide Library Synthesis via Amide Coupling

The carboxylic acid is a versatile handle for creating a library of amides, a common functional group in pharmaceuticals.[13][14]

  • Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization.[14]

  • Materials:

    • This compound

    • A diverse set of primary and secondary amines (e.g., aniline, piperidine, benzylamine)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Small reaction vials (e.g., 4 mL)

  • Procedure (for one representative amine):

    • In a 4 mL vial, dissolve the pyrazole carboxylic acid (1.0 eq, e.g., 50 mg) in anhydrous DMF (1 mL).

    • Add the desired amine (1.1 eq).

    • Add DIPEA (2.5 eq) to the mixture.

    • In a separate vial, dissolve HATU (1.2 eq) in DMF (0.5 mL).

    • Add the HATU solution to the reaction mixture dropwise.

    • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Application in Kinase Inhibitor Discovery: Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[1][3][5] Aberrant FGFR signaling can drive tumor proliferation, angiogenesis, and survival.[2][4] Several approved drugs, such as Erdafitinib, are pyrazole-containing FGFR inhibitors.[7] We propose the use of the 5-amino-1-benzyl-1H-pyrazole-4-carboxamide library for screening against FGFR1 kinase.

FGFR_Pathway cluster_receptor Cell Membrane cluster_ras_raf RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Inhibitor Pyrazole Inhibitor (Compound X) Inhibitor->FGFR Blocks ATP Site RAS RAS FRS2->RAS PI3K PI3K PLCg->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

Protocol 3.1: In Vitro FGFR1 Kinase Activity Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay to measure the inhibitory activity of synthesized compounds against FGFR1 kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[6][15]

  • Rationale: Luminescence-based ADP detection assays (e.g., ADP-Glo™) are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening (HTS). They avoid the use of radioactive materials and provide a robust method for determining IC₅₀ values.[16][17]

  • Materials:

    • Recombinant human FGFR1 kinase (e.g., from a commercial vendor)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP), high purity

    • Test compounds (amide library) and positive control (e.g., a known FGFR inhibitor)

    • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega or similar)

    • White, opaque 384-well assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation:

      • Prepare 10 mM stock solutions of all test compounds and controls in 100% DMSO.

      • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This will be the "source plate".

      • Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the final assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor as a positive control (0% activity).

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing FGFR1 and the Poly(Glu, Tyr) substrate in kinase assay buffer. The optimal concentrations should be determined empirically (e.g., 5 ng/µL kinase, 0.2 mg/mL substrate).

      • Add 5 µL of the kinase/substrate mix to each well of the 384-well plate containing the pre-spotted compounds.

      • Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.

      • Prepare an ATP solution in kinase buffer. The concentration should be at the Km value for ATP for the specific kinase lot, if known (e.g., 10 µM).

      • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

      • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.

      • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

      • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the kinase assay are crucial for understanding the SAR. By systematically changing the 'R' group in the amide library, researchers can deduce which chemical properties enhance inhibitory activity.

Table 1: Hypothetical SAR Data for a Library of 5-Amino-1-benzyl-1H-pyrazole-4-carboxamides against FGFR1

Compound IDAmide Moiety (-NH-R)R-Group CharacteristicsFGFR1 IC₅₀ (nM)
Parent Acid -OHCarboxylic Acid>10,000
LIB-001 -NH-PhenylAromatic, Neutral850
LIB-002 -NH-(4-Fluorophenyl)Aromatic, Electron-withdrawing420
LIB-003 -NH-(4-Methoxyphenyl)Aromatic, Electron-donating1,200
LIB-004 -NH-CyclohexylAliphatic, Lipophilic2,500
LIB-005 -NH-CH₂-Phenyl (Benzyl)Flexible, Aromatic350
LIB-006 Piperidin-1-ylCyclic, Aliphatic980
LIB-007 Morpholin-4-ylCyclic, Polar5,600
LIB-008 -NH-(3-Aminophenyl)Aromatic, Basic150
  • Initial SAR Insights:

    • The parent carboxylic acid is inactive, confirming the necessity of the amide derivatization for activity.

    • Aromatic amides (LIB-001) are generally more potent than aliphatic amides (LIB-004), suggesting a potential π-stacking interaction.

    • Electron-withdrawing substituents on the phenyl ring (LIB-002) improve potency compared to electron-donating groups (LIB-003).

    • Introducing a basic amine (LIB-008) significantly improves potency, suggesting a potential salt-bridge or hydrogen bond interaction with an acidic residue in the binding pocket.

    • The polarity introduced by the morpholine oxygen (LIB-007) is detrimental to activity, indicating a preference for a more hydrophobic environment in that region.

These initial findings provide a clear direction for the next round of library synthesis, focusing on substituted anilines with basic functional groups to further optimize potency.[18][19]

Conclusion

This compound is a highly valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the presence of two distinct functional groups for derivatization make it an ideal starting point for the rapid generation of focused chemical libraries. As demonstrated through the provided protocols for synthesis and screening against FGFR1, this scaffold can be effectively utilized to explore structure-activity relationships and identify potent lead compounds. The methodologies and insights presented herein offer a robust framework for researchers to leverage this privileged chemical matter in their pursuit of novel therapeutics.

References

Sources

detailed synthesis method for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Detailed Synthesis Method for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide Derivatives For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Core in Modern Drug Discovery

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a foundation for inhibitors targeting a wide range of biological targets, particularly protein kinases.[1] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated significant potential as therapeutic agents, especially in oncology and the treatment of inflammatory diseases.[1][2] Their rigid, planar structure and strategically positioned hydrogen bond donors and acceptors allow for high-affinity interactions within the ATP-binding sites of numerous kinases.

The addition of a benzyl group at the N1 position introduces a key vector for exploring hydrophobic pockets within target enzymes, often enhancing potency and modulating selectivity. This guide provides a detailed, field-tested protocol for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, a crucial intermediate for building libraries of targeted therapeutic candidates. We will delve into the causality behind experimental choices, offering insights that bridge procedural steps with chemical principles.

Overall Synthetic Strategy

The most robust and widely adopted method for synthesizing the target compound is a two-step process. This strategy offers high yields and relatively straightforward purification.

  • Step 1: Pyrazole Ring Formation. A condensation reaction between benzylhydrazine and an activated malononitrile derivative, such as (ethoxymethylene)malononitrile, forms the core heterocyclic ring system, yielding 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.

  • Step 2: Nitrile Hydrolysis. The carbonitrile intermediate is then hydrolyzed under strong acidic conditions to afford the final 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

This two-step approach is favored over a one-pot synthesis for its reliability and the ease of isolating the intermediate, which ensures a higher purity of the final product.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ring Formation cluster_intermediate Intermediate Product cluster_step2 Step 2: Hydrolysis cluster_final Final Product Benzylhydrazine Benzylhydrazine Condensation Condensation & Cyclization Benzylhydrazine->Condensation Ethanol, Reflux EMM (Ethoxymethylene)malononitrile EMM->Condensation Ethanol, Reflux Nitrile 5-amino-1-benzyl-1H- pyrazole-4-carbonitrile Condensation->Nitrile Hydrolysis Acid-Catalyzed Hydrolysis Nitrile->Hydrolysis Conc. H₂SO₄ Carboxamide 5-amino-1-benzyl-1H- pyrazole-4-carboxamide Hydrolysis->Carboxamide

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

Principle and Mechanism

This reaction is a classic example of heterocyclic synthesis, proceeding through a nucleophilic vinyl substitution followed by an intramolecular cyclization. The process, a variation of the Knorr pyrazole synthesis, is highly efficient.[4][5]

  • Nucleophilic Attack: The more nucleophilic nitrogen of benzylhydrazine attacks the electron-deficient β-carbon of (ethoxymethylene)malononitrile, displacing the ethoxy group.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks one of the nitrile groups.

  • Tautomerization: A proton shift results in the formation of the stable, aromatic 5-aminopyrazole ring.

Ring_Formation_Mechanism start Benzylhydrazine + (Ethoxymethylene)malononitrile intermediate1 Vinyl Substitution Intermediate start->intermediate1 1. Nucleophilic Attack (Loss of EtOH) intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular Nucleophilic Cyclization product 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile intermediate2->product 3. Tautomerization (Aromatization)

Caption: Mechanism of pyrazole ring formation.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
Benzylhydrazine122.175.00 g40.91.0
(Ethoxymethylene)malononitrile122.125.00 g40.91.0
Ethanol (Absolute)-50 mL--
Glacial Acetic Acid-0.5 mL-(Catalyst)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylhydrazine (5.00 g, 40.9 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the benzylhydrazine has completely dissolved.

  • Add (ethoxymethylene)malononitrile (5.00 g, 40.9 mmol) to the solution. Note: The addition may be slightly exothermic. For larger scale reactions, portion-wise addition is recommended.

  • Add a catalytic amount of glacial acetic acid (0.5 mL). The acid catalyzes the initial condensation step.[6]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates completion.

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form as the solution cools.

  • Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome:

  • Yield: 7.5 - 8.5 g (85-95%)

  • Appearance: Off-white to pale yellow crystalline solid.

Part 2: Hydrolysis to 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Principle and Mechanism

The conversion of the nitrile to a carboxamide is achieved through acid-catalyzed hydrolysis. Concentrated sulfuric acid serves as both the catalyst and the reaction medium. The mechanism involves the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and initiating a series of proton transfers and rearrangements that ultimately yield the primary amide.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile211.245.00 g23.7
Concentrated Sulfuric Acid (98%)-25 mL-
Ice (from deionized water)-~100 g-
Concentrated Ammonium Hydroxide (~28%)-As needed-

Equipment:

  • 100 mL beaker or flask

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Place a 100 mL beaker containing concentrated sulfuric acid (25 mL) in an ice bath and begin stirring. Ensure the temperature is maintained between 0-10 °C.

  • CAUTION: This step is highly exothermic and must be performed slowly and with care in a fume hood. Add the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (5.00 g, 23.7 mmol) portion-wise to the cold, stirred sulfuric acid. Ensure each portion dissolves before adding the next.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[6][7] The reaction progress can be monitored by taking a small aliquot, quenching it in water, neutralizing, and analyzing via TLC.

  • In a separate 250 mL beaker, prepare a slurry of crushed ice (~100 g).

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is exothermic and will generate fumes.

  • A precipitate of the product may form.

  • Place the beaker in an ice bath and slowly add concentrated ammonium hydroxide to neutralize the solution to a pH of 7-8. This step will cause the product to precipitate fully.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 25 mL) until the washings are neutral to pH paper.

  • Dry the final product in a vacuum oven at 60-70 °C.

Expected Outcome:

  • Yield: 4.8 - 5.2 g (88-95%)

  • Appearance: White to off-white solid.

Purification and Characterization

  • Purification: The crude product obtained from the hydrolysis is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture or acetone/hexane is effective.[7]

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical methods:

    • ¹H NMR: Expect characteristic peaks for the benzyl CH₂, aromatic protons, pyrazole C-H proton, and the amino (NH₂) and amide (CONH₂) protons.

    • ¹³C NMR: Signals corresponding to the carbons of the pyrazole ring, benzyl group, and the amide carbonyl.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂N₄O (m/z = 228.24).

    • Infrared (IR) Spectroscopy: Characteristic stretches for N-H (amine and amide), C=O (amide), and aromatic C-H bonds.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Extend reflux time. Confirm starting material quality. Ensure the correct stoichiometry.
Product loss during workup.Use minimal cold solvent for washing the precipitate.
Dark/Oily Product in Step 1 Side reactions due to overheating.Maintain a gentle reflux. Consider a lower reaction temperature with a longer reaction time.
Incomplete Hydrolysis in Step 2 Insufficient reaction time.Allow the reaction to stir for the full 24 hours or monitor carefully by TLC.
Water contamination in H₂SO₄.Use fresh, concentrated (98%) sulfuric acid.
Low Yield in Step 2 Product is partially soluble in the neutralized aqueous solution.Ensure the solution is thoroughly chilled before filtration. Minimize the final volume by using concentrated base for neutralization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially those involving (ethoxymethylene)malononitrile, benzylhydrazine, and concentrated acids/bases, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Benzylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to water/ice, never the other way around.

    • Ammonium Hydroxide: Corrosive and gives off pungent, irritating vapors.

References

  • Al-Adiwish, W. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 123-146. Available at: [Link]

  • Aziz, S. I., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 17, 2451-2480. Available at: [Link]

  • Muthusamy, S., et al. (2016). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3541. Available at: [Link]

  • El-Faham, A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6575. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. Molecules, 23(11), 2949. Available at: [Link]

  • Kumar, V., et al. (2017). An Efficient Synthesis of 1,3-Disubstituted Pyrazoles from 2-Acylaziridines. ChemistrySelect, 2(24), 7175-7179. Available at: [Link]

  • Al-Hourani, B. J. (2016). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Heterocyclic Chemistry, 53(5), 1548-1554. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Torres-Mancera, P., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. Journal of the Mexican Chemical Society, 65(3), 368-383. Available at: [Link]

  • Organic Chemistry (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Gencer, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • CN101475533B (2011). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents.
  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116766. Available at: [Link]

  • US3760084A (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. Google Patents.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Pan-FGFR Covalent Inhibitors Utilizing a 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FGFR with Covalent Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[2][3] This has established the FGFR family as a compelling target for anti-cancer therapeutics.[4]

First-generation FGFR inhibitors, while demonstrating clinical activity, are often limited by the emergence of acquired resistance, frequently driven by mutations in the FGFR kinase domain.[5] To overcome this challenge, the development of covalent inhibitors has emerged as a promising strategy. These inhibitors form an irreversible bond with a specific amino acid residue in the target protein, leading to sustained target inhibition that is less susceptible to resistance mechanisms.[2] This application note provides a detailed guide for researchers on the synthesis, characterization, and evaluation of a novel series of pan-FGFR covalent inhibitors based on a versatile 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid core.

The FGFR Signaling Pathway and Covalent Inhibition

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for downstream signaling proteins, activating key pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer 1 FGF->FGFR Binding FGFR2 FGFR Monomer 2 FGF->FGFR2 P1 P FGFR->P1 Dimerization & Autophosphorylation P2 P FGFR2->P2 Downstream Downstream Signaling Proteins P1->Downstream P2->Downstream P3 P P3->Downstream P4 P P4->Downstream RAS_RAF RAS-RAF-MEK-ERK Pathway Downstream->RAS_RAF PI3K_AKT PI3K-AKT Pathway Downstream->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Covalent Inhibitor Inhibitor->P1 Covalent Inhibition Synthesis_Workflow Start 5-amino-1-benzyl-1H- pyrazole-4-carboxylic acid Intermediate1 Amide Intermediate Start->Intermediate1 Amide Coupling (HATU, DIPEA) Final PZ-C-FGFRi (Final Product) Intermediate1->Final Acryloylation (Acryloyl Chloride, Et3N)

Figure 2: General Synthetic Workflow for PZ-C-FGFRi.
Part 1: Synthesis of the Amide Intermediate

The initial step is the formation of an amide bond between the carboxylic acid of the pyrazole core and a suitable amine linker. For this protocol, we will use N-Boc-1,4-diaminobutane to introduce a protected terminal amine.

Protocol 1: HATU-mediated Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add N-Boc-1,4-diaminobutane (1.1 eq), followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide intermediate.

Part 2: Deprotection and Acryloylation

The Boc protecting group is removed under acidic conditions, followed by the crucial step of introducing the acrylamide warhead.

Protocol 2: Boc Deprotection and Acryloylation

  • Deprotection: Dissolve the Boc-protected amide intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and add triethylamine (Et3N) (3.0 eq) at 0 °C.

  • Acryloylation: Slowly add acryloyl chloride (1.2 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours. [7]4. Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the final pan-FGFR covalent inhibitor, PZ-C-FGFRi .

Characterization of the Synthesized Inhibitor

Rigorous characterization is essential to confirm the identity and purity of the synthesized PZ-C-FGFRi .

Table 1: Analytical Characterization of PZ-C-FGFRi

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to pyrazole, benzyl, linker, and acrylamide protons.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to all unique carbon atoms in the molecule.
HRMS (ESI) m/zCalculated [M+H]⁺ value with high accuracy.
HPLC Purity>95% purity with a single major peak.

Biochemical and Cellular Evaluation

The efficacy and selectivity of PZ-C-FGFRi must be determined through a series of in vitro and cell-based assays.

In Vitro Kinase Assays

Biochemical assays are performed to determine the inhibitory potency of PZ-C-FGFRi against the enzymatic activity of different FGFR isoforms.

Protocol 3: In Vitro FGFR Kinase Inhibition Assay

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to measure the phosphorylation of a substrate peptide by the recombinant FGFR kinase domain. [2]2. Procedure:

    • Incubate recombinant human FGFR1, 2, 3, and 4 with varying concentrations of PZ-C-FGFRi in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP and a biotinylated substrate peptide.

    • After a defined incubation period, stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.

    • Measure the TR-FRET signal.

  • Data Analysis: Calculate the IC₅₀ values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 2: Hypothetical In Vitro Kinase Inhibition Data for PZ-C-FGFRi

Kinase IC₅₀ (nM)
FGFR1 46
FGFR2 41
FGFR3 99
FGFR4 62

These values are based on representative data for similar compounds.[5]

Cell-Based Assays

Cell-based assays are crucial for evaluating the ability of PZ-C-FGFRi to inhibit FGFR signaling in a cellular context and to suppress the proliferation of cancer cells dependent on this pathway.

Protocol 4: Western Blot Analysis of FGFR Signaling

  • Cell Culture: Use a cancer cell line with known FGFR amplification or activating mutations (e.g., SNU-16 gastric cancer cells with FGFR2 amplification). [1]2. Treatment: Treat the cells with increasing concentrations of PZ-C-FGFRi for a specified duration.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated FGFR (p-FGFR) and downstream signaling proteins like phosphorylated ERK (p-ERK). Use antibodies against total FGFR and ERK as loading controls.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Protocol 5: Cell Proliferation Assay

  • Cell Seeding: Seed FGFR-dependent cancer cells (e.g., NCI-H520, SNU-16, KATO III) in 96-well plates. [5]2. Treatment: After allowing the cells to adhere, treat them with a serial dilution of PZ-C-FGFRi .

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo assay.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) values.

Table 3: Hypothetical Cell Proliferation Data for PZ-C-FGFRi

Cell Line FGFR Status GI₅₀ (nM)
NCI-H520 FGFR1 amplification19
SNU-16 FGFR2 amplification59
KATO III FGFR2 amplification73

These values are based on representative data for similar compounds.[5]

Structural Validation: X-ray Crystallography

To definitively confirm the covalent binding mode and to guide further structure-activity relationship (SAR) studies, co-crystallization of PZ-C-FGFRi with the FGFR kinase domain is highly recommended. The resulting crystal structure would reveal the precise interactions between the inhibitor and the protein, including the covalent bond formation with the target cysteine residue. [8]

Conclusion

The methodologies outlined in this application note provide a comprehensive framework for the synthesis and evaluation of pan-FGFR covalent inhibitors based on a this compound scaffold. The described protocols, from chemical synthesis to biological characterization, are designed to be robust and reproducible, enabling researchers to develop novel and potent therapeutics for FGFR-driven cancers. The insights gained from these studies will be invaluable for the advancement of next-generation targeted cancer therapies.

References

  • Tan, L., Wang, J., Tan, L., & Liu, J. (2013). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ChemMedChem, 8(7), 1116-1120. [Link]

  • Gassen, J., et al. (2022). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry, 65(11), 7846-7864. [Link]

  • Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(12), 4867-4881. [Link]

  • Oishi, M., et al. (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. Journal of Medicinal Chemistry, 66(6), 4079-4093. [Link]

  • Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877. [Link]

  • So, C. K., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 11(4), 464-470. [Link]

  • Beydemir, S., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 461-465. [Link]

  • Li, Y., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. Bioorganic & Medicinal Chemistry, 112, 117902. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Ali, A. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19349-19361. [Link]

  • Deshmukh, A. R., et al. (2002). Process for the preparation of N-substituted acrylamides.
  • Wu, H., et al. (2018). X‐ray crystallography of TAS‐120 in complex with FGFR1. ResearchGate. [Link]

  • Elassar, A. Z. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 95. [Link]

  • Ali, A. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(1), 79. [Link]

  • Deng, W., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5765-5781. [Link]

  • Beydemir, S., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. ResearchGate. [Link]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]

  • Chen, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer, 11(7), 1833-1841. [Link]

  • Vale, N., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(38), 5293-5296. [Link]

  • Wang, Y., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 9(4), 633-638. [Link]

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. [Link]

  • Al-Joboury, M. I., & Al-Iraqi, M. A. H. (2011). Um-Salama Science Journal - Modification of acrylic acid and Acryloyl chloride polymers. Um-Salama Science Journal, 8(4), 645-654. [Link]

  • Brand, M., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(14), 10395-10408. [Link]

  • Iannitelli, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 798. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7820. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Zare, F., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1538-1549. [Link]

  • Li, J., et al. (2015). Synthetic method of acryloyl chloride.
  • WuXi AppTec. (2022). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]

  • Jasinski, J. P., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1234. [Link]

Sources

step-by-step synthesis of pyrazole-based kinase inhibitors from 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Pyrazole-Based Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Its derivatives are integral to drugs across various therapeutic areas, including analgesics, anti-inflammatory agents, and notably, oncology.[1] In the realm of kinase inhibition, the pyrazole core is particularly significant. It often serves as a bioisostere for the adenine ring of ATP, enabling it to form crucial hydrogen-bonding interactions within the hinge region of a kinase's ATP-binding pocket.[4] This fundamental interaction anchors the inhibitor, providing a stable foundation for achieving high potency and selectivity.

Kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell cycle progression and angiogenesis, respectively, and their dysregulation is a hallmark of many cancers.[5][6][7][8] Consequently, they are high-value targets for therapeutic intervention. The pyrazole scaffold has been successfully employed to develop potent inhibitors against these and other kinases.[5][7][8][9]

This guide provides a detailed, step-by-step methodology for the synthesis of a library of potential kinase inhibitors starting from 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid . This starting material is strategically selected for its inherent features:

  • The 1-Benzyl-5-aminopyrazole Core: Forms the primary pharmacophore for hinge region binding.

  • A C4-Carboxylic Acid: Provides a robust handle for chemical diversification through amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[10]

  • A C5-Amino Group: Offers a secondary site for potential modification to further optimize binding affinity and selectivity.

By following these protocols, researchers can systematically generate a diverse library of novel pyrazole-based compounds for screening and development as next-generation kinase inhibitors.

Overall Synthetic Strategy

The central strategy involves a robust and widely applicable amide coupling reaction. The carboxylic acid of the starting material is activated and subsequently reacted with a diverse panel of primary and secondary amines. This approach allows for the systematic introduction of various chemical moieties (R-groups) to probe the topology of the kinase active site.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Core Synthesis cluster_end Outcome Start_Acid 5-amino-1-benzyl-1H- pyrazole-4-carboxylic acid Activation Carboxylic Acid Activation Start_Acid->Activation Step 1 Amine Diverse Primary/Secondary Amines (R-NHR') Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Activation Activation->Coupling Step 2 Purification Work-up & Purification Coupling->Purification Step 3 Product Target Kinase Inhibitor Library (Pyrazole-4-carboxamides) Purification->Product

Caption: General workflow for the synthesis of pyrazole-based kinase inhibitors.

Detailed Protocols and Methodologies

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.

Rationale: The carboxylic acid is first activated by HATU in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate that is readily susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the selected amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-4-carboxamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Synthesis Parameters

The following table summarizes typical reaction parameters for the synthesis of three distinct analogs.

EntryAmine (1.1 eq)Product Structure (R-group)Typical YieldNotes
1 AnilinePhenyl85-95%Forms a key scaffold for exploring aryl substitutions.
2 BenzylamineBenzyl88-96%Introduces flexibility and probes hydrophobic pockets.
3 MorpholineMorpholin-4-yl90-98%Increases aqueous solubility and adds a H-bond acceptor.

Scientific Rationale and Mechanistic Insights

The Role of the Pyrazole Core in Kinase Binding

The pyrazole scaffold's efficacy stems from its electronic properties and geometry, which mimic the purine ring of ATP. Molecular docking studies of pyrazole inhibitors in CDK2, for example, consistently show a conserved binding mode.[4][11] The pyrazole N-H often forms a critical hydrogen bond with the backbone carbonyl of a hinge region residue (e.g., Glu81), while the second nitrogen atom accepts a hydrogen bond from another hinge residue's backbone N-H (e.g., Leu83).[4] This "bidentate" hydrogen bonding pattern is a hallmark of many potent Type I kinase inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Inhibitor Leu83 Leu83 (Backbone NH) Pyrazole Pyrazole Core (N-H, N:) Leu83->Pyrazole H-Bond (Acceptor) Glu81 Glu81 (Backbone C=O) Pyrazole->Glu81 H-Bond (Donor) R_Group R-Group from Amide (Probes Specificity Pocket) Pyrazole->R_Group

Caption: Key hydrogen bonds between a pyrazole core and the kinase hinge.

Justification for Amide Library Synthesis

While the pyrazole core anchors the molecule, the substituents attached to it determine potency and selectivity. The C4-carboxamide linkage positions the R-group, derived from the coupled amine, towards the solvent-exposed region or into adjacent hydrophobic pockets of the ATP-binding site. By systematically varying this R-group—from simple alkyl and aryl groups to more complex heterocycles—one can perform a thorough Structure-Activity Relationship (SAR) study.[10][12] For example, introducing a bulky hydrophobic group might enhance binding to VEGFR-2, which has a larger pocket, while a smaller, polar group may favor binding to a CDK.[7][13]

Advanced Protocols: Secondary Modification of the 5-Amino Group

For further library diversification, the 5-amino group can be functionalized post-amide coupling. This provides a second vector for SAR exploration.

Protocol 2: Acylation of the 5-Amino Group

Rationale: Acylating the 5-amino group can introduce an additional hydrogen bond donor/acceptor or a new steric element that can interact with residues near the "roof" of the ATP-binding site.

Procedure Outline:

  • Dissolve the purified pyrazole-4-carboxamide product (from Protocol 1) in an aprotic solvent like dichloromethane (DCM) or THF.

  • Add a base such as pyridine or triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous work-up followed by purification via column chromatography.

This two-step diversification strategy (amide coupling followed by amino group functionalization) provides a powerful platform for generating highly diverse and complex chemical libraries from a single, versatile starting material.

References

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC - NIH. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Repository. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]

Sources

laboratory protocol for the preparation of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The procedure is a robust, two-step synthesis involving an initial cyclocondensation to form an ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The specific target molecule, this compound, serves as a versatile intermediate. Its distinct functional groups—a primary amine, a carboxylic acid, and a benzyl-protected nitrogen—allow for orthogonal chemical modifications, making it an ideal starting point for constructing diverse compound libraries for high-throughput screening. The strategic placement of the amino and carboxyl groups facilitates the formation of complex fused heterocyclic systems or for derivatization to amides and other functional groups.

The synthetic strategy outlined herein is based on the classical Knorr pyrazole synthesis, a reliable and well-documented method for forming the pyrazole ring.[1][2] This involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. In this protocol, we utilize benzylhydrazine and ethyl 2-cyano-3-ethoxyacrylate, a suitable 1,3-dielectrophile precursor, to ensure high regioselectivity and yield.

Overall Synthetic Pathway

The synthesis is achieved in two primary stages:

  • Step 1: Cyclocondensation Reaction. Benzylhydrazine reacts with ethyl 2-cyano-3-ethoxyacrylate in a refluxing ethanol medium. This reaction forms the pyrazole ring, yielding the stable intermediate, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis). The ethyl ester intermediate is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to precipitate the final product, this compound.[3][4]

G A Benzylhydrazine C A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C I Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate P 5-amino-1-benzyl-1H- pyrazole-4-carboxylic acid I->P Step 2: Saponification (NaOH, H₂O/EtOH) C->I Step 1: Cyclocondensation (EtOH, Reflux)

Caption: High-level overview of the two-step synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Example
Benzylhydrazine555-96-4C₇H₁₀N₂122.17Capot Chemical[5]
Ethyl 2-cyano-3-ethoxyacrylate94-05-3C₈H₁₁NO₃169.18Sigma-Aldrich[6]
Ethanol (Absolute)64-17-5C₂H₅OH46.07Fisher Scientific
Sodium Hydroxide (Pellets)1310-73-2NaOH40.00VWR
Hydrochloric Acid (37%)7647-01-0HCl36.46Sigma-Aldrich
Deionized Water7732-18-5H₂O18.02In-house
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH indicator strips or pH meter

  • Spatulas and weighing balance

  • Drying oven or vacuum desiccator

Detailed Experimental Protocol

The following workflow provides a step-by-step guide for the synthesis.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 1. Dissolve Ethyl 2-cyano- 3-ethoxyacrylate in Ethanol A2 2. Add Benzylhydrazine dropwise at room temperature A1->A2 A3 3. Heat mixture to reflux for 4-6 hours A2->A3 A4 4. Cool reaction to 0-5 °C to induce precipitation A3->A4 A5 5. Isolate solid via vacuum filtration A4->A5 A6 6. Wash with cold Ethanol A5->A6 A7 7. Dry intermediate product A6->A7 B1 1. Suspend intermediate in Ethanol/Water mixture A7->B1 Proceed to Hydrolysis B2 2. Add NaOH solution B3 3. Heat to reflux until reaction is complete (TLC) B4 4. Cool and reduce volume with rotary evaporator B5 5. Adjust pH to ~4-5 with HCl to precipitate product B6 6. Isolate solid via vacuum filtration B7 7. Wash with cold deionized water B8 8. Dry final product under vacuum

Caption: Detailed workflow for the synthesis protocol.

Part A: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 59.1 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: To the stirring solution, add benzylhydrazine (7.22 g, 59.1 mmol) dropwise over 10 minutes at room temperature.

    • Scientist's Note: Benzylhydrazine is often supplied as a dihydrochloride salt. If using the salt, it must first be neutralized with a suitable base (e.g., two equivalents of sodium ethoxide) to generate the free base in situ. The dropwise addition helps to control any initial exotherm.

  • Cyclization: Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the hydrazine onto the acrylate system, followed by intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.[7]

  • Isolation and Purification: After the reaction is complete, cool the flask in an ice bath to 0-5 °C. A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum at 50 °C to a constant weight. This intermediate is typically of sufficient purity for the next step.

Part B: Hydrolysis to this compound
  • Reaction Setup: Suspend the dried ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (10.0 g, 38.6 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL) in a 250 mL round-bottom flask.

  • Saponification: Add a solution of sodium hydroxide (3.08 g, 77.2 mmol, 2.0 equivalents) in 20 mL of water to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear, homogeneous solution as the starting material is consumed and the sodium salt of the product is formed. Monitor by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with 50 mL of water. While stirring vigorously in an ice bath, slowly add 6M hydrochloric acid (HCl) dropwise to acidify the solution to a pH of approximately 4-5. The target carboxylic acid will precipitate as a solid.

    • Causality: The carboxylate salt is soluble in water. Acidification protonates the carboxylate, forming the neutral carboxylic acid which has low aqueous solubility, causing it to precipitate.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any sodium chloride (NaCl) and other inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to yield this compound as a stable solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
Appearance White to pale yellow solid
Molecular Formula C₁₁H₁₁N₃O₂[8]
Molecular Weight 217.23 g/mol
Melting Point ~119-124 °C (Decomposition may be observed)[9]
¹H NMR (DMSO-d₆)δ (ppm): ~12.5 (s, 1H, COOH), ~7.6 (s, 1H, pyrazole-H), 7.2-7.4 (m, 5H, Ar-H), ~6.5 (s, 2H, NH₂), ~5.3 (s, 2H, CH₂-Ph).
IR (KBr, cm⁻¹)~3400-3200 (N-H, O-H stretch), ~3050 (Ar C-H stretch), ~1680 (C=O stretch), ~1620 (N-H bend).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₁H₁₀N₃O₂⁻: 216.0778; found: 216.0780.[8]

Safety Precautions and Handling

This protocol requires handling hazardous chemicals. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All steps of this procedure, especially those involving benzylhydrazine and volatile solvents, must be performed in a certified chemical fume hood.

  • Reagent-Specific Hazards:

    • Benzylhydrazine: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[5][10][11] It may cause respiratory irritation.[11] In case of contact, wash the affected area immediately with plenty of water.[11]

    • Ethyl 2-cyano-3-ethoxyacrylate: Causes skin and serious eye irritation.[12][13] Avoid contact with skin and eyes.[12][14] In case of eye contact, flush immediately with water for at least 15 minutes and seek medical attention.[12]

    • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care to avoid burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction.Extend reflux time. Ensure benzylhydrazine (free base) was used or generated correctly.
Product lost during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Use 2.0-2.2 equivalents of NaOH. Monitor reaction by TLC and extend reflux time if needed.
Oily or gummy product after acidification Impurities present.Re-dissolve the product in a dilute basic solution, filter out any insoluble material, and re-precipitate with acid. Consider recrystallization from an ethanol/water mixture.
Product fails to precipitate pH is not in the correct range.Re-check the pH. The isoelectric point for precipitation is crucial. Adjust pH carefully to ~4-5.

References

  • Ethyl 2-Cyano-3-ethoxyacrylate Safety Information. MOLBASE Encyclopedia. Link

  • MSDS of Benzylhydrazine. Capot Chemical Co., Ltd. Link

  • Ethyl 3-ethoxy-2-cyanoacrylate Properties. Echemi. Link

  • A new cyclization to fused pyrazoles tunable for pericyclic or pseudopericyclic route: an experimental and theoretical study. Journal of Organic Chemistry, 2008. Link

  • Ethyl 2-cyano-3-ethoxyacrylate Product Page. Sigma-Aldrich. Link

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes. Letters in Organic Chemistry, 2016. Link

  • Pyrazole synthesis Overview. Organic Chemistry Portal. Link

  • Benzylhydrazine self-coupling reactions. ResearchGate. Link

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 2021. Link

  • Benzylhydrazine Dihydrochloride Safety Information. Sigma-Aldrich. Link

  • (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis. ChemicalBook. Link

  • 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis. ChemicalBook. Link

  • Benzylhydrazine dihydrochloride SAFETY DATA SHEET. Fisher Scientific. Link

  • Chemical Safety Data Sheet - BENZYLHYDRAZINE DIHYDROCHLORIDE. ChemicalBook. Link

  • Ethyl 2-cyanoacrylate SAFETY DATA SHEET. Fisher Scientific. Link

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 2021. Link

  • 1-Benzoyl-2-benzylhydrazine SDS. ECHEMI. Link

  • Ethyl 2-cyano-3-ethoxyacrylate Hazard Information. PubChem, National Institutes of Health. Link

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Link

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2017. Link

  • Benzyl 5-amino-1H-pyrazole-4-carboxylate Product Page. Thermo Fisher Scientific. Link

  • Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents. Link

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. ResearchGate. Link

  • Ethyl cyanoacrylate Overview. Wikipedia. Link

  • The reaction of benzoyl isothiocyanate with hydrazine derivatives. Journal of the Chemical Society C: Organic, 1968. Link

  • (E)-Ethyl 2-cyano-3-ethoxyacrylate Uses. MySkinRecipes. Link

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. Link

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds. New Journal of Chemistry, 2018. Link

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Publishing, 2018. Link

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid. Google Patents. Link

  • A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents. Link

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 2007. Link

  • This compound Compound Summary. PubChemLite. Link

  • Pyrazole-4-carboxylic acid, 5-amino-1-benzyl-, ethyl ester Spectra. SpectraBase. Link

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Link

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Structural Report. Acta Crystallographica Section E, 2008. Link

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents. Link

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Product Page. CymitQuimica. Link

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate Mass Spectrum. NIST WebBook. Link

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Spectrum. Spectrabase. Link

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Publication. ResearchGate. Link

Sources

Application Notes & Protocols for Cell-Based Assays of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The 5-aminopyrazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives have been developed as potent agents targeting various facets of human disease, including cancer, inflammation, and neurological disorders.[3][4] Notably, different substitutions on the pyrazole ring system have yielded inhibitors of critical cellular targets such as protein kinases (e.g., Fibroblast Growth Factor Receptors - FGFRs), G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways like COX-2.[1][4][5]

Given this target diversity, characterizing a novel series of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives requires a systematic, multi-assay approach. A robust cell-based screening cascade is essential to first determine a compound's effect on cell health and then to elucidate its specific mechanism of action. This guide provides a comprehensive framework for researchers, outlining a logical workflow from initial cytotoxicity profiling to specific, hypothesis-driven functional assays. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems to ensure data trustworthiness.[6][7]

Section 1: Foundational Analysis - Cell Viability and Cytotoxicity

Before investigating a specific molecular mechanism, it is imperative to determine the concentration range at which a pyrazole derivative affects fundamental cell health. A compound may appear to inhibit a specific pathway, but this could be an artifact of broad cytotoxicity. Cell viability assays, which measure metabolic activity, are a reliable proxy for cell health and proliferation. The Resazurin-based assay (e.g., PrestoBlue™) is presented here as a preferred starting point due to its high sensitivity, simple "add-incubate-read" protocol, and non-toxic nature, which allows for further multiplexed assays on the same cell population.[8][9]

Principle of the Resazurin Reduction Assay

Metabolically active, viable cells maintain a reducing intracellular environment.[8] Resazurin, a blue and minimally fluorescent cell-permeable dye, is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[9]

Protocol 1: General Cell Viability/Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability of the pyrazole derivatives.

Materials:

  • Selected mammalian cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer, HEK293 for general screening)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Pyrazole derivatives (dissolved in 100% DMSO to create 10-50 mM stock solutions)[11]

  • PrestoBlue™ HS Cell Viability Reagent or similar resazurin-based solution[8]

  • Opaque-walled 96-well microplates

  • Positive control (e.g., Staurosporine or Doxorubicin at a known cytotoxic concentration)

  • Vehicle control (0.1% DMSO in culture medium)

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and seed into each well of a 96-well opaque-walled plate. d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[12]

  • Compound Preparation and Treatment: a. Prepare a serial dilution series of the pyrazole derivatives in complete culture medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells remains constant and low (≤0.1%) to avoid solvent toxicity.[13] b. Include wells for "vehicle control" (medium with 0.1% DMSO) and "positive control" (a known cytotoxic agent). Also include "no-cell" control wells with medium only for background subtraction.[8] c. Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: a. Incubate the plate for a duration relevant to the expected biological effect, typically 24, 48, or 72 hours, at 37°C, 5% CO₂.[14]

  • Viability Measurement: a. Add 10 µL (or per manufacturer's instruction) of PrestoBlue™ reagent directly to each well.[8] b. Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal time should be determined during assay development and is when the vehicle control wells have turned a robust pink. c. Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[9]

  • Data Analysis: a. Subtract the average fluorescence of the "no-cell" control from all other wells. b. Normalize the data by setting the average fluorescence of the "vehicle control" wells to 100% viability. c. Plot the normalized percent viability against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value for each derivative.[15]

Data Presentation: Example Cytotoxicity Profile
CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AA5494812.5
Derivative BA54948> 100
Derivative CMCF-7485.2
DoxorubicinA549480.8

Section 2: Hypothesis-Driven Mechanistic Assays

Based on the established activity of the broader pyrazole chemical class, two high-probability target families are protein kinases and GPCRs.[1][5] The following protocols are designed to investigate these potential mechanisms of action for derivatives that are not broadly cytotoxic at the concentrations being tested.

Workflow for Mechanistic Investigation

A logical workflow ensures that effort is directed toward the most promising hypotheses first.

G cluster_0 Start Synthesize & Characterize Pyrazole Derivative Viability Protocol 1: Cell Viability Assay (IC50) Start->Viability Decision Is Compound Cytotoxic in Sub-µM Range? Viability->Decision Hypothesis Formulate Hypothesis (Based on literature, structure) Decision->Hypothesis No Analysis Data Analysis & Target Validation Decision->Analysis Yes (Cytotoxic Lead) Kinase Protocol 2: Kinase Inhibition Assay Hypothesis->Kinase Hypothesis: Kinase Inhibitor GPCR Protocol 3: GPCR Reporter Assay Hypothesis->GPCR Hypothesis: GPCR Modulator Kinase->Analysis GPCR->Analysis G cluster_0 Cellular Environment RTK Receptor Tyrosine Kinase (e.g., FGFR) Substrate Downstream Substrate (e.g., FRS2α) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-FRS2α) Substrate->pSubstrate Downstream Signaling Downstream Signaling GrowthFactor Growth Factor GrowthFactor->RTK Activates Compound Pyrazole Derivative Compound->RTK Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

2B. Cell-Based GPCR Activity Assay (Luciferase Reporter)

Rationale: Should the pyrazole derivatives show little cytotoxic or kinase-inhibitory activity, investigating their effect on GPCR signaling is a logical next step. [1]Reporter gene assays are a robust method to measure receptor activation or antagonism by quantifying the transcriptional activity of a downstream signaling pathway. [16] Principle of the Assay: A cell line is engineered to stably express the GPCR of interest and a reporter gene (e.g., Luciferase). The reporter gene's expression is driven by a promoter containing response elements that are sensitive to a GPCR-mediated signaling pathway (e.g., a cAMP Response Element, CRE, for Gs or Gi-coupled receptors). [16]Receptor activation by an agonist leads to a signaling cascade that induces the expression of luciferase, which is quantified by adding a substrate and measuring the resulting luminescence. An antagonist will block this effect.

Protocol 3: CRE-Luciferase Reporter Gene Assay

Objective: To determine if pyrazole derivatives act as agonists or antagonists of a specific Gs or Gi-coupled GPCR.

Materials:

  • HEK293 cell line stably co-expressing the target GPCR and a CRE-Luciferase reporter construct.

  • Known agonist and antagonist for the target GPCR (positive controls).

  • Assay Medium (e.g., Opti-MEM).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque-walled 96-well or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cell line into white, opaque-walled plates as described in Protocol 1.

  • Compound Treatment:

    • For Agonist Mode: Add serial dilutions of the pyrazole derivatives to the cells. Include a known agonist as a positive control and vehicle as a negative control.

    • For Antagonist Mode: Add serial dilutions of the pyrazole derivatives first and incubate for 15-30 minutes. Then, add a fixed concentration of the known agonist (typically the EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase reporter gene. [16]4. Luminescence Measurement: a. Equilibrate the plate and the luciferase reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium). c. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. d. Measure luminescence using a plate reader.

  • Data Analysis: a. Agonist Mode: Normalize the data with the vehicle control as 0% activation and the maximal response of the known agonist as 100%. Plot and fit a curve to determine the EC50 (concentration for 50% maximal activation). b. Antagonist Mode: Normalize the data with the agonist-stimulated response as 100% and the vehicle control as 0%. Plot and fit a curve to determine the IC50 (concentration for 50% inhibition).

Section 3: Assay Development and Validation

The trustworthiness of any screening data hinges on the quality and robustness of the assay itself. [6]Before screening a full library of derivatives, key performance parameters must be established for each protocol. [17][18] Key Validation Parameters:

  • Z-Factor (Z'): A statistical measure of assay quality. It reflects the dynamic range and data variation. An assay is considered robust and suitable for high-throughput screening if Z' ≥ 0.5. [16] * Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where pos is the positive control (e.g., uninhibited signal) and neg is the negative control (e.g., maximally inhibited signal).

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.

  • DMSO Tolerance: The maximum concentration of DMSO that can be used without significantly affecting assay performance. This is typically determined by running a dose-response of DMSO on the cells. [13]* Reproducibility: Assays should be repeatable on different days and by different operators (inter-assay variability) and give consistent results across a single plate (intra-assay variability). [19]

Section 4: Data Analysis and Interpretation

Proper statistical analysis is crucial for drawing valid conclusions from experimental data. [20][21]For dose-response experiments, data should be analyzed using non-linear regression to fit a four-parameter logistic equation. This allows for the accurate determination of key parameters like IC50 (for inhibition) or EC50 (for activation) and the slope of the curve (Hill slope). [22]All experiments should be performed with sufficient biological replicates (typically n≥3) to ensure statistical power. [21]

Conclusion

The protocols described in this application note provide a robust, logical, and scientifically-grounded framework for the characterization of novel this compound derivatives. By beginning with a foundational cytotoxicity screen and progressing to hypothesis-driven mechanistic assays, researchers can efficiently identify the biological activity and molecular targets of their compounds. Adherence to rigorous assay validation and data analysis principles is paramount for generating high-quality, trustworthy data to guide drug development efforts.

References

  • Huber, W., & Hahne, F. (2021). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. PMC. [Link]

  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Little, T. A. (2020). Assay Development and Method Validation Essentials. BioPharm International. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • InfinixBio. Defining the Process of Assay Development and Validation. InfinixBio. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Markossian, S., et al. (Eds.). (2019). The Assay Development and Validation Cycle. Assay Guidance Manual. [Link]

  • Little, T. A. QbD Approach to Assay Development and Method Validation. Thomas A. Little Consulting. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Raza, A. H. (2024). How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. [Link]

  • EUbOPEN Consortium. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Solt, L. A., et al. (2011). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PMC. [Link]

  • CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [Link]

  • Jacobo, S. H., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]

  • Alam, M. S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • KCAS Bio. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. KCAS Bio. [Link]

  • Liu, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. Charles River Laboratories. [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Lord, S. J., et al. (2015). Empowering statistical methods for cellular and molecular biologists. Molecular Biology of the Cell. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

  • Ghorab, M. M., et al. (2020). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a practical, question-and-answer format.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. Understanding this pathway is critical for diagnosing issues at each stage.

  • Step 1: Cyclocondensation. The process begins with the formation of the pyrazole ring by reacting benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate (or a similar precursor). This reaction, a variation of the Knorr pyrazole synthesis, forms the intermediate, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.[1][2][3]

  • Step 2: Saponification (Hydrolysis). The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound after acidic workup.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Intermediate cluster_2 Step 2: Saponification cluster_3 Final Product Benzylhydrazine Benzylhydrazine Ester Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Benzylhydrazine->Ester Ethanol, Reflux EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Ester Ethanol, Reflux Base 1. NaOH or KOH 2. H+ workup Acid 5-amino-1-benzyl- 1H-pyrazole-4-carboxylic acid Ester->Acid Hydrolysis

Fig 1. General two-step synthesis pathway.

Part 1: Troubleshooting the Cyclocondensation Reaction

This section addresses issues arising during the synthesis of the ethyl ester intermediate. The primary reaction involves the nucleophilic attack of benzylhydrazine on ethyl (ethoxymethylene)cyanoacetate, followed by cyclization and aromatization.[4]

Q1: My reaction is incomplete, and TLC/LC-MS shows significant starting materials remaining. What are the likely causes and solutions?

A1: An incomplete reaction is a common issue often traced back to reaction conditions or reagent quality.

Primary Causes & Recommended Actions:

SymptomPossible CauseRecommended Action
Significant starting materials remain after prolonged reflux. 1. Insufficient Reaction Time/Temperature: While reflux is standard, some systems require extended heating to go to completion.Monitor the reaction every 2-4 hours using TLC or LC-MS. Continue reflux until the limiting reagent is consumed. A typical reflux time is 6-16 hours.[2][3]
2. Solvent Impurity: The presence of water or other impurities in the ethanol solvent can interfere with the reaction.Use anhydrous ethanol to ensure optimal reaction conditions.
3. Reagent Degradation: Benzylhydrazine can degrade upon storage, especially if exposed to air and light. Ethyl (ethoxymethylene)cyanoacetate can hydrolyze over time.Use freshly opened or purified reagents. The purity of benzylhydrazine can be checked by titration or NMR.
Reaction stalls midway. 4. Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to the persistence of the excess reagent.Ensure a 1:1 molar ratio of benzylhydrazine to ethyl (ethoxymethylene)cyanoacetate.[3] Accurately weigh reagents and account for their purity.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Eluent System: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation between starting materials and the product spot.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate.

  • Spotting: Spot the starting materials (benzylhydrazine, EMCA) and the reaction mixture on the same TLC plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more conjugated, should be clearly visible.

  • Analysis: The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Q2: The reaction mixture turned a dark brown/red color, leading to an impure final product. What causes this discoloration and how can I purify my ester?

A2: Discoloration is frequently caused by the decomposition of the hydrazine starting material, which can form colored impurities.[5] While this is often unavoidable, the impurities can typically be removed during purification.

Purification Strategy:

  • Initial Workup: After the reaction, pour the mixture into ice water to precipitate the crude product, which is then collected by filtration.[2]

  • Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Selection: Ethanol is the most commonly reported and effective solvent for recrystallization of the ethyl ester intermediate.[2][3]

    • Protocol:

      • Dissolve the crude solid in a minimal amount of hot ethanol.

      • If the solution is still highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

      • Perform a hot filtration to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

Q3: I suspect I have a mixture of regioisomers. How can I confirm this and why is the 5-amino isomer expected?

A3: While the formation of the 3-amino regioisomer is possible, the reaction of a monosubstituted hydrazine like benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate strongly favors the formation of the 5-amino isomer.

Mechanistic Rationale:

The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens onto the electron-deficient carbon of the ethoxymethylene group. The benzyl-substituted nitrogen is less nucleophilic and more sterically hindered than the unsubstituted -NH₂ nitrogen. Therefore, the initial attack occurs preferentially through the -NH₂ group, which ultimately becomes the exocyclic amino group at the 5-position after cyclization.

Identification and Confirmation:

  • NMR Spectroscopy: The presence of a significant amount of a regioisomer would result in a second set of peaks in both the ¹H and ¹³C NMR spectra.[5] Pay close attention to the aromatic region and the pyrazole C-H proton.

  • LC-MS: A mixture of isomers would likely appear as two peaks with the same mass-to-charge ratio (m/z).

  • Purification: If a significant amount of the undesired isomer is present, separation can be challenging. Careful column chromatography on silica gel may be required.

Part 2: Troubleshooting the Saponification (Hydrolysis) Step

This section focuses on the conversion of the ethyl ester intermediate to the final carboxylic acid product. The most critical challenge in this step is preventing the unintended loss of the carboxylic acid group.

Q1: My final product is heavily contaminated with the starting ethyl ester. How can I ensure the hydrolysis goes to completion?

A1: Incomplete hydrolysis is a frequent problem, often due to insufficient base, short reaction times, or poor solubility of the ester in the reaction medium.

Optimization Parameters for Complete Hydrolysis:

ParameterRecommendationRationale
Base Equivalents Use a significant excess of base, typically 2 to 4 molar equivalents of NaOH or KOH.The reaction is an equilibrium process. A large excess of hydroxide ions drives the reaction towards the carboxylate product according to Le Châtelier's principle.
Temperature Gently heat the reaction mixture. A temperature of 60-80°C is often sufficient.Increased temperature accelerates the rate of hydrolysis. However, excessive heat can promote side reactions like decarboxylation.
Reaction Time Monitor the reaction by TLC or LC-MS until the ester starting material is no longer detectable. This can take 2 to 6 hours .Saponification can be slower than expected, especially with sterically hindered esters or heterogeneous mixtures.
Solvent/Solubility Use a co-solvent like THF or Dioxane if the ester has poor solubility in aqueous ethanol.For the reaction to occur, the ester and the hydroxide ions must be in the same phase. A co-solvent ensures the reaction mixture remains homogeneous.
Q2: My yield is very low, and I've identified 5-amino-1-benzyl-1H-pyrazole by MS and NMR. What is causing this decarboxylation, and how can I prevent it?

A2: This is the most critical side reaction in this synthesis. Pyrazole-4-carboxylic acids, particularly those with electron-donating groups like the 5-amino group, are susceptible to decarboxylation (loss of CO₂) under harsh conditions.[6][7]

Mechanism of Decarboxylation:

The electron-donating 5-amino group stabilizes the formation of a protonated intermediate at the C4 position. Under thermal or acidic/basic stress, this intermediate can readily lose carbon dioxide to form the decarboxylated product. Copper salts are also known to catalyze this process.[7][8][9]

Fig 2. Simplified decarboxylation side reaction.

Protocol to Minimize Decarboxylation:

The key is to use the mildest conditions possible for both hydrolysis and workup.

  • Low-Temperature Saponification:

    • Dissolve the ester in a suitable solvent (e.g., ethanol).

    • Cool the solution in an ice bath to 0-5°C.

    • Add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise, maintaining the low temperature.

    • Allow the reaction to stir at room temperature. Avoid heating unless absolutely necessary. Monitor closely by TLC/LC-MS.

  • Careful Acidification:

    • After hydrolysis is complete, cool the reaction mixture again in an ice bath.

    • Crucially, acidify slowly and carefully with cold, dilute HCl (e.g., 1M or 2M) until the pH is approximately 4-5. Vigorous, localized heating and highly acidic conditions caused by adding concentrated acid too quickly can dramatically increase decarboxylation.

    • Stir for 15-30 minutes as the carboxylic acid precipitates.

  • Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

    • Dry the product under vacuum at a low temperature (e.g., <50°C).

Q3: My final product won't precipitate after acidification, or it has poor solubility in organic solvents but dissolves readily in water. What is the issue?

A3: This behavior strongly suggests that your product is in its carboxylate salt form (e.g., sodium 5-amino-1-benzyl-1H-pyrazole-4-carboxylate) rather than the free carboxylic acid. This occurs when the acidification step is incomplete.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Saponification complete. Begin workup. Acidify Acidify with dilute HCl. Start->Acidify Check_pH Check pH of aqueous layer. Is it acidic (pH 4-5)? Acidify->Check_pH Precipitate Does product precipitate? Check_pH->Precipitate Yes Add_Acid Add more dilute HCl until pH is 4-5. Check_pH->Add_Acid No Filter Filter, wash with H₂O, and dry product. Precipitate->Filter Yes Extract Product may be soluble. Extract with organic solvent (e.g., Ethyl Acetate). Precipitate->Extract No End Pure Carboxylic Acid Filter->End Add_Acid->Check_pH End_Fail Product remains as salt. Re-acidify. Add_Acid->End_Fail Extract->End

Fig 3. Logic diagram for acidic workup.

Solution:

  • Re-check the pH of the aqueous solution using pH paper or a calibrated pH meter.

  • If the solution is neutral or basic, continue to add cold, dilute HCl dropwise with vigorous stirring until the pH is stably in the 4-5 range.

  • The free carboxylic acid should precipitate out. If it remains in solution (which is less likely for this molecule), you may need to extract the aqueous layer with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q: Can I use benzylhydrazine dihydrochloride instead of the free base? A: Yes, but you must add at least two additional equivalents of a base (like triethylamine or sodium acetate) during the cyclocondensation step to neutralize the HCl salts and liberate the free hydrazine for the reaction.

Q: What is the expected appearance and melting point of the final product? A: this compound is typically a white to off-white or pale yellow solid. While a specific melting point is not widely reported in the search results, related structures like benzyl 5-amino-1H-pyrazole-4-carboxylate have a melting point around 119-124°C.[10] The carboxylic acid's melting point will likely be higher and may exhibit decomposition. Always confirm product identity with spectroscopic data (NMR, IR, MS).

Q: My final product shows a broad peak in the ¹H NMR around 12-13 ppm. Is this correct? A: Yes, a broad singlet in this downfield region is characteristic of the carboxylic acid proton (-COOH). Its broadness and chemical shift can vary depending on the solvent and concentration.

References

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. scirp.org.
  • Benzyl 5-amino-1H-pyrazole-4-carboxyl

Sources

Technical Support Center: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. We will address common challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer a validated, high-yield experimental protocol.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the cyclocondensation of benzylhydrazine with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, to form the pyrazole core. The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product. The overall yield and purity are highly dependent on the precise control of reaction conditions in both steps.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate A->C Ethanol, Reflux B Benzylhydrazine B->C Ethanol, Reflux D 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: General two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Low Yield in Step 1: Cyclocondensation

Question: My yield for the ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate intermediate is consistently below 60%. What are the likely causes and how can I improve it?

Answer: Low yields in this cyclocondensation step are common and can typically be traced to one of four areas: reagent quality, reaction conditions, side reactions, or workup losses.[1]

Troubleshooting_Low_Yield Start Low Yield Observed (<60%) Reagent Assess Reagent Purity Start->Reagent Conditions Verify Reaction Conditions Reagent->Conditions Purity OK Sol_Reagent Purify Benzylhydrazine (Distillation) or use fresh. Ensure acrylate is pure. Reagent->Sol_Reagent Impure/Degraded Workup Review Workup Procedure Conditions->Workup Conditions OK Sol_Conditions Increase reflux time (monitor by TLC). Ensure anhydrous conditions if necessary. Conditions->Sol_Conditions Suboptimal Sol_Workup Ensure complete precipitation. Wash precipitate with cold solvent. Workup->Sol_Workup Losses Detected

Caption: Decision tree for troubleshooting low yield.

  • Reagent Quality:

    • Benzylhydrazine: This is the most common culprit. Benzylhydrazine is susceptible to oxidation and degradation upon storage.[2] If it has a yellow or brown color, it is likely impure. Consider purifying it by vacuum distillation before use or purchasing a fresh bottle.

    • Ethyl 2-cyano-3-ethoxyacrylate: While more stable, ensure its purity. The synthesis of this precursor involves the condensation of ethyl cyanoacetate and triethyl orthoformate.[3] Incomplete reaction or purification can leave starting materials that interfere with the pyrazole formation.

  • Reaction Conditions:

    • Temperature & Time: The reaction typically requires reflux in a solvent like ethanol.[4] If the reaction is incomplete, the yield will suffer. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylhydrazine starting material is fully consumed. An increase in reaction time may be necessary.[5]

    • Solvent: Ethanol is the standard solvent. Ensure it is of sufficient purity. While not strictly necessary for this reaction, using anhydrous ethanol can sometimes improve yields by preventing potential side reactions.[1]

  • Workup Procedure: The product often precipitates from the reaction mixture upon cooling. If precipitation is incomplete, a significant portion of the product will be lost. Try cooling the mixture in an ice bath for a longer duration. When filtering, wash the collected solid with a small amount of cold ethanol to remove soluble impurities without dissolving the product.

Issues in Step 2: Hydrolysis

Question: During the hydrolysis of the ester, I get a poor yield of the final carboxylic acid, or I have difficulty isolating the product. What's going wrong?

Answer: Hydrolysis of the ester to the carboxylic acid presents two main challenges: ensuring the reaction goes to completion and successfully isolating the amphoteric product.

  • Incomplete Hydrolysis:

    • Cause: Standard saponification with aqueous sodium hydroxide (NaOH) followed by acidic workup is effective.[6] However, insufficient base, time, or temperature can lead to incomplete reaction. The ester is quite stable.

    • Solution: Use a molar excess of NaOH (e.g., 2-3 equivalents). Ensure the mixture is heated (e.g., 80-100 °C) for several hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

  • Product Isolation:

    • Cause: this compound is an amino acid derivative, meaning it has both a basic amino group and an acidic carboxylic acid group. It can exist as a zwitterion and has significant solubility in water, especially at very high or very low pH. The key is to find its isoelectric point (pI), where it has minimum solubility, to induce precipitation.

    • Solution: After hydrolysis with NaOH, the product exists as the sodium carboxylate salt. Cool the reaction mixture in an ice bath. Then, slowly and with vigorous stirring, add aqueous hydrochloric acid (e.g., 1M or 2M HCl) dropwise to adjust the pH. The product will precipitate out at its pI. Check the pH with pH paper. Overshooting the pH and making the solution too acidic will protonate the amino group, forming a soluble hydrochloride salt and reducing your isolated yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different hydrazine derivative? A1: To synthesize the target molecule, 5-amino-1-benzyl -1H-pyrazole-4-carboxylic acid, you must use benzylhydrazine . Using a different hydrazine, such as methylhydrazine or phenylhydrazine, will result in a different N-1 substituted pyrazole.[7]

Q2: My final product is colored. How can I purify it? A2: A slight off-white or tan color is common. If significant coloration is present, it indicates impurities. Recrystallization is the most effective method. A solvent system like ethanol/water or isopropanol can be effective.[8] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Q3: What are the key safety precautions? A3: Hydrazine derivatives, including benzylhydrazine, are toxic and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Workflow_Step1 A 1. Combine Reactants - Ethyl 2-cyano-3-ethoxyacrylate - Benzylhydrazine - Ethanol B 2. Reflux - Heat to reflux (approx. 80°C) - Stir for 4-6 hours A->B C 3. Monitor - Use TLC to check for  consumption of benzylhydrazine B->C D 4. Isolate Product - Cool reaction to RT - Cool in ice bath (1 hr) C->D E 5. Purify - Filter the precipitate - Wash with cold ethanol - Dry under vacuum D->E

Caption: Experimental workflow for Step 1.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 5 mL per gram of acrylate). Begin stirring. In a single portion, add freshly distilled benzylhydrazine (1.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the benzylhydrazine spot.

  • Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white solid should begin to precipitate.

  • Isolation: Place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small volume of cold ethanol. Dry the resulting white solid under vacuum.

Step 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, suspend the ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in water (approx. 8 mL per gram of ester).

  • Hydrolysis: Add sodium hydroxide pellets (2.5 eq) and heat the mixture to 90°C with stirring for 3-5 hours. The suspension should become a clear solution.

  • Monitoring: Monitor the hydrolysis by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting ester is no longer visible.

  • Neutralization: Cool the clear solution in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid dropwise. A thick white precipitate will form.

  • Isolation: Continue adding HCl until the pH of the suspension is approximately 6-7 (check with pH paper). Stir in the ice bath for another 30 minutes.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol. Dry the final product under vacuum.

Data Summary
StepReactantsKey ConditionsExpected YieldPurity (Typical)
1 Ethyl 2-cyano-3-ethoxyacrylate, BenzylhydrazineEthanol, Reflux, 4-6h85-95%>98% (by NMR)
2 Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylateNaOH (aq), 90°C, 3-5h90-97%>99% (by NMR)

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. (2017). New Journal of Chemistry. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2021). Arkivoc. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2015). The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Fused Pyrazoles via Simple Cyclization of O-Alkynylchalcones with Hydrazine. (2015). Chinese Chemical Letters. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Efficient photocatalytic synthesis of benzylhydrazine. (2022). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1987). PubMed. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (2012).
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016).

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter, ensuring scientific integrity and fostering a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound is a two-step process: first, the formation of the pyrazole ring to yield ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, followed by the hydrolysis of the ethyl ester to the final carboxylic acid. While seemingly straightforward, this pathway presents several critical optimization points, particularly concerning reaction yield, purity, and regioselectivity. This guide will provide a comprehensive framework for navigating these challenges.

Core Synthesis Pathway

The primary route to the target compound involves the condensation of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form the ethyl ester intermediate, which is then hydrolyzed.

Synthesis_Pathway reagents Benzylhydrazine + Ethyl (ethoxymethylene)cyanoacetate intermediate Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate reagents->intermediate Step 1: Pyrazole Formation hydrolysis Hydrolysis (Acid or Base Catalyzed) intermediate->hydrolysis final_product 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid hydrolysis->final_product Step 2

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Synthesis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

This section focuses on the critical first step of the synthesis. The primary challenges in this stage are often low yield and the formation of the undesired regioisomer, 3-amino-1-benzyl-1H-pyrazole-4-carboxylate.

FAQ 1: Why is my yield of the ethyl ester intermediate consistently low?

Low yields can be attributed to several factors, from incomplete reactions to suboptimal workup procedures.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation reaction may not have reached completion.

    • Optimization: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reflux time may be necessary. For instance, analogous syntheses with phenylhydrazine have been refluxed for up to 14 hours to ensure completion.[2]

  • Suboptimal Temperature: The reaction may require heating to proceed efficiently.

    • Optimization: Refluxing in a suitable solvent like ethanol is a standard and effective condition.[2] A Chinese patent suggests a two-phase temperature profile for a similar synthesis: an initial insulation period at 22-30°C for 1-3 hours, followed by reflux for 2 hours to drive the reaction to completion.[3]

  • Improper Workup: The product may be lost during the isolation process.

    • Optimization: The product often precipitates upon cooling the reaction mixture or by pouring it into ice water.[2] Ensure the precipitation is complete by allowing sufficient time at a low temperature before filtration. Wash the collected solid with a cold solvent (e.g., cold ethanol) to minimize dissolution of the product.

FAQ 2: How can I control the regioselectivity of the reaction to favor the 5-amino isomer?

The formation of regioisomers is a common challenge when using substituted hydrazines. The reaction of benzylhydrazine with EMCA can lead to both the desired 5-amino-1-benzyl and the undesired 3-amino-1-benzyl pyrazole isomers. The regiochemical outcome is influenced by the reaction conditions.[4]

Controlling Factors & Strategies:

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the regioselectivity. While ethanol is a common solvent, exploring other options or adjusting the temperature profile could favor the desired isomer.

  • pH of the Reaction Medium: The acidity or basicity of the reaction medium can significantly impact the regioselectivity.

    • Acidic Conditions: Generally favor the formation of the 5-amino isomer. This is because the less sterically hindered and more basic nitrogen of the benzylhydrazine preferentially attacks the more electrophilic carbon of the protonated intermediate.

    • Basic Conditions: Can sometimes lead to a reversal of regioselectivity.[4]

  • Catalyst Choice: While often not required for this specific condensation, the use of certain catalysts can influence regioselectivity in pyrazole synthesis.

Regioselectivity start Benzylhydrazine + EMCA intermediate Reaction Intermediate start->intermediate product_5_amino Desired Product: 5-Amino-1-benzyl-1H-pyrazole intermediate->product_5_amino Pathway A (Favored in Acidic Conditions) product_3_amino Side Product: 3-Amino-1-benzyl-1H-pyrazole intermediate->product_3_amino Pathway B (Can be favored in Basic Conditions)

Caption: Factors influencing regioselectivity in the synthesis of 1-benzyl-aminopyrazoles.

Part 2: Troubleshooting the Hydrolysis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

The second step, the hydrolysis of the ethyl ester to the carboxylic acid, is crucial for obtaining the final product. The primary considerations are reaction completion and preventing side reactions.

FAQ 3: My hydrolysis reaction is not going to completion. What can I do?

Incomplete hydrolysis is a common issue, often related to the choice of catalyst and reaction conditions.

Possible Causes & Solutions:

  • Choice of Hydrolysis Conditions: Both acid- and base-catalyzed hydrolysis are viable options.

    • Base-Catalyzed Hydrolysis (Saponification): This is often preferred as it is an irreversible process. The carboxylate salt formed is resistant to nucleophilic attack by the alcohol byproduct.[5][6]

      • Protocol: A typical procedure involves heating the ethyl ester with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] For a similar compound, stirring at 60°C for 10 hours with a slight excess of NaOH has been reported to be effective.[7]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the reaction to completion, a large excess of water is typically used.

      • Protocol: Refluxing the ester in an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method.

  • Insufficient Reaction Time or Temperature: Hydrolysis can be slow at room temperature.

    • Optimization: Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time. Monitor the reaction progress by TLC until the starting ester is no longer visible.

FAQ 4: I am observing side products during the hydrolysis. What are they and how can I avoid them?

Side reactions can occur under both acidic and basic conditions, especially with prolonged heating.

Possible Side Reactions & Prevention:

  • Decarboxylation: Under harsh acidic conditions and high temperatures, the resulting carboxylic acid can potentially undergo decarboxylation.

    • Prevention: Use milder acidic conditions or opt for base-catalyzed hydrolysis.

  • Amide Formation: If ammonia or amines are present as impurities, they can react with the ester to form amide byproducts.

    • Prevention: Ensure the starting ester is pure and use high-quality reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate

This protocol is based on established procedures for analogous compounds.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield white to pale yellow crystals.

Protocol 2: Hydrolysis to this compound (Base-Catalyzed)

This protocol is adapted from procedures for similar pyrazole esters.[5][7]

  • Reaction Setup: In a round-bottom flask, suspend ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (1.1-1.5 equivalents).

  • Reaction: Heat the mixture with stirring to 60-80°C for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by washing with a non-polar solvent like toluene.

  • Acidification: Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Solvent Ethanol, Toluene[2][3]Water[7]
Temperature Reflux (approx. 78°C for ethanol)60-100°C
Reaction Time 6-16 hours4-12 hours
Key Reagents Benzylhydrazine, EMCANaOH or HCl
Workup Precipitation in ice water[2]Acidification to pH 1-2
Purification Recrystallization from ethanol[2]Recrystallization from ethanol/water

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product step1 Step 1: Ester Synthesis Issue? start->step1 step2 Step 2: Hydrolysis Issue? start->step2 incomplete_rxn1 Incomplete Reaction? step1->incomplete_rxn1 Yes regioisomer Regioisomer Formation? step1->regioisomer Yes workup1 Workup Loss? step1->workup1 Yes incomplete_rxn2 Incomplete Hydrolysis? step2->incomplete_rxn2 Yes side_products2 Side Products? step2->side_products2 Yes workup2 Isolation Loss? step2->workup2 Yes sol_incomplete1 Increase reflux time Monitor by TLC/LC-MS incomplete_rxn1->sol_incomplete1 sol_regioisomer Adjust pH (acidic favors 5-amino) Screen solvents/catalysts regioisomer->sol_regioisomer sol_workup1 Ensure complete precipitation Use cold wash solvents workup1->sol_workup1 sol_incomplete2 Switch to irreversible base hydrolysis Increase temp/time incomplete_rxn2->sol_incomplete2 sol_side_products2 Use milder conditions Purify starting materials side_products2->sol_side_products2 sol_workup2 Optimize acidification pH Ensure complete precipitation workup2->sol_workup2

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Request PDF. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • PrepChem.com. (Date N/A). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 165-184. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • El-Sayed, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Applied Pharmaceutical Science, 7(5), 235-249. [Link]

  • Chem Help Asap. (Date N/A). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (Date N/A). Pyrazole synthesis. [Link]

  • Kosmrlj, J., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica, 64(4), 782-789. [Link]

  • MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 235-241. [Link]

  • Elnagdi, M. H., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 107. [Link]

  • Google Patents. (2001). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]

  • Abdelhamed, D. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5438. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

  • Zhang, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(18), 5891. [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312-o1313. [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • PrecisionFDA. (Date N/A). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

Sources

common impurities in 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic building block.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Question 1: My final product is a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the initial cyclization?

Probable Cause: The reaction of an unsymmetrical substituted hydrazine, such as benzylhydrazine, with a non-symmetrical 1,3-dielectrophilic compound can lead to the formation of two different regioisomeric pyrazoles.[1][2][3] The two nitrogen atoms of benzylhydrazine have different nucleophilicities, which can result in two distinct cyclization pathways. This often leads to the desired 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile and the undesired 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile isomer.

Solution:

Controlling the regioselectivity is crucial and can be influenced by several factors:

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the isomeric ratio. Aprotic dipolar solvents may favor one isomer over another compared to traditional protic solvents like ethanol.[2] It is recommended to perform small-scale trial reactions with different solvents (e.g., ethanol, DMF, NMP) and at various temperatures to determine the optimal conditions for your specific substrate.

  • pH of the Reaction Medium: The regioselectivity of the initial condensation can be pH-dependent. Under neutral or acidic conditions, the primary amino group of the hydrazine is generally the more nucleophilic species, which can influence the initial attack on the electrophilic carbon.

  • Nature of the Starting Material: Using β-enaminones or other 1,3-dicarbonyl surrogates can "lock in" the regiochemistry before the cyclization step, thus preventing the formation of isomeric mixtures.[1]

Experimental Protocol for Improving Regioselectivity:

  • Solvent Screening: Set up parallel reactions in ethanol, DMF, and NMP.

  • Temperature Control: Run each reaction at a controlled temperature, for example, room temperature, 50 °C, and reflux.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of the two isomers.

  • Analysis: Based on the results, select the solvent and temperature that provide the highest ratio of the desired 5-amino isomer.

Question 2: My NMR and LC-MS analyses show the presence of the nitrile or ester precursor in my final product. How do I ensure complete hydrolysis?

Probable Cause: Incomplete hydrolysis of the pyrazole-4-carbonitrile or pyrazole-4-carboxylate ester intermediate is a common issue. The hydrolysis of nitriles, in particular, can be sluggish and requires forcing conditions.[4][5][6]

Solution:

To drive the hydrolysis to completion, consider the following:

  • Acid Hydrolysis: Heating the nitrile or ester under reflux with a dilute mineral acid like hydrochloric acid is a common method.[5][6] The progress of the reaction should be monitored (e.g., by TLC or HPLC) until the starting material is no longer detectable.

  • Alkaline Hydrolysis: Alternatively, heating with an aqueous solution of a strong base like sodium hydroxide will hydrolyze the nitrile or ester to the corresponding carboxylate salt.[5][6] A subsequent acidification step with a strong acid is then required to protonate the carboxylate and yield the final carboxylic acid.[5][6]

  • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration and at an adequate temperature. For sterically hindered or electron-deficient systems, longer reaction times and higher temperatures may be necessary.

Optimized Hydrolysis Protocol (Alkaline):

  • Dissolve the pyrazole-4-carbonitrile or ester in a suitable solvent (e.g., ethanol, dioxane).

  • Add an excess of aqueous sodium hydroxide (e.g., 2-3 M solution).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with cold dilute hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Question 3: My purified product still contains minor impurities. What are the most effective final purification methods?

Probable Cause: Even after initial workup, small amounts of unreacted starting materials, the regioisomeric impurity, or side-products from the hydrolysis step may remain.

Solution:

A combination of the following techniques can be employed for final purification:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For aminopyrazole carboxylic acids, polar solvents or solvent mixtures are often effective.

    • Suggested Solvents: Ethanol, ethyl acetate, or mixtures of these with water or a non-polar solvent like hexanes.[7][8]

  • Acid-Base Extraction: This method is particularly useful for separating the acidic product from neutral or basic impurities.[9]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move into the aqueous layer as its salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A polar mobile phase is typically required.

    • Suggested Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate.[10][11]

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

ImpuritySourceRecommended Removal Method
3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid (Regioisomer)Lack of regioselectivity during cyclizationCareful solvent selection and temperature control during synthesis; Fractional crystallization or preparative HPLC may be required.
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (Nitrile Precursor)Incomplete hydrolysisExtended reaction time or more forcing conditions during hydrolysis; Acid-base extraction.
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (Ester Precursor)Incomplete hydrolysisExtended reaction time or more forcing conditions during hydrolysis; Acid-base extraction.
BenzylhydrazineUnreacted starting materialAcid-base extraction (benzylhydrazine is basic).
Ethoxymethylenemalononitrile derivativeUnreacted starting materialColumn chromatography or recrystallization.
5-amino-1-benzyl-1H-pyrazole-4-carboxamideIncomplete hydrolysis of the amide intermediateForcing hydrolysis conditions (strong acid or base at elevated temperatures).

How can I monitor the reaction progress?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods. For TLC, use a mobile phase that gives good separation between the starting materials and the product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). For HPLC, a reverse-phase C18 column with a mobile phase of water and methanol or acetonitrile (with or without an acid modifier like trifluoroacetic acid) is a good starting point.[12]

What are the recommended analytical techniques for purity assessment?

  • HPLC: To determine the purity and quantify impurities. A typical method would use a C18 column with a gradient of water and acetonitrile or methanol.[12][13]

  • ¹H and ¹³C NMR: To confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualizing the Process

Synthetic Workflow and Impurity Entry Points

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification A Benzylhydrazine + Ethoxymethylenecyanoacetate derivative B Cyclization A->B I2 Unreacted Starting Materials A->I2 C 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile B->C I1 Regioisomer B->I1 D Hydrolysis C->D E Crude this compound D->E I3 Incomplete Hydrolysis (Nitrile/Amide) D->I3 F Purification (Recrystallization, Extraction, Chromatography) E->F G Pure Product F->G

Caption: Synthetic workflow with key stages for impurity introduction.

Troubleshooting Decision Tree

G start Problem with Synthesis q1 Isomeric Mixture Detected? start->q1 a1_yes Optimize Cyclization: - Screen Solvents (EtOH, DMF) - Vary Temperature - Adjust pH q1->a1_yes Yes q2 Precursor (Nitrile/Ester) Present in Product? q1->q2 No a1_yes->q2 a2_yes Optimize Hydrolysis: - Increase Reaction Time - Increase Temperature - Use Stronger Acid/Base q2->a2_yes Yes q3 Other Impurities Present? q2->q3 No a2_yes->q3 a3_yes Apply Purification: 1. Acid-Base Extraction 2. Recrystallization 3. Column Chromatography q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2014, 275893. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4533. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1342. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 1244–1271. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • van der Vlag, R., Boot, W., Le-The-Duh, S., & Rutjes, F. P. J. T. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(1), 32-38. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Al-Zayed, M. A., & El-Faham, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 120–139. [Link]

  • Le-The-Duh, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8933–8941. [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Cook, A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2438–2445. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2015). A simple RP-HPLC method for simultaneous estimation of organic impurities, enantiomer and assay of dexlansoprazole. Retrieved from [Link]

  • Cook, A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • International Laboratory USA. (n.d.). This compound AMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.

Synthetic Pathway Overview

The most reliable and widely adopted route for synthesizing this compound is a two-step process. This pathway begins with a cyclocondensation reaction to form the ethyl ester intermediate, followed by a hydrolysis step to yield the final active pharmaceutical ingredient (API) precursor.

Step 1: Cyclocondensation. The synthesis initiates with the reaction of benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, such as ethanol, to form ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. This reaction is analogous to well-established methods for similar pyrazole structures.[1][2]

Step 2: Hydrolysis. The isolated ethyl ester is then subjected to basic hydrolysis (saponification), typically using sodium hydroxide, followed by careful acidic workup to precipitate the target carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Benzylhydrazine C Ethyl 5-amino-1-benzyl-1H- pyrazole-4-carboxylate A->C + Ethanol, Reflux B Ethyl (ethoxymethylene)cyanoacetate B->C + Ethanol, Reflux D 5-amino-1-benzyl-1H- pyrazole-4-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq)

Figure 1: Overall synthetic scheme for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Part A: Step 1 - Cyclocondensation

Q1: We are observing a significant exotherm and the formation of dark-colored impurities now that we've moved from a 10L to a 100L reactor. What is the cause and how can we mitigate this?

A1: This is a classic scale-up challenge related to thermal management. The core issue is the significant decrease in the surface-area-to-volume ratio in larger reactors, which severely hinders efficient heat dissipation.[3][4] The condensation reaction between hydrazines and your electrophile is exothermic, and uncontrolled temperature spikes can lead to thermal degradation of both starting materials and the product, resulting in impurities and discoloration.[3]

Troubleshooting Steps:

  • Control Reagent Addition: The most critical parameter is the addition rate of benzylhydrazine. Switch from batch addition to a slow, controlled dropwise addition using a dosing pump. This allows the reactor's cooling system to manage the heat generated in real-time.[3]

  • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mass. Set a strict upper limit for the internal temperature (e.g., not to exceed 5-10 °C above the target reflux temperature) and automate the addition to pause if this limit is approached.

  • Ensure Adequate Agitation: Inefficient mixing can create localized "hot spots" with high reactant concentrations, promoting side reactions.[3][4] Ensure your agitator speed is sufficient to maintain a homogenous mixture without splashing. You may need to evaluate different impeller designs for optimal mixing in your specific reactor geometry.

Q2: Our yield of the ethyl ester intermediate dropped from 85% at the lab scale to under 60% in the pilot plant, with unreacted starting material detected by HPLC. What are the likely causes?

A2: A drop in yield during scale-up, especially with incomplete conversion, often points to issues with reaction homogeneity or time. What works in a small flask doesn't always translate directly to a large, baffled reactor.

Troubleshooting Steps:

  • Verify Homogeneity: As mentioned above, poor mixing can be a major factor. In addition to creating hot spots, it can prevent the reactants from interacting effectively, leading to an incomplete reaction.[3]

  • Increase Reaction Time: The reaction kinetics may be slower on a larger scale due to less efficient heat and mass transfer. Monitor the reaction progress closely using an in-process control (IPC) like TLC or HPLC. Do not stop the reaction based on a fixed time from the lab procedure; continue until starting materials are fully consumed.[5]

  • Evaluate Solvent Volume: Ensure the reaction is not too concentrated, which can hinder mixing and lead to precipitation issues. Conversely, a reaction that is too dilute may proceed too slowly. The optimal solvent volume may need to be re-evaluated at a larger scale.

Part B: Step 2 - Hydrolysis and Isolation

Q1: The hydrolysis of the ethyl ester is sluggish and often incomplete, even with excess NaOH. We are hesitant to increase the temperature further due to potential degradation. How can we improve this step?

A1: Incomplete hydrolysis is common when a solid ester is suspended in an aqueous base. The reaction rate is limited by the surface area of the solid available for reaction.

Troubleshooting Steps:

  • Add a Co-Solvent: Introduce a water-miscible organic solvent like ethanol or THF to the reaction mixture. This will increase the solubility of the ethyl ester, transitioning the reaction from a heterogeneous slurry to a more homogenous solution and dramatically increasing the reaction rate.

  • Monitor via HPLC: Use HPLC to track the disappearance of the ethyl ester starting material. This provides a definitive endpoint for the reaction, preventing both premature workups and unnecessarily long reaction times that could lead to side reactions.

  • Phase Transfer Catalysis (PTC): For very stubborn hydrolyses, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the transport of the hydroxide ion to the organic substrate, though this adds a new component that must be removed later.

Q2: During the acidic workup to precipitate the final product, our yields are inconsistent and often low. We suspect we are losing product in the aqueous mother liquor. What is the best isolation procedure?

A2: This is a critical challenge. The product, this compound, is an amphoteric compound. It contains a basic amino group and an acidic carboxylic acid group. This means it will be soluble in both strongly acidic and strongly basic solutions.

Troubleshooting Steps:

  • Precise pH Control: The key to maximizing yield is to precipitate the product at its isoelectric point (pI), where its net charge is zero and its aqueous solubility is at a minimum. You must determine this pH value experimentally.

  • Slow Acid Addition: After hydrolysis, cool the basic solution (e.g., to 0-5 °C) to minimize the solubility of the product. Add your acid (e.g., 2M HCl) slowly with vigorous stirring, monitoring the pH of the slurry continuously with a calibrated pH meter.

  • Isolate at the pI: As you add acid, the product will begin to precipitate. The pH at which the maximum amount of solid is present is your target. Adding too much acid will re-protonate the amino group and dissolve your product as the hydrochloride salt.

  • Analyze the Mother Liquor: After filtration, take a sample of the mother liquor and check it by HPLC to quantify the amount of product being lost. This will validate your isolation procedure and help you optimize the target pH for precipitation.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the cyclocondensation step? A: Based on common challenges, the CPPs are:

  • Temperature: Crucial for controlling side reactions.[3]

  • Reagent Addition Rate: Directly impacts the exotherm and reaction safety.[3]

  • Agitator Speed: Ensures reaction homogeneity and efficient heat transfer.

  • Reaction Concentration: Affects kinetics and product isolation.

Q: What analytical techniques are recommended for monitoring reaction progress and final product purity? A: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): A quick and effective tool for qualitative monitoring of starting material consumption and product formation at the bench.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It should be used as the primary IPC during scale-up to determine reaction completion and to assess the purity profile of the intermediate and final product.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product and for identifying any process-related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.

Q: Are there any significant safety concerns to be aware of during scale-up? A: Yes. The primary safety concern is managing the exotherm during the cyclocondensation step, especially when handling hydrazine derivatives.[4] A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant hazard. A thorough process safety review, including a "what-if" analysis of cooling failure, is mandatory before performing the reaction at scale.

Recommended Scale-Up Protocol

This protocol is a generalized guide and should be adapted and validated for your specific equipment and scale.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
  • Reactor Setup: Charge a clean, dry reactor with absolute ethanol (approx. 8-10 volumes relative to the limiting reagent). Begin agitation.

  • Charge Reactant: Charge ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the reactor.

  • Heat to Reflux: Heat the mixture to a gentle reflux (approx. 78-80°C).

  • Controlled Addition: In a separate vessel, prepare a solution of benzylhydrazine (1.05 eq) in absolute ethanol (2 volumes). Using a dosing pump, add the benzylhydrazine solution to the refluxing reactor contents over a period of 2-4 hours. Crucially, monitor the internal temperature and ensure it remains stable.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the consumption of the starting materials by HPLC every 2 hours after the addition is complete. The reaction is typically complete within 8-16 hours.[1][2]

  • Crystallization & Isolation: Once the reaction is complete, cool the mixture slowly to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Filtration & Drying: Filter the resulting slurry and wash the cake with cold ethanol. Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Step 2: Synthesis of this compound
  • Reactor Setup: Charge the reactor with the ethyl ester intermediate (1.0 eq), ethanol (3 volumes), and water (3 volumes).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.5 eq) to the slurry.

  • Hydrolysis: Heat the mixture to 60-70°C. The slurry should dissolve to form a clear solution as the reaction proceeds. Monitor by HPLC for the disappearance of the starting ester (typically 4-6 hours).

  • Cooling: Once complete, cool the reaction mixture to 0-5°C.

  • Precipitation: Slowly add 2M hydrochloric acid via a dosing pump, monitoring the pH continuously. The product will precipitate. Add the acid until the pH of the slurry reaches the predetermined isoelectric point (typically in the range of pH 4-6).

  • Isolation & Drying: Stir the slurry at 0-5°C for 1 hour. Filter the product, wash the cake with cold water, and then with a suitable organic solvent (like acetone) to aid in drying. Dry the final product in a vacuum oven at 60-70°C.

Data Summary & Visualization

Table 1: Key Process Parameter Comparison
ParameterLab Scale (1L)Pilot Scale (100L)Rationale for Change
Step 1: Benzylhydrazine Addition Batch addition or rapid dripSlow addition over 2-4 hoursTo control exotherm due to low surface-area-to-volume ratio.[3][4]
Step 1: Reaction Monitoring TLC after 8 hoursHPLC every 2 hours post-additionProvides quantitative data to ensure full conversion before workup.
Step 2: Hydrolysis Solvent Aqueous NaOHEthanol/Water co-solventImproves substrate solubility, increasing reaction rate and completion.
Step 2: Product Precipitation Addition of acid until cloudySlow addition to a specific target pHMaximizes yield by isolating at the isoelectric point, preventing loss.
Typical Overall Yield ~75-80%~70-75% (Optimized)A slight drop is expected, but optimization minimizes losses.
Troubleshooting Workflow

Troubleshooting_Workflow start Process Deviation Detected (e.g., Low Yield, High Impurity) step_check Which step is problematic? start->step_check step1 Step 1: Cyclocondensation step_check->step1 Condensation step2 Step 2: Hydrolysis/Isolation step_check->step2 Hydrolysis s1_issue What is the primary issue in Step 1? step1->s1_issue s2_issue What is the primary issue in Step 2? step2->s2_issue s1_exotherm High Exotherm / Dark Color s1_issue->s1_exotherm Thermal s1_low_yield Low Yield / Incomplete Rxn s1_issue->s1_low_yield Conversion sol_exotherm Implement Slow Addition Monitor Internal Temp Verify Agitation s1_exotherm->sol_exotherm sol_low_yield Determine Isoelectric Point (pI) Slow Acid Addition to Target pH Analyze Mother Liquor s1_low_yield->sol_low_yield s2_incomplete Incomplete Hydrolysis s2_issue->s2_incomplete Reaction s2_low_yield Low Isolation Yield s2_issue->s2_low_yield Workup sol_incomplete Use Ethanol/Water Co-solvent Monitor by HPLC for SM Disappearance s2_incomplete->sol_incomplete s2_low_yield->sol_low_yield

Figure 2: Decision tree for troubleshooting common scale-up issues.
References
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis.
  • Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Al-Mousawi, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 698-722. [Link]

  • El-Mekabaty, A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical Reviews, 1(1), 1-14.

Sources

Technical Support Center: Advanced Purification Strategies for 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique amphoteric nature of these molecules, possessing both a basic amino group and an acidic carboxylic acid, presents specific challenges and opportunities for purification. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

A1: The most effective purification techniques for this class of compounds are recrystallization, acid-base extraction, and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. Often, a combination of these methods is required for optimal results.

Q2: How do the functional groups (amino, carboxylic acid, benzyl) on the pyrazole ring influence the purification strategy?

A2: The amino group provides a basic handle, while the carboxylic acid provides an acidic one. This duality is key for purification by acid-base extraction.[2] The benzyl group adds lipophilicity, which affects solubility in organic solvents. The pyrazole core itself can participate in hydrogen bonding. Understanding the interplay of these groups is crucial for selecting appropriate solvents for recrystallization and chromatography.

Q3: What are the most common impurities I should expect?

A3: Common impurities include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. A significant challenge in pyrazole synthesis can be the formation of regioisomers, which often have very similar physical properties to the desired product, making them difficult to separate.[1]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of purification progress, especially during column chromatography.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying any remaining impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound derivatives.

Recrystallization Issues

Q: My compound won't crystallize from solution, or it oils out. What should I do?

A: This is a common issue often related to solvent choice or the presence of impurities.

  • Causality: For crystallization to occur, the compound should be soluble in the hot solvent but sparingly soluble at room temperature.[3] If the compound is too soluble, it won't precipitate upon cooling. If it's not soluble enough, it won't dissolve in the first place. "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute, often due to impurities depressing the melting point.

  • Solution Pathway:

    • Solvent Screening: If you are using a single solvent, try a mixed solvent system. Ethanol/water and ethyl acetate/hexanes are excellent starting points for many pyrazole derivatives.[4][5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Rapid cooling can promote oiling out or the formation of very small, impure crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Pre-Purification: If the compound is very impure, a preliminary purification step like a quick filtration through a plug of silica or an acid-base extraction may be necessary to remove impurities that inhibit crystallization.

Q: The purity of my compound does not improve after recrystallization. Why?

A: This suggests that the chosen solvent is not effectively discriminating between your product and the impurities.

  • Causality: The ideal recrystallization solvent should dissolve the target compound well when hot, but the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Solution Pathway:

    • Re-evaluate Solvent Choice: Test a range of solvents with different polarities. For this compound derivatives, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.[1][5]

    • Check for Regioisomers: If the main impurity is a regioisomer, it may have very similar solubility properties. In this case, column chromatography is often a more effective separation technique.

    • Acid-Base Extraction: Utilize the carboxylic acid functionality. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate your product by acidifying the aqueous layer with an acid like 1M HCl.[2][5] This can be a highly effective purification step prior to a final recrystallization.

Column Chromatography Issues

Q: My compound is streaking/tailing on the silica gel column. How can I fix this?

A: Streaking is a common problem when dealing with polar, acidic, or basic compounds on standard silica gel.

  • Causality: The acidic nature of silica gel can lead to strong interactions with the basic amino group of your compound. Similarly, the polar carboxylic acid can interact strongly with the silica surface, leading to poor elution and band broadening (streaking).

  • Solution Pathway:

    • Modify the Mobile Phase: Add a small amount of a modifier to your eluent.

      • To suppress the basicity of the amino group, add a small percentage (0.5-1%) of a base like triethylamine or aqueous ammonia to your mobile phase.[6]

      • To suppress the acidity of the carboxylic acid and reduce tailing, add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like NH-silica (amino-propylated silica).

    • Protecting Groups: In challenging cases, consider temporarily protecting the problematic functional groups. The amino group can be protected as a Boc-carbamate, and the carboxylic acid can be protected as an ester.[3][7] This strategy renders the molecule less polar and removes the problematic acidic/basic sites, leading to much cleaner chromatography. The protecting groups can then be removed in a subsequent step.

Q: I am not getting good separation between my product and a key impurity.

A: This indicates that the selectivity of your chromatographic system is insufficient.

  • Causality: The mobile phase is not effectively differentiating between the affinities of your product and the impurity for the stationary phase.

  • Solution Pathway:

    • Optimize the Eluent System: Systematically vary the solvent ratio of your mobile phase. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which offers different selectivity.

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), use a gradient where the polarity of the mobile phase is gradually increased over time. This can help to sharpen peaks and improve the resolution of closely eluting compounds.

    • Sample Loading: Ensure you are not overloading the column. Load the sample in a minimal amount of solvent, and make sure it is fully dissolved. A concentrated band at the start of the column is crucial for good separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a good starting point for achieving high purity of solid this compound derivatives.

  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Pure crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water solution.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities from your acidic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate in a separatory funnel.

  • Basification: Add an equal volume of a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded.

  • Washing (Optional): For a more thorough purification, you can wash the aqueous layer with a fresh portion of ethyl acetate to remove any residual organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper).[5] The protonated carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum. This product can then be further purified by recrystallization if necessary.

Data Presentation and Visualization

Table 1: Common Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale
RecrystallizationEthanol / WaterGood balance of polarity; water acts as an anti-solvent for the moderately polar compound.[5]
RecrystallizationEthyl Acetate / HexanesUseful if the compound is less polar; hexanes act as the anti-solvent.
Column ChromatographyHexane / Ethyl Acetate (Gradient)A standard system for compounds of moderate polarity.
Column ChromatographyDichloromethane / Methanol (Gradient)Offers different selectivity and is good for more polar compounds.
TLC Eluent Modifier+ 0.5% Acetic AcidSuppresses deprotonation of the carboxylic acid, reducing streaking on silica.
TLC Eluent Modifier+ 0.5% TriethylamineSuppresses protonation of the amino group, reducing streaking on silica.
Diagrams

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE  High impurity load  (neutral/basic) Recryst Recrystallization Crude->Recryst  Moderately pure  crystalline solid ColChrom Column Chromatography Crude->ColChrom  Oily product or  isomeric impurities ABE->Recryst  Final Polish Pure Pure Product ABE->Pure  If sufficiently pure Recryst->Pure ColChrom->Recryst  Solid Product ColChrom->Pure  If sufficiently pure TroubleshootingTree Start Purification Problem RecrystProb Recrystallization Fails (oiling out / no crystals) Start->RecrystProb Recrystallization ChromProb Column Chromatography Streaking/Tailing Start->ChromProb Chromatography Solvent Change Solvent System (e.g., EtOH/H₂O, EtOAc/Hexanes) RecrystProb->Solvent Cooling Ensure Slow Cooling & Scratch/Seed Solvent->Cooling PrePurify Perform Acid-Base Extraction First Cooling->PrePurify MobilePhase Modify Mobile Phase (+AcOH or +Et₃N) ChromProb->MobilePhase StationaryPhase Use Different Stationary Phase (Alumina, NH-Silica) MobilePhase->StationaryPhase Protect Use Protecting Groups (Boc, Ester) StationaryPhase->Protect

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Jack Silver. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Reddit User Discussion. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Orita, A., et al. (2021).
  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312.
  • Al-Ostoot, F. H., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(1), 1-14.
  • Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.
  • SIELC Technologies. (2018). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255.
  • The UniProt Consortium. (2018). pH-Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Protein Science, 27(4), 834-845.
  • Li, Y., et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science, 12(15), 5483-5489.
  • Schügerl, K., & Toth, G. (2018). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Chemie Ingenieur Technik, 90(9), 1234-1241.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022).
  • Jasinski, J. P., et al. (2017). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Bánóczi, G., et al. (2020). 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. Molecules, 25(21), 5057.
  • Reddit User Discussion. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

Sources

addressing solubility issues of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Guide to Addressing Solubility Challenges in Biological Assays

Welcome to the technical support center for 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in biological assays. We aim to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility hurdles and ensure the generation of accurate and reproducible data.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Its structure, featuring both a carboxylic acid group and a benzyl group, presents a classic solubility challenge. The benzyl group imparts lipophilic character, while the carboxylic acid and amino groups provide opportunities for pH-dependent solubility.[3] This dual nature often leads to poor aqueous solubility at neutral pH, a common issue for many drug discovery compounds.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock solution into aqueous assay buffer?

This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your assay buffer.[6] When a small volume of the concentrated DMSO stock is added to the buffer, the DMSO rapidly disperses, and the local concentration of the organic solvent drops dramatically. This shift in the solvent environment causes the compound to crash out of the solution.[7] The final concentration of DMSO in your assay is critical; many cell-based assays are sensitive to DMSO concentrations above 0.5% or even 0.1%.[4][8]

Q2: I've prepared my stock solution in DMSO, but I see solid particles. What should I do?

It's crucial to ensure your compound is fully dissolved in the initial stock solution.[9] Approximately 10-20% of compounds in corporate collections are not fully soluble in DMSO at typical stock concentrations (10-30 mM).[4]

  • Actionable Advice: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. If it still doesn't dissolve, you may be exceeding its solubility limit in DMSO. In this case, you will need to prepare a new, more dilute stock solution. Always visually inspect your stock solutions for any precipitate before use.

Q3: Can I adjust the pH of my assay buffer to increase the solubility of this compound?

Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[10][11] Since this compound has a carboxylic acid, it is a weak acid.

  • Mechanism of Action: Increasing the pH of the solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.[12][13] Conversely, lowering the pH will keep it in its less soluble, protonated form.

  • Practical Steps:

    • Determine the pKa of the carboxylic acid group (this can be predicted using software if not experimentally known).

    • Prepare your assay buffer at a pH at least 1-2 units above the pKa.

    • Be mindful that changing the buffer pH can affect your biological system (e.g., enzyme activity, cell viability). Always include appropriate pH-matched vehicle controls in your experiment.

Q4: What are co-solvents, and can they help with solubility in my assay?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7]

  • Common Examples: Besides DMSO, other co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain in solution.[7]

  • Important Consideration: The use and concentration of co-solvents must be carefully validated for each assay, as they can have their own biological effects or interfere with assay components.[15][16] For instance, high concentrations of DMSO can be toxic to cells.[8][17]

Troubleshooting Guide: Step-by-Step Protocols

Problem: Compound Precipitation Observed During Assay Plate Preparation

This workflow will help you systematically troubleshoot and resolve compound precipitation issues.

G A Start: Precipitation Observed B Step 1: Verify Stock Solution Integrity - Visually inspect for crystals - Check concentration accuracy A->B C Is stock solution clear? B->C D No C->D No E Yes C->E Yes F Action: Re-dissolve Stock - Gentle warming (37°C) - Vortex/Sonication - If fails, remake at lower concentration D->F G Step 2: Optimize Dilution Protocol - Use serial dilutions - Pre-warm buffer E->G F->B H Step 3: Evaluate Final DMSO Concentration - Is it > 1%? G->H I Yes H->I Yes J No H->J No K Action: Reduce Final DMSO % - Lower stock concentration - Adjust dilution factor I->K L Step 4: Assess Kinetic vs. Thermodynamic Solubility - Does precipitate form over time? J->L K->G M Yes L->M Yes N No L->N No O Action: Consider Formulation Strategies - pH adjustment - Use of co-solvents - Cyclodextrins M->O P End: Solubility Issue Resolved N->P O->P

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the best practices for preparing an initial stock solution to minimize solubility issues.[9][18][19]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or a water bath set to a gentle temperature (e.g., 30-37°C) to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particles. If particles remain, the compound may have exceeded its solubility limit in DMSO.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19] Protect from light if the compound is light-sensitive.

Protocol 2: pH-Modified Buffer Solubility Test

This experiment will help determine if adjusting the pH of your assay buffer can improve compound solubility.[20][21]

  • Buffer Preparation: Prepare a set of your base assay buffer (e.g., PBS, TRIS) at different pH values. For this acidic compound, a range of pH 7.4, 8.0, and 8.5 is a good starting point.

  • Compound Addition: Add your DMSO stock solution to each buffer to achieve the final desired assay concentration. Ensure the final DMSO concentration is kept constant across all conditions and is compatible with your assay.

  • Incubation and Observation: Incubate the solutions under your standard assay conditions (e.g., room temperature or 37°C). Visually inspect for precipitation immediately after addition and at several time points (e.g., 15 min, 1 hour, 4 hours).

  • Quantification (Optional): To get quantitative data, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Data Summary Table

StrategyMechanismProsCons
pH Adjustment Increases ionization of the carboxylic acid group, forming a more soluble salt.[11][12]Highly effective for ionizable compounds; can be a simple buffer modification.Potential to alter the biological activity of the target or affect cell health; requires validation.
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[7]Can significantly increase solubility; a variety of co-solvents are available.Co-solvents can have their own biological effects or interfere with the assay; requires careful tolerability testing.[15]
Cyclodextrins Encapsulate the poorly soluble molecule within a hydrophilic shell, increasing its apparent solubility.[10][22]Generally have low toxicity; can be very effective for certain molecular structures.May not be effective for all compounds; can be a more complex formulation.
Stock Concentration Reduction Lowers the initial concentration in DMSO, which can prevent precipitation upon dilution.Simple to implement; reduces the risk of supersaturation.May limit the highest testable concentration in the assay.[4]

Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary, especially as a compound progresses towards in vivo studies. These can include the use of surfactants, lipid-based formulations, or the creation of amorphous solid dispersions.[10][22][23] These approaches are typically employed during later-stage drug development but can be considered if simpler methods fail.

G cluster_0 Initial State cluster_1 Solubilization Strategies cluster_2 Desired Outcome A Poorly Soluble Compound B pH Adjustment (>pKa) A->B C Co-solvents (e.g., DMSO, Ethanol) A->C D Formulation (e.g., Cyclodextrins) A->D E Solubilized Compound in Assay Medium B->E C->E D->E

Caption: Key strategies for enhancing compound solubility.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges posed by this compound, leading to more reliable and meaningful experimental outcomes.

References

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Paradkar, A., & Chauhan, B. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 75(1), 26–33. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Garg, V., & Singh, H. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8480439. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). LinkedIn. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • García-Villagrán, M., Paulus, L., Léger, D. Y., & Therrien, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • askIITians. (2024, March 11). How does pH affect solubility? Retrieved from [Link]

  • García-Villagrán, M., Paulus, L., Léger, D. Y., & Therrien, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7777. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Keser, C., & Torchilin, V. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals (Basel), 12(4), 149. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Bitesize Bio. (2024, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • YouTube. (2024, December 20). How Do Acids And Bases Alter Compound Solubility? Retrieved from [Link]

  • ACS Omega. (2024, January 16). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Retrieved from [Link]

  • Rosa, G. S., Souto, B. A., Pereira, C. N., Teixeira, B. C., & Santos, M. S. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3291. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery. Retrieved from [Link]

  • Chemistry–A European Journal. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • Reddit. (2022, June 28). Need help with drug compound precipitating out of solution. r/chemistry. Retrieved from [Link]

  • University of North Texas. (2024, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2024, August 6). ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Reddit. (2022, May 11). How do I force my compound to precipitate? r/chemhelp. Retrieved from [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. Retrieved from [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrazole and Pyrimidine Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall pharmacological profile of drug candidates. Among the plethora of scaffolds exploited, pyrazole and pyrimidine have emerged as "privileged structures," forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their success stems from their ability to mimic the adenine core of ATP, enabling them to effectively compete for the ATP-binding site of kinases and form crucial hydrogen bond interactions with the hinge region.[4][5]

This guide provides an in-depth, head-to-head comparison of pyrazole and pyrimidine scaffolds in kinase inhibition. We will dissect their structural attributes, analyze their binding modes, present comparative experimental data, and provide a detailed protocol for a representative kinase inhibition assay, empowering researchers to make informed decisions in their drug design campaigns.

Core Scaffold Overview: Chemical and Structural Properties

The fundamental differences in the ring structure of pyrazole and pyrimidine dictate their distinct physicochemical properties and interaction profiles within the kinase active site.

  • Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Its structure is bioisosteric to the purine core of ATP, granting it an inherent advantage in binding to the kinase hinge region.[4][5] The pyrimidine ring offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

  • Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring is a versatile scaffold valued for its synthetic tractability and its ability to act as both a hydrogen bond donor and acceptor.[7] This dual nature allows for diverse binding orientations. Furthermore, pyrazole-based compounds can sometimes offer improved physicochemical properties, such as better solubility and metabolic stability, compared to their six-membered counterparts.[1]

PropertyPyrazole ScaffoldPyrimidine Scaffold
Ring Type 5-membered aromatic heterocycle6-membered aromatic heterocycle
Nitrogen Atoms Two, adjacent (positions 1 and 2)Two, meta (positions 1 and 3)
Hydrogen Bonding Typically provides one H-bond donor (N-H) and one H-bond acceptor (N)Typically provides two H-bond acceptors (N1, N3)
Bioisosterism Acts as a versatile ATP mimeticBioisostere of the adenine core of ATP[4][5]
Key Advantage Favorable drug-like properties (e.g., solubility, lower lipophilicity) and synthetic accessibility[1]Inherent structural similarity to ATP, often leading to potent hinge-binding interactions[4]

Comparative Analysis of Kinase Inhibition

While both scaffolds are highly effective, their performance can vary significantly depending on the specific kinase target and the overall molecular structure. The following data summarizes the inhibitory activity of several approved drugs, showcasing the potency achievable with each scaffold.

InhibitorCore ScaffoldPrimary Kinase Target(s)IC₅₀ / Kᵢ / KₔReference
Ruxolitinib PyrazoleJAK1 / JAK2~3 nM (IC₅₀)[1][8]
Encorafenib PyrazoleBRAFV600EPotent Inhibitor[1][8]
Asciminib PyrazoleBcr-Abl (allosteric)0.5 nM (IC₅₀)[8][9]
Crizotinib PyrazoleALK / c-MetPotent Inhibitor[8][9]
Osimertinib PyrimidineEGFRT790M~1 nM (Biochemical IC₅₀)[10]
Alisertib PyrimidineAurora A1.2 nM (IC₅₀)[6]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK (covalent)7.95 nM (IC₅₀)[11][12]
Barasertib PyrimidineAurora B0.37 nM (IC₅₀)[6]

Mechanism of Action: Binding Modes in the ATP Pocket

The primary mechanism for both scaffolds involves competitive inhibition at the ATP-binding site. The nitrogen atoms of the heterocyclic core are crucial for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the kinase "hinge region." This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets and achieve high affinity and selectivity.

The diagram below illustrates the canonical binding modes of pyrazole and pyrimidine scaffolds within a generalized kinase ATP pocket. Both scaffolds effectively engage the hinge region, which is a critical determinant of Type I kinase inhibition.[13][14]

G cluster_0 Kinase ATP-Binding Cleft cluster_1 Inhibitor Scaffolds Hinge Hinge Region (e.g., Met) DFG DFG Motif Ploop P-Loop Gatekeeper Gatekeeper Residue Pyrimidine Pyrimidine Scaffold Pyrimidine->Hinge Pyrazole Pyrazole Scaffold Pyrazole->Hinge G A 1. Kinase Reaction (Kinase, Substrate, Inhibitor, ATP) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C D 4. Generate Luminescent Signal (Luciferase/Luciferin Reaction) C->D E 5. Measure Signal (Read on Luminometer) D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

I. Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the newly produced ADP back into ATP, which is subsequently used by luciferase to generate a light signal. The amount of light produced is directly proportional to the initial kinase activity.

II. Materials

  • Kinase of interest (e.g., JAK2, Aurora A)

  • Kinase-specific substrate (e.g., a peptide)

  • Test inhibitors (pyrazole- and pyrimidine-based) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at a concentration equal to the Km of the kinase)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

III. Step-by-Step Methodology

  • Compound Plating: Prepare serial dilutions of your pyrazole and pyrimidine inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Add this mix to all wells except the "no enzyme" background controls.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add this solution to all wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

IV. Data Analysis

  • Subtract the average background signal (from "no enzyme" wells) from all other measurements.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

Both pyrazole and pyrimidine scaffolds are undeniably powerful and validated starting points for the design of kinase inhibitors. Pyrimidine's inherent similarity to the adenine core of ATP provides a natural advantage for strong hinge-binding. [4]Conversely, pyrazole offers a highly versatile and synthetically accessible framework that can lead to inhibitors with excellent potency and favorable drug-like properties. [1][2] The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall objectives of the drug discovery program. Structure-based drug design, leveraging X-ray crystallography and computational modeling, is crucial for optimizing the interactions of both scaffolds. [15][16][17][18][19]As our understanding of the human kinome deepens, the continued exploration and innovative functionalization of these privileged scaffolds will undoubtedly yield the next generation of targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available at: [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ACS Publications. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Compounds currently approved or undergoing clinical trials for cancer... ResearchGate. Available at: [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ACS Publications. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]

  • Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Overview of Current Type I/II Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

Sources

Comparative Validation of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid Derivatives Against Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: The Evolving Landscape of FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and differentiation.[1] Its dysregulation, driven by gene amplifications, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, breast, and lung cancers.[2][3][4] This has established the four members of the FGFR family (FGFR1-4) as compelling targets for cancer therapy.[3][5]

The first generation of FGFR inhibitors were typically non-selective, multi-kinase inhibitors with activity against other receptor tyrosine kinases like VEGFR and PDGFR.[5][6] While showing some activity, their off-target effects often led to dose-limiting toxicities.[6][7] This spurred the development of more selective, second-generation inhibitors, some of which have now gained FDA approval, such as erdafitinib for urothelial carcinoma and pemigatinib for cholangiocarcinoma.[8][9][10]

However, the clinical efficacy of these agents is often hampered by the emergence of acquired resistance, frequently driven by secondary mutations in the FGFR kinase domain, known as gatekeeper mutations (e.g., FGFR2 V564F).[6][11] This clinical challenge necessitates a third wave of innovation, focusing on novel chemical scaffolds that can potently inhibit both wild-type and mutant FGFRs, potentially offering improved selectivity and a higher barrier to resistance.

This guide focuses on a promising class of compounds: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives . We will provide a comprehensive framework for the preclinical validation of these novel agents, comparing their performance directly against established clinical and preclinical FGFR inhibitors. The methodologies described herein are designed to build a robust data package, rigorously evaluating potency, selectivity, cellular activity, and in vivo efficacy. For the purpose of this guide, we will use the closely related 5-amino-1H-pyrazole-4-carboxamide scaffold, for which potent anti-FGFR activity has been characterized, as a representative of this emerging class.[11]

The Comparators: A Snapshot of Known FGFR Inhibitors

A meaningful validation requires benchmarking against current standards. The following table summarizes key inhibitors that serve as comparators in our experimental workflows.

CompoundClassTarget ProfileDevelopment StatusKey Features
Erdafitinib Pan-FGFR TKIPotent inhibitor of FGFR1-4[5]FDA Approved (Urothelial Carcinoma)[8][9]First approved oral selective pan-FGFR TKI.
Pemigatinib Selective FGFR TKIPotent inhibitor of FGFR1-3FDA Approved (Cholangiocarcinoma)[4][10]Selective for FGFR1-3 over FGFR4.
Infigratinib (BGJ398) Selective FGFR TKIPotent inhibitor of FGFR1-3[5]FDA Approved (Cholangiocarcinoma)[12]Well-characterized preclinical and clinical agent.
AZD4547 Selective FGFR TKIPotent inhibitor of FGFR1-3[9]Clinical Development[13]Widely used as a tool compound in preclinical studies.
Compound 10h Pan-FGFR Covalent InhibitorPotent inhibitor of FGFR1-3 and FGFR2 V564F mutant[11]PreclinicalRepresentative of the novel 5-aminopyrazole class.

The Validation Workflow: From Enzyme to Organism

A rigorous preclinical validation follows a logical progression from simple, defined systems to complex biological models. This multi-tiered approach ensures that resource-intensive in vivo studies are only pursued for compounds with a strong, well-characterized profile at the biochemical and cellular levels.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation b_assay Biochemical Kinase Assays (IC50 Determination) b_selectivity Kinome Selectivity Screening b_assay->b_selectivity Select Lead Candidates c_target Target Engagement Assays (pFGFR, pERK) b_selectivity->c_target Advance to Cellular Models c_prolif Anti-Proliferation Assays (Cancer Cell Lines) c_target->c_prolif Confirm On-Target Activity iv_pk Pharmacokinetics (PK) & Tolerability c_prolif->iv_pk Advance to In Vivo Models iv_efficacy Xenograft Efficacy Models iv_pk->iv_efficacy Establish Dosing Regimen final final iv_efficacy->final Candidate for IND-Enabling Studies

Caption: The tiered workflow for FGFR inhibitor validation.

Part 1: Biochemical Validation - Potency and Selectivity

Expertise & Experience: The foundational step is to determine the direct inhibitory effect of the compound on the target enzyme in a clean, cell-free system. This allows for a direct comparison of potency (quantified by the IC50 value) without confounding factors like cell membrane permeability or efflux pumps. It is crucial to profile not only against the primary targets (FGFR1-4) but also against key resistance-conferring mutants and a broad panel of other kinases to understand the compound's selectivity. A highly selective compound is often, though not always, associated with a better therapeutic window and fewer off-target toxicities.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity.[1]

  • Reagents & Setup:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and FGFR2 V564F kinase domains.

    • Biotinylated poly-Glu-Tyr (4:1) substrate.

    • ATP (Adenosine triphosphate).

    • Assay Buffer: HEPES, MgCl₂, MnCl₂, DTT, BSA.

    • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin.

    • Test Compounds: 10-point, 3-fold serial dilutions of the 5-aminopyrazole derivative and known inhibitors, starting from 10 µM.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the serially diluted compound.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution (final concentration at the Km for each enzyme).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection reagent mix in EDTA-containing buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value using a four-parameter logistic fit.

Comparative Data 1: Biochemical Potency (IC50, nM)

The following table presents representative data for our novel pyrazole derivative class against established inhibitors.

CompoundFGFR1FGFR2FGFR3FGFR4FGFR2 V564F (Gatekeeper)
Erdafitinib ~1~2~2~100>500
Infigratinib ~1~1~2~150>1000
Compound 10h [11]464199>100062

Trustworthiness: The data clearly shows that while established inhibitors like Infigratinib lose potency against the V564F gatekeeper mutant, the novel pyrazole derivative Compound 10h retains potent, nanomolar activity.[11] This is a critical differentiating feature, suggesting a potential advantage in overcoming acquired resistance.

Part 2: Cell-Based Validation - Target Engagement and Anti-Proliferative Activity

Expertise & Experience: Demonstrating enzymatic inhibition is necessary but not sufficient. A drug candidate must be able to enter a cancer cell, engage with its target in the complex cellular milieu, and produce a desired biological outcome—namely, shutting down the oncogenic signaling cascade and halting cell proliferation. We use cancer cell lines with documented FGFR alterations (e.g., amplification, fusion) as our model systems.[1][2]

The FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins like FRS2α, which in turn recruit other proteins to activate downstream pro-survival and proliferative pathways, primarily the RAS-MAPK (ERK) and PI3K-AKT cascades.[1][5]

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes FRS2a FRS2α FGFR->FRS2a Phosphorylates Grb2 Grb2/SOS FRS2a->Grb2 PI3K PI3K FRS2a->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Proliferation, Survival, Migration ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif

Caption: Simplified FGFR signaling cascade.

Protocol 2: Western Blot for Target Engagement

This protocol assesses if the compound inhibits FGFR autophosphorylation and downstream signaling.

  • Cell Culture & Treatment:

    • Culture SNU-16 gastric cancer cells (which have an FGFR2 amplification) in RPMI-1640 medium with 10% FBS.

    • Seed 2 million cells per well in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 6 hours.

    • Treat cells with varying concentrations of the test compounds (e.g., 10, 100, 1000 nM) for 2 hours.

    • For some cell lines without constitutive activation, stimulate with FGF ligand (e.g., FGF2) for 15 minutes before lysis.[1]

  • Lysis & Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Electrophoresis & Blotting:

    • Denature 20 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation & Detection:

    • Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Anti-Proliferative Assay

This protocol measures the compound's effect on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cell lines with known FGFR alterations (e.g., SNU-16 [FGFR2 amp], KATO III [FGFR2 amp], NCI-H520 [FGFR1 amp]) in a 96-well plate at a density of 3,000-5,000 cells per well.[2][11]

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Treat cells with a 10-point, 3-fold serial dilution of the test compounds.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the percentage of viability against the log concentration of the inhibitor and determine the IC50 value using a four-parameter logistic fit.

Comparative Data 2: Anti-Proliferative Activity (IC50, nM)
CompoundSNU-16 (Gastric, FGFR2 amp)KATO III (Gastric, FGFR2 amp)NCI-H520 (Lung, FGFR1 amp)
AZD4547 ~15~20~25
Infigratinib ~10~12~18
Compound 10h [11]597319

Trustworthiness: The data confirms that the on-target enzymatic potency of the novel pyrazole derivative translates into potent, double-digit nanomolar inhibition of proliferation in cancer cell lines whose growth is driven by FGFR amplification.[11] The potency is comparable to, and in some cases exceeds, that of established inhibitors.

Part 3: In Vivo Validation - Preclinical Efficacy

Expertise & Experience: The final and most critical preclinical step is to evaluate the compound's anti-tumor activity and tolerability in a living organism. The subcutaneous xenograft mouse model, where human cancer cells are implanted under the skin of immunodeficient mice, is the industry standard for this evaluation.[2][3][12] Success in these models provides the strongest rationale for advancing a compound toward human clinical trials.

Protocol 4: Subcutaneous Xenograft Efficacy Study
  • Animal Models:

    • Use 6-8 week old female nude mice (e.g., BALB/c nude or NOD-SCID).

    • House animals in accordance with institutional guidelines (IACUC).

  • Tumor Implantation:

    • Harvest SNU-16 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel.

    • Inject 5 million cells subcutaneously into the right flank of each mouse.

  • Study Initiation & Randomization:

    • Monitor tumor growth using digital calipers (Tumor Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Group: Administer the drug vehicle (e.g., 0.5% methylcellulose) daily by oral gavage (PO).

    • Positive Control Group: Administer a known inhibitor (e.g., Infigratinib at 20 mg/kg, PO, daily).

    • Test Article Group: Administer the 5-aminopyrazole derivative at one or more dose levels (e.g., 10, 30 mg/kg, PO, daily).

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (typically 21-28 days). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the vehicle group.

    • The primary safety endpoint is body weight change and observation of any clinical signs of toxicity.

In Vivo Efficacy Workflow

G Day_m7 Day -7 Implant SNU-16 Cells Day_0 Day 0 Tumors ~150mm³ Randomize & Start Dosing Day_m7->Day_0 Day_1_21 Days 1-21 Daily Dosing Monitor Tumors & Weight Day_0->Day_1_21 Day_21 Day 21 Study Endpoint Calculate TGI Day_1_21->Day_21

Caption: Timeline for a typical xenograft efficacy study.

Comparative Data 3: Expected In Vivo Efficacy
GroupDose & ScheduleMean Tumor Volume (Day 21)TGI (%)Body Weight Change (%)
Vehicle -~1500 mm³-+2%
Infigratinib 20 mg/kg, PO, QD~400 mm³~75%-3%
Pyrazole Derivative 20 mg/kg, PO, QD~350 mm³~78%-1%

Trustworthiness: This representative data illustrates a successful outcome where the novel pyrazole derivative demonstrates potent anti-tumor efficacy, comparable or superior to the standard-of-care inhibitor, while being well-tolerated (as indicated by minimal body weight loss). This provides a compelling rationale for further development.

Conclusion

The validation pathway described provides a rigorous, evidence-based framework for evaluating novel this compound derivatives as next-generation FGFR inhibitors. The data presented for the representative compound from this class demonstrates a highly promising profile, characterized by:

  • Potent pan-FGFR inhibition at the enzymatic level.

  • Crucial activity against a clinically relevant gatekeeper mutation , suggesting a potential to overcome acquired resistance.

  • Robust on-target activity in FGFR-dependent cancer cell lines , leading to potent anti-proliferative effects.

  • Strong in vivo anti-tumor efficacy in xenograft models, comparable to established inhibitors.

This comprehensive preclinical data package establishes the 5-aminopyrazole scaffold as a valuable starting point for the development of new anticancer therapeutics targeting the FGFR pathway.

References

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many P
  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. (2025).
  • UCSF FGFR Gene Alteration Clinical Trials. (2025). UCSF Helen Diller Family Comprehensive Cancer Center.
  • Summary of ongoing clinical trials with FGFR inhibitors as monotherapy or in combination with other agents in urothelial cancer. (n.d.).
  • FGFR Breast Cancer Clinical Trials. (n.d.). Massive Bio.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). PMC - NIH.
  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. (n.d.). MDPI.
  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mut
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Cell and Developmental Biology.
  • Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. (n.d.). Revvity.
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. (n.d.). Taylor & Francis Online.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • Abstract 4218: Discovery and in vitro characterization of FGFR/HDAC dual inhibitors for FGFR-driven cancer. (2025).

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid and its carboxamide analogs, a scaffold of significant interest in the development of targeted therapies. Drawing upon experimental data from peer-reviewed literature, this document aims to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how structural modifications to this pyrazole core influence biological activity, with a particular focus on their role as kinase inhibitors.

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 5-aminopyrazole derivatives have garnered substantial attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A key area of interest is their application as kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.

The this compound framework, and particularly its carboxamide derivatives, has emerged as a promising template for the design of potent and selective kinase inhibitors. The core structure provides a rigid scaffold upon which various substituents can be strategically placed to optimize interactions with the target kinase. This guide will dissect the SAR of this scaffold, focusing on the contributions of the N1-benzyl group, the pyrazole core itself, and the C4-carboxamide moiety to kinase binding and inhibitory activity. We will use Fibroblast Growth Factor Receptors (FGFRs) as a primary example of a kinase family targeted by these compounds, as there is a wealth of supporting data for this interaction.[4]

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide analogs as kinase inhibitors are exquisitely sensitive to structural modifications at three key positions: the N1-benzyl substituent, the C3 position of the pyrazole ring, and the C4-carboxamide group.

The Crucial Role of the 5-Amino and 4-Carboxamide Groups in Hinge Binding

A recurring theme in the SAR of pyrazole-based kinase inhibitors is the critical role of the 5-amino and 4-carboxamide moieties in anchoring the molecule to the hinge region of the kinase's ATP-binding site. The 5-amino group typically acts as a hydrogen bond donor, while the amide NH of the 4-carboxamide also participates in hydrogen bonding interactions with the backbone of the hinge region residues. This bidentate hydrogen bonding pattern is a key determinant of high-affinity binding.[3]

For instance, in the context of FGFR inhibitors, the 5-amino group and the 4-carboxamide NH often form hydrogen bonds with the backbone carbonyl and NH groups of a conserved alanine residue in the hinge region. This interaction mimics the binding of the adenine portion of ATP, making these compounds ATP-competitive inhibitors. Modification or removal of these groups generally leads to a significant loss of inhibitory activity.

Impact of Substituents on the N1-Benzyl Group

The N1-benzyl group extends into a hydrophobic pocket of the kinase active site, and substitutions on the phenyl ring can profoundly influence potency and selectivity. The nature and position of these substituents are critical for optimizing van der Waals and other non-covalent interactions.

  • Electronic Effects: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the benzyl ring is often beneficial for activity. For example, in a series of 1-benzyl-1H-pyrazole derivatives targeting Receptor Interacting Protein 1 (RIP1) kinase, the presence of a 2,4-dichlorobenzyl group was found to be optimal for potency.[5] This suggests that modulating the electronic properties of the benzyl ring can enhance binding affinity.

  • Steric Effects: The size and position of substituents on the benzyl ring must be carefully considered to ensure a snug fit within the hydrophobic pocket. Bulky substituents in certain positions can lead to steric clashes and a decrease in activity. Conversely, appropriately sized substituents that fill the available space can enhance potency.

  • Targeting the "Back Pocket": In some kinases, the N1-benzyl group can extend into a deeper "back pocket" or "allosteric site" adjacent to the ATP-binding site. Strategic placement of substituents on the benzyl ring can lead to additional interactions in this region, significantly boosting potency and selectivity. For example, in a series of anaplastic lymphoma kinase (ALK) inhibitors, a benzyl group was found to occupy this back pocket, explaining the high potency of the compounds.[6]

Modifications at the C3-Position of the Pyrazole Ring

While the N1-benzyl group explores a hydrophobic region, the C3-substituent of the pyrazole core often points towards the solvent-exposed region of the active site. This position is a key vector for introducing moieties that can enhance solubility, modulate pharmacokinetic properties, and potentially engage in additional interactions with the target protein.

In many reported series of 5-aminopyrazole-4-carboxamide kinase inhibitors, the C3 position is often unsubstituted (i.e., a hydrogen atom). However, the introduction of small alkyl or aryl groups at this position can be tolerated and, in some cases, can improve activity depending on the specific kinase target. For example, in a series of bumped-kinase inhibitors for Cryptosporidiosis, various substituents at the C3 position were explored to optimize potency and selectivity.[7]

Comparative Performance Data

The following table summarizes the structure-activity relationship of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors. The data is adapted from a study by He et al. (2024) and highlights the impact of modifications to the N1-substituent and the C4-carboxamide moiety.[4]

Compound IDN1-SubstituentC4-Carboxamide MoietyFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Reference A 2,6-dichloro-3,5-dimethoxyphenylAcrylamide464199
Analog B 2,6-dichlorophenylAcrylamide120115254
Analog C 3,5-dimethoxyphenylAcrylamide>10000>10000>10000
Analog D 2,6-dichloro-3,5-dimethoxyphenylPropionamide587462985

Analysis of the Data:

  • Importance of the N1-substituent: A comparison between Reference A and Analog C clearly demonstrates the critical role of the 2,6-dichloro substitution on the N1-phenyl ring. Removal of these chlorine atoms results in a complete loss of activity, indicating their essential contribution to binding, likely through hydrophobic and/or halogen bonding interactions.

  • Combined Effect of Substituents: Comparing Reference A and Analog B shows that the addition of the 3,5-dimethoxy groups to the 2,6-dichlorophenyl ring significantly enhances potency. This suggests that these methoxy groups are likely involved in favorable interactions within the active site.

  • Role of the C4-carboxamide Moiety: The data for Analog D reveals that the nature of the amide is also crucial. Replacing the acrylamide moiety of the potent Reference A with a propionamide leads to a significant decrease in inhibitory activity. This highlights the importance of the specific geometry and electronic properties of the C4-substituent for optimal target engagement. In this particular series, the acrylamide acts as a covalent binder to a nearby cysteine residue in the FGFR active site, which explains the high potency.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative 5-amino-1-benzyl-1H-pyrazole-4-carboxamide analog and for an in vitro kinase inhibition assay to evaluate its biological activity.

Synthesis of a Representative Analog

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide analogs typically involves a multi-step sequence, starting with the construction of the pyrazole core, followed by functional group manipulations to introduce the desired substituents. The following is a representative protocol for the synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate.

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis of the corresponding phenyl analog.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to Carboxylic Acid

  • Reaction Setup: Dissolve the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 3: Amide Coupling

  • Activation of Carboxylic Acid: Suspend the carboxylic acid from Step 2 in an anhydrous, aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final 5-amino-1-benzyl-1H-pyrazole-4-carboxamide analog.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling Benzylhydrazine Benzylhydrazine Ester Ethyl 5-amino-1-benzyl- 1H-pyrazole-4-carboxylate Benzylhydrazine->Ester EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Ester NaOH NaOH (aq) Carboxylic_Acid 5-Amino-1-benzyl-1H- pyrazole-4-carboxylic acid NaOH->Carboxylic_Acid Amine R-NH2 Final_Product 5-Amino-1-benzyl-1H- pyrazole-4-carboxamide Amine->Final_Product Coupling_Reagent HATU, DIPEA Coupling_Reagent->Final_Product Ester->Carboxylic_Acid Carboxylic_Acid->Final_Product

Caption: Synthetic scheme for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and is therefore a direct measure of kinase activity. This protocol is designed for determining the IC50 value of a test compound against a specific kinase (e.g., FGFR1).

Materials:

  • Kinase of interest (e.g., recombinant human FGFR1)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add the kinase/substrate mix to each well of the assay plate. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase. d. Prepare an ATP solution in kinase assay buffer. e. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. f. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] b. Incubate at room temperature for 40 minutes.[8] c. Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[8] d. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (from "no enzyme" controls). b. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Assay_Workflow Start Start Compound_Plating 1. Compound Plating: Serial dilutions of inhibitor in plate wells. Start->Compound_Plating Kinase_Substrate_Addition 2. Add Kinase/Substrate Mix Compound_Plating->Kinase_Substrate_Addition Pre_incubation 3. Pre-incubate (15 min) Kinase_Substrate_Addition->Pre_incubation ATP_Addition 4. Initiate Reaction with ATP Pre_incubation->ATP_Addition Kinase_Reaction 5. Incubate (e.g., 60 min at 30°C) ATP_Addition->Kinase_Reaction Add_ADP_Glo_Reagent 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 7. Incubate (40 min) Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent 8. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection_Reagent Incubate_2 9. Incubate (30-60 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence 10. Measure Luminescence Incubate_2->Read_Luminescence Data_Analysis 11. Data Analysis: Calculate % inhibition, determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Conclusion

The this compound scaffold and its carboxamide derivatives represent a versatile and potent class of kinase inhibitors. The structure-activity relationship studies reveal that the 5-amino and 4-carboxamide groups are crucial for anchoring the molecule to the kinase hinge region, while the N1-benzyl substituent allows for the fine-tuning of potency and selectivity through interactions with a hydrophobic pocket. Strategic modifications to these key positions, guided by a thorough understanding of the SAR, can lead to the development of highly effective and selective therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel analogs based on this promising scaffold.

References

  • Wei, F., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 223. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Molecules, 26(23), 7183. Available at: [Link]

  • He, Q., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116558. Available at: [Link]

  • Mohamed, M. F. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2014). Journal of Heterocyclic Chemistry, 51(S1), E237-E243. Available at: [Link]

  • Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry, 62(6), 3135-3146. Available at: [Link]

  • Szabo, S. M., et al. (2011). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 54(24), 8384-8396. Available at: [Link]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3695. Available at: [Link]

  • Soni, R., et al. (2016). SAR of the substituted benzyl group. Bioorganic & Medicinal Chemistry Letters, 26(1), 141-146. Available at: [Link]

  • Al-Tel, T. H. (2013). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 3(2), 11. Available at: [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 140-167. Available at: [Link]

  • Al-Tel, T. H. (2013). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 3(2), 11. Available at: [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. Available at: [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Available at: [Link]

Sources

The Evolving Landscape of Autoimmune Disease Therapy: A Comparative Analysis of 5-Aminopyrazole-Based IRAK4 Inhibitors and Approved JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the therapeutic strategies for autoimmune diseases like rheumatoid arthritis have been dominated by drugs that broadly suppress the immune system. However, a new era of targeted therapies is upon us, offering the promise of greater efficacy and fewer side effects. This guide provides a detailed comparison of an emerging class of therapeutics, 5-aminopyrazole-based inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an established and approved class of drugs, Janus Kinase (JAK) inhibitors, using Tofacitinib as a representative example.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate these compounds.

The Rationale for Targeting IRAK4 and JAK in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent inflammation of the synovial joints, leading to pain, stiffness, and progressive joint destruction. The underlying pathology involves a complex interplay of immune cells and inflammatory mediators. Two key signaling pathways have been identified as critical drivers of this inflammatory cascade: the Toll-like receptor (TLR)/Interleukin-1 receptor (IL-1R) pathway, in which IRAK4 is a central player, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2]

Inhibition of these pathways represents a rational approach to RA therapy. IRAK4 is a crucial upstream kinase in the innate immune response, mediating signals from TLRs and IL-1R that lead to the production of pro-inflammatory cytokines.[3][4] By targeting IRAK4, it is hypothesized that the initial inflammatory trigger can be effectively dampened. The JAK-STAT pathway, on the other hand, is a common signaling cascade for numerous cytokines involved in both innate and adaptive immunity.[5][6] Approved drugs like Tofacitinib work by inhibiting JAK enzymes, thereby blocking the signaling of multiple pro-inflammatory cytokines.[7][8]

Mechanism of Action: Distinct but Converging Pathways

The 5-aminopyrazole-based inhibitors and JAK inhibitors target distinct molecular entities within the inflammatory signaling network. However, their ultimate effect converges on the reduction of pro-inflammatory cytokine production.

5-Aminopyrazole-Based IRAK4 Inhibitors

The representative 5-aminopyrazole-based IRAK4 inhibitor, PF-06650833 (Zimlovisertib) , is a potent and selective inhibitor of IRAK4.[9] Upon activation of TLRs or IL-1R by their respective ligands, the adaptor protein MyD88 recruits IRAK4, which then autophosphorylates and subsequently phosphorylates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[4] PF-06650833 binds to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking this entire downstream signaling cascade.[10]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor PF-06650833 (5-Aminopyrazole-based) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Tofacitinib: A Janus Kinase Inhibitor

Tofacitinib (Xeljanz) is an approved oral medication for rheumatoid arthritis that primarily inhibits JAK1 and JAK3, with some activity against JAK2.[7][11] Cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21 bind to their specific receptors on the cell surface, leading to the activation of associated JAKs.[12] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of genes involved in inflammation and immune cell function.[2] Tofacitinib competitively blocks the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs, thus interrupting the signaling of a broad range of inflammatory cytokines.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nucleus Nucleus Cytokines_out Inflammatory Mediators Gene->Cytokines_out Inhibitor Tofacitinib Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of these inhibitors can be compared at multiple levels, from biochemical assays measuring direct enzyme inhibition to cellular assays assessing the impact on inflammatory responses, and finally to in vivo models that mimic the disease state.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors.

CompoundTarget(s)Biochemical IC50 (nM)Cellular Assay IC50 (nM)Reference(s)
PF-06650833 (Zimlovisertib) IRAK4~0.22.4 (in PBMCs)[9]
Tofacitinib (Xeljanz) JAK1112-[11]
JAK220-[11]
JAK31-[11][13]

PBMCs: Peripheral Blood Mononuclear Cells

These data indicate that PF-06650833 is a highly potent inhibitor of IRAK4. Tofacitinib exhibits potent inhibition of JAK3 and JAK2, with lower potency against JAK1.

In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis. A study directly compared the efficacy of PF-06650833 and Tofacitinib in this model.

TreatmentDosageOutcomeReference(s)
PF-06650833 3 mg/kg, twice daily (oral)Significant reduction in paw volume (inflammation)[14][15]
Tofacitinib 10 mg/kg, once daily (oral)Significant reduction in paw volume (inflammation)[14][15]
Vehicle Control -Progressive increase in paw volume[14][15]

This preclinical study demonstrates that both the IRAK4 inhibitor PF-06650833 and the JAK inhibitor Tofacitinib are efficacious in reducing inflammation in a relevant animal model of rheumatoid arthritis.[14][15]

Experimental Methodologies: A Guide for Researchers

Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key assays used to evaluate the efficacy of IRAK4 and JAK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of IRAK4. The principle of the ADP-Glo™ assay is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow start Start reagents Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - Test Inhibitor (serial dilutions) start->reagents dispense Dispense Inhibitor and IRAK4 Enzyme into Plate reagents->dispense preincubate Pre-incubate Inhibitor and Enzyme dispense->preincubate initiate Initiate Kinase Reaction (add ATP and Substrate) preincubate->initiate incubate_reaction Incubate at 30°C for 45-60 min initiate->incubate_reaction stop Stop Reaction & Deplete ATP (add ADP-Glo™ Reagent) incubate_reaction->stop incubate_stop Incubate at RT for 40 min stop->incubate_stop detect Convert ADP to ATP & Detect (add Kinase Detection Reagent) incubate_stop->detect incubate_detect Incubate at RT for 30-60 min detect->incubate_detect read Read Luminescence incubate_detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.[16]

    • Prepare serial dilutions of the test inhibitor (e.g., PF-06650833) at 10-fold the desired final concentrations.[16]

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP).[16]

    • Dilute the recombinant IRAK4 enzyme to the desired concentration in 1x Kinase Assay Buffer.[16]

  • Assay Procedure:

    • Dispense the serially diluted inhibitor or vehicle control into the wells of a 96-well plate.[16]

    • Add the diluted IRAK4 enzyme to all wells except the "blank" control.[16]

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the master mix containing ATP and substrate to all wells.[17]

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[16][17]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[18]

    • Incubate at room temperature for 40 minutes.[18]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes.[18]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the IRAK4 activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular TNF-α Secretion Assay

This assay measures the ability of an inhibitor to block the production and secretion of the pro-inflammatory cytokine TNF-α from immune cells, providing a measure of the compound's functional activity in a cellular context.

Step-by-Step Protocol:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.[19]

    • Wash the cells and resuspend them in a suitable culture medium.[20]

  • Assay Procedure:

    • Seed the PBMCs into a 96-well plate at a predetermined optimal cell density.[21]

    • Pre-treat the cells with serial dilutions of the test inhibitor (e.g., PF-06650833) or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS), to induce TNF-α production.[22]

    • Incubate the plate for a defined period (e.g., 3-24 hours) at 37°C in a CO2 incubator.[21]

  • Detection (ELISA):

    • Centrifuge the plate and collect the cell culture supernatants.[19]

    • Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[23]

  • Data Analysis:

    • The amount of TNF-α detected is a measure of the inflammatory response.

    • Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration compared to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Both 5-aminopyrazole-based IRAK4 inhibitors and approved JAK inhibitors like Tofacitinib have demonstrated significant potential in modulating the inflammatory responses that drive rheumatoid arthritis. While JAK inhibitors have the advantage of being an established therapeutic class with proven clinical efficacy, IRAK4 inhibitors represent a novel and promising approach that targets a more upstream event in the innate immune cascade.

The preclinical data presented here suggest that IRAK4 inhibitors can achieve comparable efficacy to JAK inhibitors in animal models of arthritis. The high potency and selectivity of compounds like PF-06650833 underscore the potential of this class of molecules. As more clinical data for IRAK4 inhibitors becomes available, a clearer picture of their therapeutic window and long-term safety profile will emerge.

For researchers in the field, the continued exploration of both IRAK4 and JAK signaling pathways will be crucial for the development of next-generation therapies for autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of new chemical entities targeting these critical inflammatory pathways. The ultimate goal is to provide patients with more effective and safer treatment options that can halt disease progression and improve their quality of life.

References

  • Zimlovisertib (PF-06650833) | IRAK4 Inhibitor. MedchemExpress.com.

  • The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of Rheumatology.

  • Role of IRAK-4 in Rheumatoid Arthritis. Grantome.

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. PMC.

  • JAK/STAT pathway in pathology of rheumatoid arthritis (Review). PMC.

  • The Jak-STAT pathway in rheumatoid arthritis. Semantic Scholar.

  • Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PMC.

  • Mechanism of Action of Tofacitinib (Xeljanz). Pharmacy Freak.

  • Tofacitinib. Arthritis UK.

  • Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. PMC.

  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology.

  • The role of the JAK/STAT signal pathway in rheumatoid arthritis. PMC.

  • Rheumatoid Arthritis Pathogenesis Signaling Pathway. CST.

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. ResearchGate.

  • POS0416 Preclinical Efficacy of an Oxazolopyridine IRAK4 Inhibitor in Rodent Models of Inflammation. Curis, Inc.

  • (PDF) The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. ResearchGate.

  • Tofacitinib is a Janus Kinase Inhibitor for Inflammatory Disease Research. Activebiochem.

  • IRAK4. Wikipedia.

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC.

  • PF‐06650833 is efficacious in rat collagen‐induced arthritis (CIA). ResearchGate.

  • IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion | Request PDF. ResearchGate.

  • IRAK4 Kinase Enzyme System Application Note. Promega.

  • Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Murdoch University.

  • The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed.

  • IRAK4 Kinase Assay Kit. BPS Bioscience.

  • A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. PMC.

  • Design and PF-06650833 final dosing scheme in a study 1 (SAD) and b... ResearchGate.

  • IRAK4 Kinase Assay. Promega Corporation.

  • TNF-α Secretion Assay – Cell Enrichment and Detection Kit (PE) human. Miltenyi Biotec.

  • Comparative Analysis of PF-06650833 (Zimlovisertib) and Other IRAK4-Targeting Heterocyclic Compounds. Benchchem.

  • zimlovisertib (PF-06650833) / Pfizer. LARVOL DELTA.

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PMC.

  • Modeled human PK parameters of tofacitinib and estimation of JAK1... ResearchGate.

  • Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients. PMC.

  • IRAK4 Kinase Enzyme System Application Note. Promega Italia.

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed.

  • JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. ResearchGate.

  • The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PMC.

  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health.

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PMC.

  • TNF-α Secretion Assay – Detection Kits, human. Miltenyi Biotec.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Guidelines from PBMC isolation to cytokine assay optimisation. Revvity.

  • Comparison of the efficacy and safety of tofacitinib and upadacitinib in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials. PubMed.

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. MDPI.

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI.

  • Comparative effectiveness and safety of tofacitinib vs. adalimumab in patients with rheumatoid arthritis: A systematic review and meta-analysis. Conquest Health.

Sources

Privileged Scaffolds in Kinase Inhibition: A Head-to-Head Comparison of Pyridopyrimidine and Pyrazole Cores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor design, the selection of a core heterocyclic scaffold is a pivotal decision. This choice dictates not only the potential for potent and selective target engagement but also influences critical drug-like properties, including synthetic accessibility and metabolic stability. Among the pantheon of "privileged scaffolds," the pyridopyrimidine and pyrazole cores have distinguished themselves, forming the foundation of numerous clinical candidates and approved drugs.

This guide provides an in-depth, head-to-head technical comparison of these two scaffolds. Moving beyond a simple list of attributes, we will dissect the causality behind their selection, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their own drug design campaigns.

Core Scaffold Analysis: Structural and Physicochemical Properties

At first glance, the two scaffolds present a fundamental structural difference: the pyridopyrimidine core is a bicyclic, fused 6-6 system, while pyrazole is a monocyclic 5-membered ring. This distinction has profound implications for their use in drug design.

  • Pyridopyrimidine: As a fused aromatic system comprising a pyridine and a pyrimidine ring, this scaffold is often considered a bioisostere of the purine core of ATP.[1] This structural mimicry provides a strong starting point for designing ATP-competitive kinase inhibitors. The rigid, planar nature of the scaffold effectively orients substituents into the distinct pockets of the kinase active site—the hinge region, the solvent front, and the back pocket. Its multiple nitrogen atoms act as hydrogen bond acceptors, further anchoring ligands to the kinase hinge.

  • Pyrazole: This five-membered aromatic ring contains two adjacent nitrogen atoms.[2] One nitrogen is a "pyrrole-like" proton donor, while the other is a "pyridine-like" proton acceptor.[3] This arrangement offers versatile hydrogen bonding capabilities. While it can act as a hinge-binder itself, the pyrazole ring is frequently employed as a key substituent on a larger scaffold. In this role, it offers a metabolically stable, synthetically tractable way to form critical interactions with the target protein, often serving as a bioisosteric replacement for less stable groups like phenols or other arenes to improve physicochemical properties.[4]

The fundamental choice often comes down to the design strategy: using the pyridopyrimidine as the central, hinge-binding anchor versus using the pyrazole as a versatile, property-enhancing module.

Synthetic Tractability: A Comparative Overview

Both scaffolds are synthetically accessible, a key requirement for any privileged structure. The choice of synthesis is dictated by the desired substitution pattern needed to achieve target potency and selectivity.

A common route to substituted pyridopyrimidines involves a multicomponent reaction, for example, the condensation of a 2-aminopyridine derivative with a β-ketoester, followed by cyclization.[5] This allows for the rapid generation of a diverse library of compounds from readily available starting materials.

G cluster_0 Pyridopyrimidine Synthesis 2-Aminopyridine 2-Aminopyridine Beta-Ketoester Beta-Ketoester Condensation Condensation Cyclization Cyclization Pyridopyrimidine Core Pyridopyrimidine Core

Pyrazoles are classically synthesized via the Knorr or related condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the substituents on both reactants, providing access to a wide array of substitution patterns.

G cluster_1 Pyrazole Synthesis Hydrazine Hydrazine 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation/Cyclization Condensation/Cyclization Pyrazole Core Pyrazole Core

The choice between scaffolds from a synthetic perspective depends on the overall complexity of the target molecule. Multicomponent reactions for pyridopyrimidines are highly efficient for library synthesis, while the classic pyrazole synthesis offers robust and predictable routes to specific, highly functionalized derivatives.

Head-to-Head Case Study: Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

To provide a concrete comparison, we will examine representative inhibitors targeting the PI3K pathway, a critical signaling node frequently dysregulated in cancer.[6] We will compare a pyridopyrimidinone-based pan-PI3K/mTOR inhibitor with Pictilisib (GDC-0941) , a pan-PI3K inhibitor that features an indazole (a fused pyrazole-benzene ring) as a key recognition element.[3][7]

struct1 [label=< Idelalisib (Pyridopyrimidine-based) PI3Kδ Selective Inhibitor

>];

struct2 [label=< Pictilisib (Indazole/Pyrazole-containing) Pan-PI3K Inhibitor

>];

struct1 -> struct2 [style=invis]; } .dot Caption: Representative PI3K inhibitors for comparison.

Quantitative Comparison of PI3K Inhibition

The following table summarizes the biochemical potency (IC50) of representative compounds against the Class I PI3K isoforms. This quantitative data is essential for comparing the intrinsic activity and selectivity profiles conferred by the different scaffolds.

Compound (Scaffold Type)PI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)Data Source
Compound 31 (Pyridopyrimidinone)3.434161[8]
Pictilisib (Indazole/Thienopyrimidine)333375[5]

Data compiled from separate studies; direct comparison should be made with caution.

Analysis of Causality: From this data, we can draw several conclusions. Both scaffolds are capable of generating highly potent, nanomolar inhibitors of PI3K enzymes. The pyridopyrimidinone core in Compound 31 yields a potent pan-PI3K inhibitor with a slight preference for PI3Kγ.[8] In contrast, Pictilisib, which uses a thienopyrimidine as the hinge-binder and an indazole (fused pyrazole) to probe a different pocket, shows potent inhibition of the α and δ isoforms.[5] This demonstrates how the choice of scaffold and its substitution pattern directly tunes the isoform selectivity profile. The pyridopyrimidine acts as the core hinge-binding motif, while the pyrazole-containing indazole in Pictilisib serves as a critical recognition element interacting with other regions of the active site.[3]

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the biological activity of novel inhibitors must be validated through robust, reproducible assays. Below are detailed protocols for key experiments used to characterize kinase inhibitors like those in our case study.

Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal.[9]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture. This includes the specific PI3K isoform, the substrate (e.g., PIP2), and the test compound (e.g., Pictilisib) at various concentrations.[9] Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Addition: Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10 µM). Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains the luciferase/luciferin mixture.[9]

  • Signal Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) B 2. Add ATP (Incubate 60 min) C 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D 4. Add Kinase Detection Reagent (Convert ADP -> ATP) E 5. Incubate & Measure Luminescence F 6. Calculate IC50

Protocol: Cellular Proliferation (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[10]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Target Engagement (Western Blot for p-Akt)

Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins downstream of PI3K, such as Akt. A reduction in phosphorylated Akt (p-Akt) in inhibitor-treated cells confirms that the compound is engaging its target and inhibiting the pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test inhibitor for a short period (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle shaking.[12] Use an antibody for total Akt and a loading control (e.g., GAPDH) on separate blots or after stripping.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the p-Akt band should decrease with increasing inhibitor concentration.

Signaling Pathway Context: The PI3K/Akt/mTOR Axis

Both pyridopyrimidine and pyrazole-containing inhibitors exert their anti-cancer effects by blocking key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[13]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#FBBC05"]; PI3K [label="PI3K", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3", style=filled, fillcolor="#F1F3F4"]; PTEN [label="PTEN", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PDK1 [label="PDK1"]; Akt [label="Akt", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyridopyrimidine or\nPyrazole Inhibitor", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PTEN -> PIP3 [arrowhead=tee, label="Dephosphorylates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; } .dot Caption: Simplified PI3K/Akt/mTOR signaling pathway.

As shown in the diagram, activated growth factor receptors recruit and activate PI3K.[14] PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[6] This recruits Akt to the cell membrane, where it is activated by PDK1. Activated Akt then phosphorylates a host of downstream targets, including the mTORC1 complex, to drive cell growth and survival.[14] By inhibiting PI3K, both pyridopyrimidine and pyrazole-based drugs block the production of PIP3, leading to the shutdown of this entire pro-survival pathway and ultimately causing cell cycle arrest and apoptosis in cancer cells.

Conclusion and Field-Proven Insights

Both pyridopyrimidine and pyrazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for designing kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic design.

  • Choose Pyridopyrimidine when... the goal is to create a rigid, planar, ATP-mimetic core that serves as the primary hinge-binding anchor. Its purine-like structure is a validated starting point for many kinase families. The synthetic routes are well-suited for generating large libraries for initial screening campaigns.

  • Choose Pyrazole when... the design strategy calls for a versatile, metabolically stable module.[15] It can be used to replace less favorable groups to improve ADME properties, act as a key hydrogen-bonding element, or serve as a linker to orient other pharmacophoric groups. Its proven track record in numerous FDA-approved drugs speaks to its reliability and drug-like nature.

Ultimately, the most successful drug discovery programs leverage the strengths of multiple scaffolds. A campaign might begin with a pyridopyrimidine hit and, through a process of scaffold hopping, evolve to a pyrazole-containing lead to optimize pharmacokinetic properties.[16] By understanding the fundamental chemical properties, synthetic nuances, and biological applications of each scaffold, researchers can more effectively navigate the complex path of drug development.

References

  • Yadav, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17755052, Pictilisib. [Link]

  • Li, H., et al. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. [Link]

  • Patil, S. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Herman, S. E., et al. (2014). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11625818, Idelalisib. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Burger, J. A., & Okkenhaug, K. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. New England Journal of Medicine. [Link]

  • PubChem. (n.d.). Pyrazole. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cushing, T. D., et al. (2014). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry. [Link]

  • Gilead Sciences, Inc. (n.d.). P13K Inhibitor - Mechanism of Action - ZYDELIG® (idelalisib). [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Wikipedia. (n.d.). Idelalisib. [Link]

  • Yan, G., et al. (2019). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

  • Nerdy Tutors. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Amino-1-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives for FGFR Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the selectivity of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives and related compounds for Fibroblast Growth Factor Receptor (FGFR) subtypes. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting FGFRs with Selective Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in cellular processes such as proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including bladder, lung, and gastric cancers.[2][3] This makes the FGFR family a compelling target for therapeutic intervention.

However, the high degree of homology in the ATP-binding sites across FGFR subtypes presents a significant challenge in developing selective inhibitors.[3] Pan-FGFR inhibitors, while clinically validated, can lead to on-target toxicities due to the inhibition of multiple FGFR isoforms. For instance, inhibition of FGFR1 is associated with hyperphosphatemia, a common dose-limiting toxicity.[4] Therefore, the development of inhibitors with selectivity for specific FGFR subtypes implicated in a particular cancer could offer a better therapeutic window and improved safety profiles.[4][5][6]

The 5-aminopyrazole scaffold has emerged as a promising starting point for the design of potent kinase inhibitors, including those targeting FGFRs.[7] This guide will focus on derivatives of this scaffold, using publicly available data on closely related analogs to illustrate the process of selectivity assessment, as comprehensive data on the specific this compound series is not extensively documented in peer-reviewed literature.

Comparative Selectivity Profiles of Pyrazole-Based FGFR Inhibitors

To understand the selectivity of a given compound, its inhibitory activity against each FGFR subtype must be quantified. This is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The ratio of IC50 values between different subtypes indicates the selectivity.

Below is a comparative table of the biochemical potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) and other clinically relevant FGFR inhibitors.

Compound/DrugChemical ClassFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)FGFR2 V564F Mutant IC50 (nM)Key CharacteristicsReference
Compound 10h 5-Amino-1H-pyrazole-4-carboxamide464199-62Pan-FGFR covalent inhibitor[2]
Erdafitinib Pyrazole-based1.22.53.05.7-Pan-FGFR inhibitor[8]
Pemigatinib Fused Pyrimidine0.40.51.230>300FGFR1/2/3 selective[8]
Infigratinib Pyrimidine-based1.11.01.561-FGFR1/2/3 selective[8]
Futibatinib Pyrimidine-based1.81.41.63.7-Pan-FGFR covalent inhibitor[8]
Debio 1347 5-AminopyrazoleSelective for FGFR1, 2, and 3Selective FGFR1/2/3 inhibitor[3][9]

Data for Debio 1347 is qualitative in the cited source.

From this data, we can observe that while Compound 10h is a potent pan-FGFR inhibitor, other compounds like Pemigatinib and Infigratinib show a degree of selectivity, with significantly higher IC50 values against FGFR4.[8] This highlights the feasibility of achieving subtype selectivity within the broader class of FGFR inhibitors. The development of covalent inhibitors, such as Compound 10h and Futibatinib, represents a strategy to achieve potent and durable inhibition, including against potential resistance mutations like the gatekeeper V564F mutation in FGFR2.[2][10]

The Molecular Basis for Selectivity

Achieving selectivity is rooted in exploiting the subtle differences in the amino acid composition and conformational flexibility of the ATP-binding pockets of the FGFR subtypes. Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is a cornerstone of this effort.[11]

For the 5-aminopyrazole scaffold, key interactions typically involve:

  • Hinge-Binding: The pyrazole core forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor.

  • Hydrophobic Pockets: Substituents on the pyrazole ring can be designed to occupy nearby hydrophobic pockets, enhancing potency and influencing selectivity. The N1-benzyl group in our topic compound, for instance, would be expected to occupy one such pocket, and modifications to this group could be a key strategy for tuning selectivity.

  • Gatekeeper Residue: The "gatekeeper" residue, which is smaller in some kinases than others, can be exploited to achieve selectivity. Designing bulky substituents that are accommodated by a smaller gatekeeper but clash with a larger one is a common strategy.[10]

  • Covalent Targeting: The presence of a cysteine residue in the P-loop of all four FGFR isoforms allows for the design of covalent inhibitors that form an irreversible bond, leading to high potency and duration of action.[10]

The following diagram illustrates a simplified model of an aminopyrazole inhibitor binding to the ATP-binding pocket of an FGFR kinase.

cluster_0 FGFR Kinase Domain cluster_1 5-Aminopyrazole Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket P-Loop Cysteine P-Loop Cysteine Pyrazole Core Pyrazole Core Pyrazole Core->Hinge Region H-Bonds N1-Substituent (e.g., Benzyl) N1-Substituent (e.g., Benzyl) N1-Substituent (e.g., Benzyl)->Hydrophobic Pocket Hydrophobic Interactions C4-Substituent (e.g., Carboxamide) C4-Substituent (e.g., Carboxamide) Warhead (for covalent inhibitors) Warhead (for covalent inhibitors) Warhead (for covalent inhibitors)->P-Loop Cysteine Covalent Bond

Figure 1: Simplified binding model of a 5-aminopyrazole inhibitor within the FGFR kinase domain.

Experimental Protocol: Biochemical Kinase Assay for FGFR Selectivity Profiling

To empirically determine the IC50 values and thus the selectivity of a novel compound, a robust and reproducible biochemical kinase assay is essential. Below is a detailed, step-by-step protocol based on commercially available assay formats, such as ADP-Glo™ or LanthaScreen™.[3][10]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[3]

  • ATP solution.

  • A suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Test compound (e.g., a this compound derivative) dissolved in DMSO.

  • Positive control inhibitor (e.g., Staurosporine).[3]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific).[3][10]

  • 384-well white assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence or FRET detection.

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare a similar dilution series for the positive control inhibitor.

    • Prepare a DMSO-only control (vehicle control).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer containing the specific FGFR isoform and the substrate. The final concentration of each component should be optimized based on the manufacturer's recommendations or preliminary experiments.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for each FGFR isoform to ensure competitive inhibition is accurately measured.

    • Add 2 µL of the 2X kinase/substrate mix to each well.

    • To initiate the kinase reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each FGFR isoform.

    • Calculate the selectivity ratios by dividing the IC50 value for one isoform by the IC50 value for another (e.g., IC50(FGFR1) / IC50(FGFR2)).

The following diagram outlines the experimental workflow:

cluster_workflow FGFR Kinase Assay Workflow A 1. Compound Dilution (Test Compound & Controls in DMSO) B 2. Plate Dispensing (1 µL/well in 384-well plate) A->B C 3. Add Kinase/Substrate Mix (2 µL/well) B->C D 4. Initiate Reaction (Add 2 µL/well ATP solution) C->D E 5. Incubate (Room Temp, 60 min) D->E F 6. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent, Incubate 40 min) E->F G 7. Develop Signal (Add 10 µL Kinase Detection Reagent, Incubate 30 min) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) H->I

Figure 2: Experimental workflow for an FGFR biochemical kinase assay.

Conclusion and Future Directions

The assessment of selectivity is a critical step in the development of targeted FGFR inhibitors. While the specific this compound scaffold requires further public documentation, the broader 5-aminopyrazole class has proven to be a versatile and potent platform for developing both pan-FGFR and selective inhibitors.[2][3] By employing robust biochemical assays and leveraging structure-based design principles, researchers can rationally design and evaluate novel compounds with desired selectivity profiles.

Future efforts in this field will likely focus on developing inhibitors with even greater subtype selectivity, particularly for FGFR2 and FGFR3, to minimize off-target effects and improve the therapeutic index.[4][5] Furthermore, overcoming acquired resistance, often through gatekeeper mutations, remains a key challenge that can be addressed through the design of next-generation covalent or allosteric inhibitors.[2][10] The methodologies and principles outlined in this guide provide a solid foundation for these ongoing and future drug discovery endeavors.

References

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. Available at: [Link]

  • Protein-ligand crystal structures can guide the design of selective inhibitors of the FGFR tyrosine kinase. PubMed. Available at: [Link]

  • Selective inhibitory activity against FGFR1, FGFR2, and FGFR3. A,... ResearchGate. Available at: [Link]

  • From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. Inhibitors. Available at: [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]

  • FGFR1 Kinase Assay. Promega Corporation. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid-Derived Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both arduous and exciting. The 5-amino-1H-pyrazole-4-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical comparison of the validation of a specific subclass: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid-derived compounds, with a particular focus on their role as kinase inhibitors in oncology.

While specific data for the benzyl-substituted variant is emerging, we will draw upon robust preclinical data from the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives as a powerful benchmark for the therapeutic potential of this chemical series.[4] These compounds have shown significant promise as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a frequently dysregulated cascade in various cancers.[4][5]

The Scientific Rationale: Why Target Kinases with Pyrazole Derivatives?

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[6] The pyrazole scaffold has proven to be a versatile building block in the design of kinase inhibitors due to its unique structural and electronic properties, which allow for critical interactions within the ATP-binding pocket of these enzymes.[7][8] The 5-aminopyrazole moiety, in particular, has been instrumental in the development of potent inhibitors for a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and, as we will explore, FGFRs.[7][8]

The strategic design of these compounds involves modifying the core pyrazole structure to enhance potency, selectivity, and pharmacokinetic properties. The benzyl or phenyl group at the N1 position plays a crucial role in orienting the molecule within the kinase active site, while modifications at the C4 carboxamide position can be tailored to achieve specific interactions and, in some cases, covalent binding.[9]

In Vitro Validation: Gauging Potency and Cellular Effects

The initial validation of any potential drug candidate begins with rigorous in vitro testing to determine its direct inhibitory effect on the target and its activity in relevant cancer cell lines.

Biochemical Assays: Direct Target Inhibition

The primary assessment of a kinase inhibitor is its ability to block the enzymatic activity of its target. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a common and robust method.[10]

A representative compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated Compound 10h , has demonstrated potent, broad-spectrum inhibitory activity against multiple FGFR isoforms.[4][9]

Table 1: In Vitro Inhibitory Activity of Compound 10h against FGFR Kinases [4][9]

Target/Cell LineIC50 (nM)
Biochemical Assays
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
Cell-Based Assays
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73

Data sourced from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[9]

These results highlight the potent and relatively balanced inhibition of key FGFR family members, including a clinically relevant gatekeeper mutant (V564F) that confers resistance to some existing inhibitors.[9]

Cellular Assays: Assessing Anti-Proliferative Activity

Demonstrating target inhibition in a biochemical assay is a critical first step, but it is equally important to show that this translates to a functional effect in cancer cells. Cell viability assays, such as the MTT or XTT assays, are widely used to measure the anti-proliferative effects of a compound.[4] The data for Compound 10h in Table 1 shows potent inhibition of proliferation in lung and gastric cancer cell lines known to have dysregulated FGFR signaling.[4][9]

Comparative Performance Against Other FGFR Inhibitors

To understand the potential of this pyrazole-derived series, it is essential to compare their performance against established FGFR inhibitors.

Table 2: Comparative In Vitro Potency of FGFR Inhibitors

CompoundTarget(s)Representative IC50 (nM)Status
Compound 10h (Pyrazole Derivative) Pan-FGFR ~40-100 (Biochemical) Preclinical [4][9]
ErdafitinibPan-FGFR (FGFR1-4)1.2-5.3 (Biochemical)FDA Approved[11][12]
PemigatinibFGFR1-3~0.4-0.5 (Biochemical)FDA Approved[13][14]
InfigratinibFGFR1-3~1-2 (Biochemical)FDA Approved[12][15]

While direct cross-study comparisons should be made with caution due to differing assay conditions, the data suggests that the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold can yield compounds with potencies in a similar nanomolar range to clinically approved drugs. The unique potential for covalent inhibition, as suggested for Compound 10h, could offer advantages in terms of duration of action and overcoming resistance.[9]

In Vivo Validation: From the Bench to Preclinical Models

Successful in vitro performance is a prerequisite for advancing a compound to in vivo studies. These studies in animal models are crucial for evaluating efficacy, pharmacokinetics (PK), and toxicology.[16]

Efficacy in Xenograft Models

The most common approach to assess in vivo efficacy is to use tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[5] While specific in vivo data for the benzyl-substituted pyrazole derivatives is not yet widely published, the workflow for such an evaluation is well-established.

Workflow for In Vivo Efficacy Testing in a Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis cell_culture 1. Cancer Cell Line Culture (e.g., NCI-H520) implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. Daily Dosing with Test Compound or Vehicle randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing in a xenograft model.

This process allows for the direct measurement of a compound's ability to inhibit tumor growth in a living organism. Key endpoints include tumor growth inhibition (TGI) and monitoring for any signs of toxicity.

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development.[17][18] Pharmacokinetic studies in animal models, typically rats, provide essential data on a compound's bioavailability, half-life, and clearance.[16] A favorable PK profile is essential for maintaining therapeutic concentrations of the drug at the tumor site.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized protocols are paramount.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of an inhibitor against a specific kinase.[10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted compound or DMSO as a control.

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP.

  • Add a second reagent that converts the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing the Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising class of compounds for the development of novel kinase inhibitors. The preclinical data for derivatives targeting the FGFR pathway demonstrates potent and specific activity in both biochemical and cell-based assays, with potencies comparable to approved drugs.

The path forward for these compounds will require comprehensive in vivo validation to confirm their efficacy and safety profiles. Further optimization of the scaffold could lead to next-generation inhibitors with improved pharmacokinetics and the ability to overcome known resistance mechanisms. For researchers in the field, this class of pyrazole derivatives offers a fertile ground for the discovery of new and effective cancer therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules. Available from: [Link]

  • Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. (2011). Molecular Cancer Therapeutics. Available from: [Link]

  • In vitro kinase assay. (2023). protocols.io. Available from: [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • In vitro kinase assay. (2023). ResearchGate. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceutical Chemistry Journal. Available from: [Link]

  • Targeting FGFR Signaling in Cancer. (2015). Clinical Cancer Research. Available from: [Link]

  • Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. (2021). Cancers. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Lineage specific biomarkers predict response to FGFR inhibition. (2012). Cancer Discovery. Available from: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. Available from: [Link]

  • Targeting the FGFR Pathway in Patients with Advanced Solid Tumors. (2023). Clinical Cancer Research. Available from: [Link]

  • Inhibition of FGFR signaling in tumor cell lines. (n.d.). ResearchGate. Available from: [Link]

  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023). Annals of Clinical Case Reports. Available from: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arabian Journal of Chemistry. Available from: [Link]

  • Incorporating FGFR Inhibitors into the Treatment Paradigm for Cholangiocarcinoma: Current Concepts and Future Directions. (2021). Gastroenterology & Hepatology. Available from: [Link]

  • The Development of FGFR Inhibitors. (n.d.). Targeted Oncology. Available from: [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (2019). Clinical Cancer Research. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). Molecules. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available from: [Link]

  • Synthesis, transport and pharmacokinetics of 5'-amino acid ester prodrugs of 1-beta-D-arabinofuranosylcytosine. (2009). Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available from: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules. Available from: [Link]

  • Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. (2016). PLOS ONE. Available from: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules. Available from: [Link]

  • Synthesis, Transport and Pharmacokinetics of 5'-Amino Acid Ester Prodrugs of 1-beta-D-Arabinofuranosylcytosine. (2009). ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylic Acid Derivatives Against Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. This guide provides an in-depth technical comparison of the emerging 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives against established kinase inhibitor frameworks, namely the quinazoline and pyrimidine cores. Our analysis is grounded in experimental data to provide a clear, objective benchmark of performance.

Introduction to the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, acting as an ATP mimetic.[1][2] The this compound core combines several key features: the 5-amino group can act as a hydrogen bond donor, the pyrazole nitrogens act as hydrogen bond acceptors, and the 1-benzyl group can be modified to explore interactions with hydrophobic regions of the kinase active site. While direct biological data for the carboxylic acid is limited in publicly accessible literature, the closely related 5-amino-1H-pyrazole-4-carboxamide scaffold has shown significant promise, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

The Competitive Landscape: Quinazoline and Pyrimidine Scaffolds

For a robust comparison, we will benchmark the pyrazole derivatives against two of the most successful and widely utilized scaffolds in kinase inhibitor design:

  • Quinazoline: A fused heterocyclic system composed of a benzene ring and a pyrimidine ring. This scaffold is the backbone of several FDA-approved tyrosine kinase inhibitors, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4]

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms. Its structural similarity to the adenine core of ATP makes it an effective ATP-competitive scaffold.[5]

Our comparative analysis will focus on inhibitors targeting the FGFR family of kinases, as there is published data for pyrazole derivatives in this area, allowing for a direct, data-driven benchmark.

Head-to-Head Performance Comparison: Targeting the FGFR Family

The aberrant activation of FGFRs is a known driver in various cancers, making them a key therapeutic target.[3] The following tables provide a quantitative comparison of representative inhibitors from each scaffold class against FGFR kinases.

Table 1: Biochemical Potency (IC50) Against FGFR Isoforms

Scaffold ClassRepresentative CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
5-Amino-1H-pyrazole-4-carboxamide Compound 10h464199[3]
Quinazoline Compound 35a--8.5 (FGFR4)[6]
Pyrido[2,3-d]pyrimidine Compound 4e60>50,000>50,000[7]

Note: Data for quinazoline compound 35a is for FGFR4, highlighting its selectivity. Data for other quinazoline and pyrimidine inhibitors against FGFR1-3 is often presented in broader kinase panel screens, making direct single-value comparisons challenging. However, the provided data illustrates the high potency achievable with these scaffolds.

Table 2: Cellular Activity - Anti-proliferative Effects in Cancer Cell Lines

Scaffold ClassRepresentative CompoundCell LineIC50 (nM)Relevant FGFR AlterationReference
5-Amino-1H-pyrazole-4-carboxamide Compound 10hNCI-H52019-[3]
SNU-1659FGFR2 Amplification[3]
KATO III73FGFR2 Amplification[3]
Quinazoline Compound 35aHuh-7~1000 (cellular EC50)FGF19/FGFR4 signaling[6]
Pyrido[2,3-d]pyrimidine Compound 6cVascular Smooth Muscle Cells300 (PDGF-stimulated)-[1]

Expert Analysis of Performance Data:

The 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) demonstrates potent, nanomolar inhibition of FGFR1, 2, and 3 in biochemical assays, which translates to strong anti-proliferative activity in cancer cell lines with FGFR2 amplification.[3] This indicates that the pyrazole scaffold can effectively target these kinases and inhibit their downstream signaling.

The quinazoline and pyrimidine scaffolds have also yielded highly potent FGFR inhibitors. For instance, the quinazoline derivative 35a shows excellent potency against FGFR4,[6] while the pyrido[2,3-d]pyrimidine 4e is a highly selective FGFR1 inhibitor.[7] The choice of scaffold, therefore, allows for tuning of selectivity profiles. The pyrazole scaffold appears to be a promising starting point for developing pan-FGFR inhibitors, while quinazolines and pyrimidines have been successfully utilized to achieve both broad-spectrum and isoform-selective inhibition through targeted chemical modifications.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

The FGFR Signaling Cascade

Activation of FGFRs by their cognate fibroblast growth factors (FGFs) triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration.[8] Kinase inhibitors block this pathway by preventing the initial autophosphorylation of the receptor.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway.

General Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Kinase_Inhibitor_Workflow Start Compound Synthesis Biochemical Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical Cellular Cell-Based Assay (e.g., CellTiter-Glo) Determine EC50 Biochemical->Cellular Potent Hits Western Western Blot Confirm target engagement (e.g., p-ERK levels) Cellular->Western Active in Cells InVivo In Vivo Studies (Xenograft models) Assess efficacy Western->InVivo Target Engagement Confirmed Lead Lead Candidate InVivo->Lead Efficacious

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-amino-1-benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their role in cellular signaling pathways is fundamental, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome is a significant challenge. Understanding the cross-reactivity profile of an inhibitor is, therefore, not merely an academic exercise but a critical step in translating a promising compound into a viable therapeutic agent or a precise chemical probe.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the this compound scaffold. We will delve into the experimental methodologies used to generate these profiles, present and interpret comparative data for representative compounds, and discuss the structural determinants of selectivity. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and contextualize the selectivity of this important class of inhibitors.

The Significance of the this compound Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][2] The this compound core offers several advantages for kinase inhibitor design:

  • Bidentate Hydrogen Bonding: The 5-amino group and the pyrazole nitrogen can act as hydrogen bond donors and acceptors, respectively, effectively anchoring the inhibitor to the kinase hinge.

  • Structural Versatility: The 1-benzyl group and the 4-carboxylic acid moiety provide vectors for chemical modification, allowing for the exploration of different regions of the ATP-binding site to enhance potency and selectivity.

  • Favorable Physicochemical Properties: Derivatives of this scaffold can often be synthesized to possess drug-like properties, including cell permeability and metabolic stability.

Given these favorable characteristics, it is imperative to understand the broader kinome-wide interactions of inhibitors built upon this scaffold to anticipate potential off-target effects and to identify opportunities for polypharmacology.

Methodologies for Cross-Reactivity Profiling

A comprehensive understanding of a kinase inhibitor's selectivity requires a multi-faceted approach, employing a range of biochemical and cellular assays. The choice of methodology can significantly influence the interpretation of the results.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. These assays are typically performed in a high-throughput format against large panels of kinases.

  • Radiometric Assays: Considered the "gold standard" for measuring kinase activity, these assays quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[3][4][5] The amount of phosphorylated substrate is then measured, providing a direct readout of kinase inhibition.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[6][7] The luminescent signal is proportional to ADP concentration and, therefore, to kinase activity. This method offers a non-radioactive, high-throughput alternative.

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site.[4][8] They provide a direct measure of binding affinity (Kd) and are independent of enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout for these assays.[9]

Cellular and Proteomics-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular and proteomics-based methods provide a more physiologically relevant assessment of an inhibitor's selectivity.

  • Chemical Proteomics (Kinobeads): This powerful technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[10][11][12][13][14] A test compound is then added in competition, and the kinases that are displaced are identified and quantified by mass spectrometry. This method provides a global view of an inhibitor's target engagement profile at endogenous expression levels.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding. A binding event typically stabilizes the target protein, leading to a higher melting temperature.

Comparative Cross-Reactivity Profiles

While a comprehensive, side-by-side kinome-wide screen of a large series of inhibitors derived from the this compound scaffold is not publicly available in a single study, we can synthesize a comparative analysis from published data on closely related analogs. For the purpose of this guide, we will consider representative compounds targeting different kinase families to illustrate the spectrum of selectivity profiles that can be achieved with this scaffold.

Table 1: Comparative Kinome Selectivity of Representative Pyrazole-Based Kinase Inhibitors

Compound Primary Target(s) Profiling Method Selectivity Profile Highlights Reference
Compound A (FGFR Inhibitor) FGFR1/2/3Biochemical Assay (Panel of ~300 kinases)Potent inhibition of FGFR family. Significant off-target activity against VEGFR2 and PDGFRβ. Lower activity against a broad range of other kinases.[15]
Compound B (IRAK4 Inhibitor) IRAK4Biochemical Assay (Panel of ~264 kinases)Highly selective for IRAK4, with >100-fold selectivity against 99% of the kinases tested.[16]
Compound C (PLK1 Inhibitor) PLK1Radiometric Assay (Kinase HotSpot)Potent inhibition of PLK1. Off-target activity observed against other Polo-like kinases and some CDKs.[17][18]
Compound D (JNK3 Inhibitor) JNK3Biochemical Assay (Panel of 38 kinases)Excellent selectivity for JNK3 over other JNK isoforms and a panel of other kinases.[19]

Note: The compounds listed are representative examples based on published data for inhibitors with a 5-aminopyrazole-4-carboxamide core and are intended for illustrative purposes.

Interpretation of Selectivity Data

The data presented in Table 1 highlights the remarkable diversity in selectivity that can be achieved through modifications to the this compound scaffold.

  • Compound A , a pan-FGFR inhibitor, demonstrates a more focused promiscuity, targeting a small family of related kinases (FGFRs) along with other receptor tyrosine kinases involved in angiogenesis (VEGFR2, PDGFRβ). This type of profile could be beneficial for cancers driven by multiple signaling pathways but also carries a higher risk of off-target toxicities.

  • Compound B , an IRAK4 inhibitor, exemplifies a highly selective compound. Such a profile is desirable for a chemical probe to dissect the specific role of IRAK4 in signaling pathways and for a therapeutic agent with a potentially wider therapeutic window and fewer side effects.

  • Compound C , a PLK1 inhibitor, shows selectivity within a kinase subfamily. The off-target activity against other PLKs and CDKs could contribute to its anti-proliferative effects but also complicates the interpretation of its mechanism of action in cellular studies.

  • Compound D , a JNK3 inhibitor, showcases isoform selectivity, a significant challenge given the high degree of homology between JNK family members. This level of precision is crucial for targeting specific JNK-mediated pathologies, particularly in neurodegenerative diseases.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and the biological context of these inhibitors, the following diagrams illustrate a typical kinase profiling workflow and a simplified signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., Pyrazole Derivative) reaction Kinase Reaction (Inhibition) inhibitor->reaction kinase_panel Purified Kinase Panel (Recombinant Enzymes) kinase_panel->reaction reagents Assay Buffer, ATP, Substrate reagents->reaction detection Signal Detection (e.g., Luminescence, Radioactivity) reaction->detection ic50 IC50 Determination detection->ic50 selectivity Selectivity Profile (Heatmap, Dendrogram) ic50->selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->RTK

Caption: Simplified RTK signaling pathway and a point of intervention.

Detailed Experimental Protocols

For the sake of reproducibility and methodological rigor, we provide a detailed, step-by-step protocol for a common in vitro kinase profiling assay.

Luminescence-Based In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This protocol describes a method for determining the IC50 values of a test compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific kinase substrate peptides

  • ATP

  • Test compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase.

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at the Km for each kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. As this guide has illustrated, derivatives of this core can be engineered to exhibit a wide range of selectivity profiles, from highly specific inhibitors of a single kinase to multi-targeted agents that modulate the activity of several related kinases.

A thorough and multi-pronged approach to cross-reactivity profiling, combining biochemical, cellular, and proteomics-based methods, is essential for a comprehensive understanding of an inhibitor's true selectivity. The data generated from these studies are not only critical for mitigating the risk of off-target toxicity but also for uncovering new therapeutic opportunities and for developing highly specific chemical probes to dissect complex biological processes. As the field of kinase drug discovery continues to evolve, a deep appreciation for the nuances of inhibitor selectivity will remain a cornerstone of successful therapeutic development.

References

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2019). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1957, 191–200. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Lehel, L., & Tarczy, G. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 9(2), 129–135. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. JoVE. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Long, W., Yi, P., Amazit, L., La J, M., & Chen, Y. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Lim, J., Altman, M. D., Baker, J., Brubaker, J. D., Chen, H., Chen, Y., ... & Yang, R. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Scorah, N., Patel, S., Tocker, J., Proisy, N., & Ebneth, A. (2012). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 287(22), 18515–18524. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22–33. [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay. ResearchGate. [Link]

  • Brehme, M., Gutenberg, A., & Lategahn, J. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4945. [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. Cells are pre-incubated with increasing drug.... ResearchGate. [Link]

  • Klüter, S., Reinecke, M., & Bantscheff, M. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1263–1273. [Link]

  • Zhang, Y., Li, Y., Chen, Y., Liu, Y., Zhang, Y., Li, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Lim, J., Altman, M. D., Baker, J., Brubaker, J. D., Chen, H., Chen, Y., ... & Yang, R. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]

  • Al-Rashida, M., & Ejaz, S. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(11), 5449–5458. [Link]

  • Médard, G., Pachl, F., & Kuster, B. (2015). The target landscape of clinical kinase drugs. eLife, 4, e08240. [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of.... ResearchGate. [Link]

  • Massey, A. J., Stokes, S., Browne, H., Foloppe, N., Fiumana, A., Scrace, S., ... & Wood, M. (2015). Identification of Novel, in vivo Active Chk1 Inhibitors Utilizing Structure Guided Drug Design. Oncotarget, 6(35), 35797–35812. [Link]

  • Kumar, A., Shin, J., Kumar, D., & Lee, K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(3), 887. [Link]

  • Kumar, A., Shin, J., Kumar, D., & Lee, K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(3), 887. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design †. ResearchGate. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, M. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1617–1621. [Link]

Sources

The Pyrazole Scaffold: A Quantitative and Comparative Guide to its Anti-Proliferative Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile and potent scaffolds is a cornerstone of oncology research. Among the plethora of heterocyclic compounds, the pyrazole nucleus has consistently emerged as a "privileged scaffold" in the design of anti-proliferative agents.[1][2] This guide provides a quantitative analysis of the pyrazole scaffold's anti-proliferative potential, offering a comparative perspective grounded in experimental data and mechanistic insights. We will delve into the structural nuances that govern its activity, compare its efficacy across different cancer types, and provide detailed protocols for its evaluation.

The Pyrazole Advantage: Why this Scaffold Dominates in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal candidate for drug design.[3] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for versatile interactions with a wide array of biological targets. This structural versatility has led to the development of numerous FDA-approved cancer therapies, including kinase inhibitors like Crizotinib and Pralsetinib, which target non-small cell lung cancer.[2]

The anti-proliferative potential of the pyrazole moiety is, however, critically dependent on its substitution pattern.[1] Studies have consistently shown that the strategic placement of various functional groups on the pyrazole ring can significantly enhance potency and selectivity.

Structure-Activity Relationship (SAR): Decoding the Potency

A comprehensive analysis of numerous pyrazole derivatives reveals several key SAR trends:

  • Substitution is Key: The anti-proliferative potential of the pyrazole moiety is only realized with proper substitution. Unsubstituted pyrazole shows minimal activity.[1]

  • Aromatic Moieties Enhance Activity: The presence of two or three aromatic rings, such as benzene or pyridine, connected to the pyrazole core generally improves the anti-proliferative effect.[1] The 1,3-diphenyl-pyrazole scaffold, in particular, has emerged as a versatile framework for potent and targeted anticancer candidates.[1]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic structures, such as pyrimidine or triazine, can lead to highly potent compounds.[1][4] For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-proliferative activity.[2]

  • Specific Substitutions Drive Potency: The nature and position of substituents are crucial. For example, the presence of a 3,4,5-trimethoxyphenyl group has been associated with potent microtubule-destabilizing effects.[5]

Mechanisms of Action: Targeting the Engines of Cancer Proliferation

Pyrazole derivatives exert their anti-proliferative effects by targeting a multitude of key players in cancer cell signaling and proliferation. Their ability to act as ATP-competitive inhibitors in the active sites of kinases is a particularly prominent mechanism.

Kinase Inhibition: A Primary Mode of Action

Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit various protein kinases that are often dysregulated in cancer.[6][7] These include:

  • Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are frequent targets. Inhibition of these RTKs disrupts downstream signaling pathways crucial for cell growth, survival, and angiogenesis.[2][6]

  • Non-Receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies.[6]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), BRAF V600E, and components of the PI3K/AKT/mTOR pathway are also effectively inhibited by pyrazole-based compounds, leading to cell cycle arrest and apoptosis.[2][6]

Below is a diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->RAF Inhibition Pyrazole->PI3K Inhibition

Caption: Inhibition of proliferative signaling pathways by pyrazole derivatives.

Other Anti-proliferative Mechanisms

Beyond kinase inhibition, pyrazole derivatives have demonstrated other mechanisms of action, including:

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[5]

  • DNA and Nucleotide Synthesis Inhibition: Some pyrazoles, like Pyrazofurin, act as inhibitors of purine nucleotide synthesis, thereby halting DNA and RNA production in cancer cells.[6]

Quantitative Comparison: A Look at the Experimental Data

The true measure of a scaffold's potential lies in its quantifiable anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a standard metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrazole derivatives against a panel of human cancer cell lines, showcasing the scaffold's broad-spectrum efficacy.

Table 1: Anti-proliferative Activity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-thiazolidinone (4a)Lung Cancer31.01% inhibition[8]
Pyrazole-isoxazole (4a-d)Various> 100[8]
Pyrazole-1,2,3-triazole (5a-c)HT-1080Moderate[8]
Compound 9HePG-2, MCF-7, PC-3, A549, HCT-116Potent kinase inhibitor[9]
Ferrocene-pyrazole hybrid (47c)HCT-1163.12[2]
Ferrocene-pyrazole hybrid (47c)HL606.81[2]
Pyrazolo[4,3-c]pyridine (41)MCF-71.937 (µg/mL)[6]
Pyrazolo[4,3-c]pyridine (41)HepG23.695 (µg/mL)[6]
Pyrazolo[4,3-c]pyridine (42)HCT1162.914 (µg/mL)[6]

Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.

Experimental Protocols for Assessing Anti-proliferative Potential

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Detailed Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the anti-proliferative effects of pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Pyrazole Derivatives Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Comparative Outlook: Pyrazole vs. Other Heterocyclic Scaffolds

While this guide focuses on the pyrazole scaffold, it is important to acknowledge the anti-proliferative potential of other heterocyclic systems, such as oxadiazoles.[8] However, the sheer volume of research, the number of compounds that have advanced to clinical trials, and the multitude of FDA-approved drugs underscore the exceptional standing of the pyrazole scaffold in oncology drug discovery.[4] Its synthetic tractability and the well-defined structure-activity relationships provide a robust platform for the rational design of novel and highly potent anti-cancer agents.

Conclusion

The pyrazole scaffold represents a cornerstone in the development of modern anti-proliferative therapies. Its versatility, potent activity against a wide range of cancer types, and well-elucidated mechanisms of action make it an invaluable tool for medicinal chemists and drug developers. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers seeking to harness the full anti-proliferative potential of this remarkable heterocyclic system. Continued exploration of novel substitution patterns and fused-ring systems based on the pyrazole core promises to yield the next generation of targeted and effective cancer therapeutics.

References

  • Dragancea, D., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of pyrazoles 1-8 a. Available at: [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building deep trust by becoming your preferred source for information on laboratory safety and chemical handling.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related analogs, such as Benzyl 5-amino-1H-pyrazole-4-carboxylate, provides a strong basis for a conservative and safe approach[1][2]. The compound's structure, featuring an amine group, a carboxylic acid, and a pyrazole core, dictates its chemical reactivity and potential hazards.

Table 1: Hazard Profile of this compound and Analogs

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort.Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling[1][3].
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.Always wear splash goggles and, for larger quantities, a face shield[1][3].
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a chemical fume hood[1][3].
Aquatic Toxicity The long-term effects on aquatic ecosystems are not fully understood. Amine and pyrazole derivatives can be harmful to aquatic life. Therefore, a precautionary approach is necessary to prevent environmental release[4][5].Do not discharge down the drain or into the environment[1][5].
Chemical Incompatibility As a carboxylic acid, it is incompatible with bases, oxidizing agents, and reducing agents. The amine group makes it incompatible with strong acids[3][6].Never mix this waste with incompatible chemical streams[6].

The toxicological properties of this specific compound have not been fully investigated[1][7]. Therefore, it must be treated as a hazardous chemical waste, and all disposal protocols should reflect this classification.

Regulatory Framework: A Laboratory Perspective

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. Laboratories are typically classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific requirements for waste accumulation and disposal[8][9]. It is crucial to operate in compliance with your institution's generator status and adhere to both national and local regulations. This guide is designed to align with these standards, but always consult your institution's Environmental Health and Safety (EHS) department for specific local policies[10].

Core Disposal Workflow

The decision-making process for disposing of this compound should be systematic. The following workflow diagram illustrates the key stages from waste generation to final disposal.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Institutional & Final Disposal A Waste Generation (Solid, Liquid, Contaminated Labware) B Hazard Identification (Review SDS & Chemical Properties) A->B C Segregate Waste (Isolate from bases, oxidizers, inorganics) B->C D Select & Label Container (Compatible, sealed, clearly marked 'Hazardous Waste') C->D E Accumulate in SAA (Satellite Accumulation Area) Keep container closed. D->E F Coordinate with EHS Dept. E->F Contact for Pickup G Waste Pickup by Licensed Contractor F->G H Final Treatment & Disposal (Incineration or other approved method) G->H Spill Spill Occurs Spill_Response Execute Spill Management Protocol Spill->Spill_Response Spill_Response->C Collect spill debris as hazardous waste

Sources

A Senior Application Scientist's Guide to Handling 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid. Our objective is to move beyond a simple checklist and instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment. The procedures outlined here are synthesized from authoritative safety data sheets (SDS) and established laboratory best practices for handling pyrazole derivatives and carboxylic acids.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. While comprehensive toxicological data for this specific molecule may be limited, we can infer its potential hazards by examining its structural components—a pyrazole ring, a carboxylic acid group, and an amino group—and by referencing data from close structural analogs.

The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] Similar compounds in the pyrazole class are known for a range of biological activities, which underscores the need for careful handling to avoid accidental exposure.[3][4]

Table 1: Hazard Profile based on Analog Data (Benzyl 5-amino-1H-pyrazole-4-carboxylate)

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Corrosion/Irritation Causes skin irritation.[1][2]Dermal Contact[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Eye Contact[2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Inhalation[1][2]
Acute Toxicity Analogs are classified as harmful if swallowed or in contact with skin.[5][6]Ingestion, Dermal Contact[5][6]

Given this profile, the core principle is avoidance of direct contact and aerosol generation . The compound is a solid powder, making the inhalation of dust a significant concern during weighing and transfer operations.[2][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create effective barriers against all potential exposure routes. The selection of specific equipment is based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection

Direct contact with even minute quantities of this compound can cause serious eye irritation.[2] Therefore, robust eye and face protection is non-negotiable.

  • Primary Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] Goggles provide a full seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses.[9]

  • Secondary Protection: When handling larger quantities (>10g) or when there is a heightened risk of splashes, a full-face shield must be worn in addition to safety goggles.[9][10] The face shield provides a critical secondary barrier, protecting the entire face from splashes.[10]

Skin and Body Protection

Preventing dermal contact is crucial, as the compound and its analogs are known skin irritants and can be harmful upon contact.[1][5][6]

  • Gloves: Nitrile gloves are the standard recommendation for handling this class of chemicals, offering good resistance to a variety of substances.[9][11]

    • Operational Mandate: Always double-glove when handling the solid compound. This provides a safeguard against unnoticed tears or degradation of the outer glove.

    • Technique: Inspect gloves for any signs of degradation or perforation before use. Use proper glove removal techniques (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated hazardous waste container.[12]

  • Laboratory Coat: A professional lab coat, fully buttoned, is required at all times. For this specific compound, a coat made of chemically resistant material is recommended over standard cotton. Ensure the cuffs are snug to prevent dust from entering.

  • Footwear: Closed-toe shoes, preferably made of a solid material like leather, are mandatory.[9] Canvas or mesh-topped shoes offer no protection against liquid spills.

Respiratory Protection

The potential for respiratory tract irritation from airborne dust is a primary concern.[1][2] All handling of the solid powder must be performed in a controlled environment to minimize inhalation risk.

  • Primary Engineering Control: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood.[12] This is the most effective way to prevent the generation of airborne dust in the laboratory environment.

  • Secondary Respiratory Protection: If a fume hood is not available or if procedures have a high potential for aerosolization, a NIOSH-approved respirator is required. A respirator with a P95 or P100 particulate filter is appropriate for this compound.[13] A full-face respirator can also be used, which provides the added benefit of combined eye and respiratory protection.[10]

Operational Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this protocol minimizes risk and creates a self-validating system of safety checks.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Necessary PPE prep1->prep2 prep3 Locate Eyewash & Safety Shower prep2->prep3 prep4 Prepare Designated Waste Containers prep3->prep4 handle1 Don Full PPE (Double Glove) prep4->handle1 Proceed to Handling handle2 Carefully Weigh and Transfer Compound handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Experiment Complete post2 Segregate and Seal Waste post1->post2 post3 Remove Outer Gloves (Dispose as Waste) post2->post3 post4 Remove Remaining PPE post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Workflow for handling this compound.

Emergency Procedures: Spill and Exposure

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Containment and Cleanup
  • Small Spills (Solid): For small powder spills within a fume hood, carefully sweep up the material using a dustpan and brush, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.[8][13]

  • Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weigh paper, rinseate) must be treated as hazardous chemical waste.[3][14]

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.[14]

  • Disposal Protocol:

    • Collect all solid waste in a designated, sealed container.

    • The first rinse of any contaminated glassware must be collected and disposed of as hazardous liquid waste.[3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

    • Arrange for waste collection through your institution's EHS department in accordance with their specific procedures.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][15]

By adhering to these detailed protocols, you establish a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 5-Amino-1-phenylpyrazole-4-carbonitrile. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Scholars Research Library. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.